4-Cyclohexylamino-butan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSWTQFQYDKATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389790 | |
| Record name | 4-Cyclohexylamino-butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78345-58-1 | |
| Record name | 4-Cyclohexylamino-butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyclohexylamino-butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-Cyclohexylamino-butan-1-ol, a valuable intermediate in organic and medicinal chemistry. The document details plausible synthetic strategies, step-by-step experimental protocols, and methods for purification and characterization.
Introduction
This compound is a secondary amino alcohol with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure combines a flexible butyl chain with a bulky cyclohexyl group, offering a unique combination of lipophilicity and hydrogen bonding capabilities. This guide explores two primary synthetic routes to this compound: reductive amination and N-alkylation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO | [1], [2] |
| Molecular Weight | 171.28 g/mol | [1], [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -22 °C | [1] |
| Boiling Point | 250-253 °C | [1] |
| Density | 0.97 g/mL | [1] |
| Solubility | Soluble in water and common organic solvents | [1] |
| CAS Number | 78345-58-1 | [2] |
Synthetic Strategies
Two principal and logical synthetic pathways for the preparation of this compound are detailed below. Each route offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and potential byproducts.
Route 1: Reductive Amination of Cyclohexanone with 4-Aminobutanol
This approach involves the reaction of cyclohexanone with 4-aminobutanol to form an imine intermediate, which is subsequently reduced to the target secondary amine. This one-pot reaction is often efficient and atom-economical.
digraph "Reductive Amination" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Cyclohexanone [label="Cyclohexanone"];
Aminobutanol [label="4-Aminobutanol"];
Imine [label="Imine Intermediate", shape=ellipse];
Product [label="this compound"];
ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=note, fillcolor="#FFFFFF"];
Cyclohexanone -> Imine;
Aminobutanol -> Imine;
Imine -> Product;
ReducingAgent -> Imine [style=dashed, arrowhead=open];
{rank=same; Cyclohexanone; Aminobutanol;}
}
Caption: N-Alkylation Synthetic Workflow.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-1-acetoxybutane
-
To a flask, add tetrahydrofuran (THF).
-
Cool the flask in an ice-water bath and add an acetic acid solution of hydrogen bromide dropwise.
-
Allow the reaction to proceed at a controlled temperature until completion.
-
Recover the product by vacuum distillation.
Step 2: N-Alkylation of Cyclohexylamine
-
In a flask, dissolve 4-bromo-1-acetoxybutane and a suitable solvent like ethyl acetate.
-
Add cyclohexylamine dropwise.
-
Heat the mixture and allow it to react for several hours.
-
After the reaction is complete, add water and stir.
-
Filter and dry the product to obtain 4-(cyclohexylamino)butyl acetate.
Step 3: Hydrolysis to this compound
-
Dissolve the 4-(cyclohexylamino)butyl acetate in a suitable solvent such as methanol or ethanol.
-
Add a solution of a base, for example, sodium hydroxide in water.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Further purification can be achieved by distillation under reduced pressure.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the cyclohexyl protons, the methylene protons of the butyl chain, and the protons adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR will provide information on the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3300-3500 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the alcohol group.
-
A peak in the range of 1050-1150 cm⁻¹ should be observed for the C-O stretching vibration.
-
N-H stretching and bending vibrations are also expected in the regions of 3300-3500 cm⁻¹ and 1550-1650 cm⁻¹, respectively.
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.28 g/mol ).
-
Characteristic fragmentation patterns can further confirm the structure.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Conduct all reactions in a well-ventilated fume hood.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazard information.
Conclusion
This guide has outlined two viable and robust synthetic routes for the preparation of this compound. The choice between reductive amination and N-alkylation will depend on factors such as the availability of starting materials, desired scale, and equipment. Proper execution of the described protocols, coupled with thorough purification and characterization, will yield the target compound in good purity for its intended downstream applications in research and development.
References
-
ChemBK. This compound. [Link]
Sources
4-Cyclohexylamino-butan-1-ol chemical properties
An In-depth Technical Guide to 4-Cyclohexylamino-butan-1-ol: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound featuring a secondary amine and a primary alcohol. This unique combination of a bulky, lipophilic cyclohexyl group and a flexible hydroxybutyl chain makes it a valuable intermediate in various fields of chemical synthesis. Its structure allows for a wide range of chemical modifications, rendering it a versatile building block for creating more complex molecules with specific, targeted properties. This guide provides a comprehensive overview of its chemical and physical characteristics, synthetic routes, reactivity, and applications, particularly for professionals in research and drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, reaction design, and purification.
| Property | Value | Source(s) |
| CAS Number | 78345-58-1 | [1][2][3] |
| Molecular Formula | C₁₀H₂₁NO | [1][2][4] |
| Molecular Weight | 171.28 g/mol | [1][2][4] |
| Appearance | Colorless or light yellow liquid | [4] |
| Melting Point | -22 °C (estimated) | [4] |
| Boiling Point | 250-253 °C; 153 °C at 9 Torr | [3][4] |
| Density | 0.97 g/mL (predicted: 0.94 ±0.1 g/cm³) | [3][4] |
| Solubility | Soluble in water and common organic solvents | [4] |
| pKa | 15.13 ±0.10 (Predicted) | [3] |
Synthesis and Reactivity
General Synthetic Pathway
A common and efficient method for the synthesis of this compound involves a two-step process starting from readily available precursors. The causality behind this choice of pathway lies in the high efficiency and selectivity of each step.
-
Cyanation: The synthesis begins with the reaction of cyclohexylamine with 4-chlorobutanenitrile (or a related cyanopropanol derivative). This nucleophilic substitution reaction forms the carbon-nitrogen bond, creating the basic skeleton of the target molecule.
-
Reduction: The resulting nitrile intermediate is then subjected to hydrogenation. This reduction step selectively converts the nitrile group into a primary amine, which is then alkylated by the cyclohexyl group from the initial reactant. A subsequent reduction of a related precursor can yield the final product. A more direct described synthesis route involves reacting cyclohexylamine with cyanopropanol, followed by hydrogenation reduction to yield this compound.[4]
The workflow for this synthesis is illustrated below.
Caption: A general workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is governed by its two functional groups: the secondary amine and the primary alcohol. This duality is key to its utility as a chemical intermediate.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce a wide variety of substituents.
-
O-Alkylation and Esterification: The primary alcohol can be converted into ethers or esters, which is a common strategy in medicinal chemistry to modify a compound's pharmacokinetic properties.[1]
-
Cyclization: The presence of both a nucleophilic amine and an alcohol on a flexible four-carbon chain allows for intramolecular cyclization reactions to form heterocyclic structures, such as substituted piperidines, which are common motifs in pharmaceuticals.[1]
The diagram below illustrates the main reactive sites and potential transformations.
Caption: Reactivity profile of this compound.
Applications in Research and Drug Development
This compound is a valuable scaffold in several areas of scientific research.
-
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds.[1] Its structure can be modified to optimize pharmacokinetic and pharmacodynamic properties, and derivatives have shown potential in exhibiting a range of biological activities.[1]
-
Biochemistry: This compound is utilized in the study of enzyme-substrate interactions, particularly for enzymes that recognize cyclohexylamine or butanol moieties.[1] It can be used in assays to probe enzyme activity, inhibition, and specificity.[1]
-
Surfactants: Due to the presence of both hydroxyl and amine groups, it has potential applications as a surfactant in formulations like cosmetics and detergents.[4]
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the structural features of this compound allow for the prediction of its key spectroscopic signatures.
-
¹H NMR: The spectrum would be characterized by a broad multiplet for the cyclohexyl protons, a series of multiplets for the butyl chain protons, and a triplet corresponding to the methylene group adjacent to the hydroxyl group (-CH₂-OH). The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming free rotation.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300 cm⁻¹, a secondary N-H stretch in the same region, and C-H stretching bands just below 3000 cm⁻¹. C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 171. Common fragmentation patterns would involve the loss of water (M-18) and cleavage of the butyl chain.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[4]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of ignition.[4][5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its bifunctional nature, combining a secondary amine and a primary alcohol, provides a rich platform for synthetic modifications. For researchers and scientists in drug development and organic synthesis, a thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in the creation of novel and complex molecules.
References
-
This compound - ChemBK. (2024). Retrieved from [Link]
-
4-cyclohexyl-1-butanol, 4441-57-0 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
1-Butanol - Wikipedia. (n.d.). Retrieved from [Link]
Sources
A Comprehensive Spectroscopic Guide to 4-Cyclohexylamino-butan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylamino-butan-1-ol, with the chemical formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol , is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential tools for this characterization.
This technical guide offers a detailed exploration of the spectroscopic signature of this compound. As a Senior Application Scientist, the following sections will not only present the predicted spectral data but also delve into the rationale behind the expected spectroscopic behaviors, providing a framework for researchers to interpret their own experimental findings. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible data acquisition.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound comprises a cyclohexyl ring attached to a nitrogen atom, which is, in turn, bonded to a four-carbon chain terminating in a hydroxyl group. This structure dictates a specific set of expected signals in its various spectra.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating adjacent protons).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 | Triplet | 2H | -CH₂-OH |
| ~ 2.6 | Triplet | 2H | -CH₂-NH- |
| ~ 2.4 | Multiplet | 1H | -NH-CH- (cyclohexyl) |
| ~ 1.4 - 1.7 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |
| ~ 1.0 - 1.9 | Multiplet | 10H | Cyclohexyl -CH₂- |
| ~ 0.9 - 1.2 | Broad Singlet | 1H | -OH |
| ~ 0.8 - 1.1 | Broad Singlet | 1H | -NH- |
Causality Behind Predicted Shifts and Multiplicities:
-
-CH₂-OH (a): The protons on the carbon adjacent to the highly electronegative oxygen atom are deshielded and thus appear at a relatively downfield chemical shift (~3.6 ppm). They are expected to be a triplet due to coupling with the adjacent methylene group (b).
-
-CH₂-NH- (d): Similarly, the protons on the carbon adjacent to the nitrogen atom are deshielded, appearing around 2.6 ppm. This signal will likely be a triplet due to coupling with the neighboring methylene group (c).
-
-NH-CH- (e): The proton on the carbon of the cyclohexyl ring directly attached to the nitrogen will be a multiplet due to coupling with the adjacent protons on the ring and the protons on the butyl chain's methylene group.
-
Aliphatic Protons (b, c, cyclohexyl): The remaining methylene protons of the butyl chain and the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield region of the spectrum (1.0 - 1.9 ppm).
-
-OH and -NH Protons: The chemical shifts of the hydroxyl and amine protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange. They often appear as broad singlets. Addition of D₂O would lead to the disappearance of these signals, confirming their assignment.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 62 | -CH₂-OH |
| ~ 57 | -NH-CH- (cyclohexyl) |
| ~ 50 | -CH₂-NH- |
| ~ 34 | Cyclohexyl C2/C6 |
| ~ 30 | -CH₂-CH₂-NH- |
| ~ 26 | Cyclohexyl C3/C5 |
| ~ 25 | -CH₂-CH₂-OH |
| ~ 24 | Cyclohexyl C4 |
Rationale for Predicted Chemical Shifts:
-
-CH₂-OH: The carbon atom bonded to the electronegative oxygen atom is significantly deshielded, resulting in a downfield chemical shift of around 62 ppm.[3]
-
-NH-CH- and -CH₂-NH-: The carbons directly attached to the nitrogen atom are also deshielded, with the methine carbon of the cyclohexyl ring appearing around 57 ppm and the methylene carbon of the butyl chain around 50 ppm.[4][5]
-
Alkyl Carbons: The remaining aliphatic carbons of the butyl chain and the cyclohexyl ring will appear in the upfield region of the spectrum, with their specific shifts influenced by their proximity to the heteroatoms.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3350 - 3310 | Weak to Medium | N-H stretch (secondary amine) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend (aliphatic) |
| 1250 - 1020 | Medium | C-N stretch |
| ~1050 | Medium to Strong | C-O stretch (primary alcohol) |
Interpretation of Key IR Bands:
-
O-H Stretch: A prominent, broad absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group and its involvement in intermolecular hydrogen bonding.[6][7]
-
N-H Stretch: A weaker and sharper peak around 3350-3310 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[8] The presence of both a broad O-H and a sharper N-H band in the same region is a key feature of this molecule's IR spectrum.
-
C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ range are due to the stretching vibrations of the numerous C-H bonds in the cyclohexyl and butyl groups.
-
C-O and C-N Stretches: The C-O stretch of the primary alcohol is expected to appear as a medium to strong band around 1050 cm⁻¹, while the C-N stretch will likely be a medium intensity band in the 1250-1020 cm⁻¹ region.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 171 | Molecular Ion (M⁺) |
| 154 | [M - H₂O]⁺ |
| 142 | [M - C₂H₅]⁺ (alpha-cleavage at alcohol) |
| 100 | [CH₂(CH₂)₃NH-cyclohexyl]⁺ (alpha-cleavage at alcohol) |
| 84 | [Cyclohexyl-NH=CH₂]⁺ |
| 56 | [Butenyl radical cation] |
| 30 | [CH₂=NH₂]⁺ |
Analysis of Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 171. The intensity of this peak may be low due to the facile fragmentation of alcohols and amines.[9][10]
-
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would result in a peak at m/z 153.[9][10][11]
-
Alpha-Cleavage: Both the alcohol and amine functionalities can undergo alpha-cleavage.
-
Cleavage adjacent to the alcohol would lead to the loss of an ethyl radical (29 Da), giving a fragment at m/z 142, or the formation of a stable oxonium ion.
-
Cleavage adjacent to the amine is a dominant fragmentation pathway for amines.[9] This can lead to the formation of various nitrogen-containing cations, such as the fragment at m/z 84.
-
-
Nitrogen Rule: The presence of a single nitrogen atom in the molecule means that the molecular weight (171) is an odd number, which is consistent with the nitrogen rule.
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (-OH and -NH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform advanced NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder and press into a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is often preferred for polar molecules like amino alcohols.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).
-
(Optional) Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data and confirm structural assignments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently identify this compound and assess its purity. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
American Chemical Society. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]
-
PubChem. 1-Butanol, 4-cyclohexylidene-. [Link]
-
Royal Society of Chemistry. (1993). A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
NIST. 4-Amino-1-butanol. NIST WebBook. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol. [Link]
-
National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
-
University of Calgary. IR: amines. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. [Link]
-
Doc Brown's Chemistry. infrared spectrum of butan-1-ol. [Link]
-
Doc Brown's Chemistry. butan-1-ol low high resolution H-1 proton nmr spectrum. [Link]
-
PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
RSC Publishing. A Nuclear Magnetic Resonance and Molecular-modelling Study of Cyclohexylamine and Several N-Substituted Derivatives and their Hy. [Link]
-
ResearchGate. (2000). Theoretically predicted IR spectrum for butanol. Frequencies are in.... [Link]
-
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]
-
YouTube. (2015). IR Spect Drawing Spectra: Alcohols and Amines. [Link]
-
Doc Brown's Chemistry. mass spectrum of butan-1-ol. [Link]
-
RCSB PDB. Cyclohexylamine. [Link]
-
Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
University of Groningen research portal. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]
-
Brainly. (2018). How many signals would you expect to find in the ^{1}H NMR spectrum of 1-butanol?. [Link]
-
Chemistry LibreTexts. (2020). 11.4: Interpretting IR Spectra. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Medizinische Fakultät Münster. Amino acids. [Link]
-
Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. [Link]
-
NIST. 4-Amino-1-butanol, TMS derivative. NIST WebBook. [Link]
-
Chegg. (2020). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of butanal. [Link]
-
PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
A Comprehensive Guide to the Structural Elucidation of Novel Pharmaceutical Compounds: The Case of 4-Cyclohexylamino-butan-1-ol
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This knowledge, derived from its crystal structure, dictates critical physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing a drug's efficacy and safety. While the crystal structure of 4-Cyclohexylamino-butan-1-ol is not publicly documented, this guide leverages it as a representative case study to provide an in-depth technical framework for the structural elucidation of novel small molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles and field-proven experimental and computational methodologies. We will navigate the critical path from synthesis and crystallization to data acquisition via single-crystal X-ray diffraction, culminating in structure solution, refinement, and the contextual importance of polymorphism in the pharmaceutical landscape.
Introduction: The Imperative of Structural Knowledge in Drug Development
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which are intrinsically linked to its solid-state properties. The crystalline form of an API is often more stable and easier to characterize than its amorphous counterpart, providing well-defined melting points, solubility profiles, and crystal structures essential for ensuring safety and efficacy.[1] The existence of multiple crystal forms, or polymorphs, can have profound implications, as different polymorphs of the same compound can exhibit varied physical and chemical properties, impacting everything from manufacturing processes to patient outcomes.[2][3][4]
The case of Ritonavir, an HIV protease inhibitor, serves as a stark reminder of the importance of comprehensive polymorphic screening. The unexpected appearance of a more stable, less soluble polymorph after the drug was marketed led to significant bioavailability issues and a costly recall.[5][6] This underscores the necessity for a robust and systematic approach to determining the crystal structure of any new chemical entity early in the development pipeline. This guide will provide such a framework, using the hypothetical structural determination of this compound as a practical exemplar.
Conceptual Framework: From Molecular Structure to Crystal Lattice
The primary objective is to determine the precise three-dimensional coordinates of every atom in the this compound molecule and to understand how these molecules pack together to form a crystal. This is achieved through a multi-stage process that begins with the synthesis of the compound and culminates in the refinement of its crystal structure.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would involve the reductive amination of 4-oxobutanoic acid with cyclohexylamine, followed by reduction of the resulting carboxylic acid. A more direct approach, analogous to the synthesis of similar compounds, would be the reaction of cyclohexylamine with a suitable four-carbon electrophile, such as 4-chlorobutan-1-ol or tetrahydrofuran under ring-opening conditions. For the purpose of this guide, we will consider a reductive amination pathway, which offers good control over the final product.
Table 1: Proposed Reagents for Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Oxobutanoic acid | C4H6O3 | 102.09 | Starting material |
| Cyclohexylamine | C6H13N | 99.17 | Amine source |
| Sodium triacetoxyborohydride | C6H10BNaO6 | 211.94 | Reducing agent |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent |
| Sodium bicarbonate | NaHCO3 | 84.01 | Base |
| Magnesium sulfate | MgSO4 | 120.37 | Drying agent |
Experimental Workflow: A Step-by-Step Guide
The experimental determination of a crystal structure is a meticulous process that demands precision at every stage. The following sections detail the critical steps, from obtaining high-quality crystals to the final structural refinement.
Crystal Growth: The Foundation of Structural Analysis
The adage "a good crystal grows slowly" is a fundamental tenet of crystallography.[7] The primary goal is to obtain single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces and minimal internal defects).[8] For a novel compound like this compound, a screening of various crystallization techniques is prudent.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture).
-
Filter the solution into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days in an undisturbed environment.[7][8]
-
-
Slow Cooling:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.[7][9] A Dewar flask with hot water can be used to achieve a slow cooling rate.[7]
-
-
Vapor Diffusion:
-
This technique is particularly useful for small quantities of material.
-
Dissolve the compound in a solvent in which it is highly soluble (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble but is miscible with the primary solvent (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and promoting crystallization.[7]
-
-
Liquid-Liquid Diffusion:
-
A solution of the compound is carefully layered with a miscible anti-solvent.
-
Crystals form at the interface where the two liquids slowly mix.[9]
-
The choice of solvent is critical and often requires screening a range of options with varying polarities.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement
SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials.[10][11] It relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern, which is a function of the arrangement of atoms within the crystal.[12]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Acquisition: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[13] The crystal is rotated, and a detector records the intensities and positions of the diffracted X-ray beams from various crystal orientations.[12][13]
-
Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) are determined.
-
Data Integration and Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.
Structure Solution and Refinement: From Data to a Molecular Model
The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. This "phase problem" is the central challenge in structure determination.
-
Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are computational algorithms that can estimate the initial phases from the measured intensities. This yields an initial, approximate electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, where the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[14][15][16] This iterative process continues until the model converges to the best possible fit with the experimental data.[14]
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C10H21NO |
| Formula weight | 171.28 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Calculated density (g/cm³) | 1.051 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.02 |
The Role of Computational Crystal Structure Prediction (CSP)
In parallel with experimental approaches, computational methods for Crystal Structure Prediction (CSP) have become increasingly powerful.[17][18][19] CSP aims to predict the crystal structures a molecule is likely to form based solely on its 2D chemical structure.[20][21] This is achieved by generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.[18][21]
CSP is invaluable for:
-
De-risking Development: Identifying the most stable polymorph early on can prevent costly surprises later in development.[22][23]
-
Guiding Experiments: Predicted structures can help rationalize experimental findings and guide the search for new polymorphs.
-
Understanding Polymorphism: CSP provides a landscape of energetically accessible crystal forms, offering insights into the potential for polymorphism.[18]
Conclusion: The Synergy of Experiment and Computation in Structural Science
The determination of the crystal structure of a novel pharmaceutical compound like this compound is a critical endeavor that underpins successful drug development. While a definitive structure requires experimental validation through single-crystal X-ray diffraction, the journey to this point is a multidisciplinary effort. It encompasses rational synthetic chemistry, meticulous crystallization screening, and sophisticated data analysis.
Furthermore, the integration of computational Crystal Structure Prediction provides a powerful predictive capability, enabling researchers to anticipate and mitigate risks associated with polymorphism. By combining these experimental and computational toolsets, scientists can gain a comprehensive understanding of a molecule's solid-state behavior, paving the way for the development of safer, more effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of structural elucidation in the pharmaceutical sciences.
References
-
ChemRxiv. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]
-
YouTube. (2020, August 28). Introduction to Crystal Structure Prediction (CSP). Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of small molecule crystal structures | Request PDF. Retrieved from [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Retrieved from [Link]
-
Neumann, M. A., & Perrin, M. A. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Israel Journal of Chemistry, 61(7-8), 486-497. Retrieved from [Link]
-
Iuzzolino, L., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Journal of Chemical Theory and Computation, 18(9), 5785-5801. Retrieved from [Link]
-
XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. Retrieved from [Link]
-
arXiv. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
-
Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]
-
Le, P. K., & Browne, D. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2549-2571. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]
-
Science Education Resource Center at Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (2015). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]
-
Grepioni, F., & Braga, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1699. Retrieved from [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]
-
CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]
-
University of Durham. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]
-
YouTube. (2014, October 20). Crystal Growth Techniques | Intro & Theory. Retrieved from [Link]
-
Online Dictionary of Crystallography. (n.d.). Refinement. Retrieved from [Link]
-
Zhanghua. (n.d.). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
-
Bernstein, J. (2018). Polymorphism of pharmaceuticals. In Polymorphism in Molecular Crystals. Oxford University Press. Retrieved from [Link]
-
Toth, S. J., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1017-1023. Retrieved from [Link]
-
Zaworotko, M. J. (2021). Crystals and Crystallization in Drug Delivery Design. Molecular Pharmaceutics, 18(3), 835-837. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]
-
Prothero, J. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]
Sources
- 1. filter-dryer.com [filter-dryer.com]
- 2. mdpi.com [mdpi.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. academic.oup.com [academic.oup.com]
- 5. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. How To [chem.rochester.edu]
- 10. rigaku.com [rigaku.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Introduction [pd.chem.ucl.ac.uk]
- 16. dictionary.iucr.org [dictionary.iucr.org]
- 17. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 18. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
- 19. annualreviews.org [annualreviews.org]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. schrodinger.com [schrodinger.com]
- 23. journals.iucr.org [journals.iucr.org]
The Solubility Profile of 4-Cyclohexylamino-butan-1-ol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyclohexylamino-butan-1-ol, a bifunctional molecule of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific compound, this document synthesizes foundational principles of organic chemistry, predictive analysis based on its structural components, and detailed, field-proven methodologies for empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to understand, predict, and experimentally verify the solubility of this compound in a range of common organic solvents, a critical parameter for formulation, bioavailability, and overall drugability.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be soluble in physiological media to be absorbed and reach its target. Furthermore, understanding a compound's solubility in various organic solvents is paramount for synthesis, purification, formulation, and the development of analytical methods.
This compound presents a unique solubility challenge due to its amphiphilic nature. It possesses a non-polar cyclohexyl group, which imparts hydrophobicity, and two polar functional groups—a secondary amine and a primary alcohol—that are capable of hydrogen bonding and thus contribute to hydrophilicity. The interplay of these structural features dictates its solubility in different solvent systems. This guide will first delve into the theoretical underpinnings of its expected solubility, followed by a practical, step-by-step protocol for its experimental determination.
Molecular Structure and Predicted Solubility
The solubility of an organic molecule is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] The polarity of this compound is a composite of its constituent parts:
-
The Non-Polar Moiety: The cyclohexyl group is a bulky, non-polar hydrocarbon ring that will favor interactions with non-polar (hydrophobic) solvents through van der Waals forces.
-
The Polar Moieties: The butan-1-ol portion contains a hydroxyl (-OH) group, and the molecule also features a secondary amine (-NH-) group. Both the -OH and -NH groups are polar and can act as hydrogen bond donors and acceptors.[2][3] These groups will promote solubility in polar, protic solvents such as water and alcohols.[4]
The balance between the hydrophobic cyclohexyl ring and the hydrophilic amino and hydroxyl groups will determine the overall solubility profile. It is anticipated that as the non-polar character of the solvent increases, the influence of the cyclohexyl group will become more dominant, leading to higher solubility. Conversely, in highly polar solvents, the hydrogen bonding capabilities of the amine and alcohol groups will be the primary drivers of solubility.[5][6]
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a predictive assessment of the solubility of this compound in a range of organic solvents, categorized by their polarity. These predictions are derived from the solubility behavior of its structural analogues, cyclohexylamine and 1-butanol. Cyclohexylamine is miscible with water and soluble in most common organic solvents.[7][8][9][10] 1-Butanol has limited solubility in water but is miscible with ethanol and ether.[11][12][13][14][15]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The polarity of the amino and hydroxyl groups will likely hinder solubility in a purely non-polar solvent. |
| Toluene | Non-polar (aromatic) | Moderate | The non-polar cyclohexyl ring will interact favorably with the aromatic ring of toluene, while the polar groups will limit high solubility. |
| Dichloromethane (DCM) | Polar aprotic | High | DCM can act as a hydrogen bond acceptor and has a moderate polarity, which should effectively solvate both the polar and non-polar regions of the molecule. |
| Ethyl Acetate | Polar aprotic | Moderate to High | The ester group can accept hydrogen bonds, and its intermediate polarity should be suitable for this amphiphilic compound. |
| Acetone | Polar aprotic | High | Acetone is a good hydrogen bond acceptor and is miscible with a wide range of organic compounds. |
| Isopropanol | Polar protic | High | As an alcohol, isopropanol can both donate and accept hydrogen bonds, leading to favorable interactions with the amino and hydroxyl groups. |
| Ethanol | Polar protic | Very High | Similar to isopropanol, ethanol's ability to hydrogen bond and its overall polarity make it an excellent solvent for this type of molecule.[2] |
| Methanol | Polar protic | Very High | As the most polar of the simple alcohols, methanol is expected to be a very effective solvent. |
| Water | Polar protic | Low to Moderate | The large, non-polar cyclohexyl group will likely limit solubility in water, despite the presence of two hydrogen-bonding groups. The solubility of alcohols in water decreases as the carbon chain length increases.[5][12] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Intermolecular and Intramolecular Interactions
The solubility of this compound is not only influenced by its interactions with the solvent but also by the potential for interactions between molecules of the compound itself.
Intermolecular Hydrogen Bonding
Molecules of this compound can form intermolecular hydrogen bonds with each other via their hydroxyl and amino groups. For the compound to dissolve, the energy required to break these intermolecular bonds must be compensated by the energy released from the formation of new bonds with the solvent molecules.[16] In polar protic solvents, the solvent molecules can effectively compete for and form strong hydrogen bonds with the solute, leading to higher solubility.
Intramolecular Hydrogen Bonding
There is a possibility of intramolecular hydrogen bonding between the hydroxyl group and the amino group within the same molecule, forming a cyclic-like structure. If significant intramolecular hydrogen bonding occurs, it can reduce the availability of these polar groups to interact with the solvent, which may lead to lower than expected solubility in polar solvents.[17]
Caption: Inter- and intramolecular interactions of this compound.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[18][19] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass containers with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvents used)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Stock Solution for HPLC Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
HPLC Method Development:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to achieve good separation and a sharp peak for this compound.
-
Establish the retention time and determine a suitable UV wavelength for detection.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
-
Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[18]
-
Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[18]
-
After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.
-
-
Sample Analysis and Calculation:
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.
-
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility: A High-Throughput Alternative
For earlier stages of drug discovery where a large number of compounds need to be screened, kinetic solubility assays offer a higher throughput alternative.[20][21] Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. While less precise than thermodynamic solubility, it provides a valuable and rapid assessment of a compound's solubility behavior.[22]
Principle of Kinetic Solubility
A small volume of a concentrated stock solution of the compound in DMSO is added to an aqueous buffer or organic solvent. The mixture is shaken, and the presence of a precipitate is detected, often by nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy.[23]
Caption: High-throughput kinetic solubility workflow.
Conclusion
References
-
Shanghai Orient Chemical Co.,Ltd. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
Teget Kimya. (n.d.). Cyclohexylamine (CAS 108-91-8) – Industrial Organic Amine. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
-
meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butanol. PubChem. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]
-
Solubility of Things. (n.d.). n-Butanol. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Stack Exchange. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?. Retrieved from [Link]
-
YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved from [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Al-Kindi Publisher. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility?. YouTube. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Cyclohexylamine [greenchemintl.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Cyclohexylamine | Teget Kimya [tegetkimya.com]
- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
- 13. 1-Butanol - Wikipedia [en.wikipedia.org]
- 14. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. al-kindipublisher.com [al-kindipublisher.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. evotec.com [evotec.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
Technical Guide: Reactivity & Synthetic Utility of 4-Cyclohexylamino-butan-1-ol
The following technical guide details the reactivity profile of 4-Cyclohexylamino-butan-1-ol , focusing on its bifunctional nature and the critical intramolecular dynamics governed by its four-carbon spacer.
Executive Summary
This compound (CAS: 78345-58-1) is a bifunctional building block characterized by a secondary amine sterically modulated by a cyclohexyl ring and a primary alcohol separated by a linear C4 alkyl chain.[1][2] Its reactivity is defined by the competition between intermolecular functionalization (N- vs. O-attack) and thermodynamically favored intramolecular cyclization (pyrrolidine formation).
For drug development professionals, this molecule serves as a critical intermediate for introducing the N-cyclohexyl motif—a common pharmacophore for modulating lipophilicity and receptor binding affinity—while providing a distal hydroxyl handle for further conjugation or cyclization.
Structural Analysis & Physicochemical Properties
The molecule possesses two distinct nucleophilic centers with differing hardness/softness and steric environments.
-
Secondary Amine (N-Center): The nitrogen is attached to a secondary carbon (cyclohexyl) and a primary carbon (butyl chain). While the cyclohexyl group adds steric bulk (
-value ~2.15 kcal/mol), the amine remains the kinetically dominant nucleophile for acylation and alkylation reactions due to its higher HOMO energy compared to the oxygen. -
Primary Alcohol (O-Center): The terminal hydroxyl group is less sterically hindered but less nucleophilic than the amine. It requires deprotonation (alkoxide formation) or specific catalysis to outcompete the amine in nucleophilic substitutions.
-
C4 Linker (The "Entropic Trap"): The four-carbon tether places the alcohol and amine in varying proximity. Under activation conditions, this chain length is optimal for 5-exo-tet cyclization, leading to N-cyclohexylpyrrolidine.
Key Physical Parameters (Predicted/Experimental)
| Property | Value | Implication for Protocols |
| Molecular Weight | 171.28 g/mol | Stoichiometric calculations. |
| pKa (Conj. Acid) | ~10.5 (Amine) | Amine is protonated at physiological pH; requires basic conditions for nucleophilic activity. |
| Boiling Point | ~153 °C (9 Torr) | High boiling point; purification via vacuum distillation or column chromatography is preferred over simple evaporation. |
| Solubility | Polar Organics (DCM, MeOH) | Protocols should utilize polar aprotic solvents (THF, DMF) to solubilize the amine while minimizing H-bonding interference. |
Core Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways available to this compound.
Figure 1: Divergent reactivity pathways. Green indicates the kinetically favored path; Red indicates the thermodynamically stable cyclization risk.
Path A: Chemoselective N-Functionalization
Due to the higher nucleophilicity of the nitrogen lone pair, treatment with electrophiles (acyl chlorides, anhydrides, alkyl halides) in the presence of a mild base (e.g., Et3N) results in exclusive N-functionalization.
-
Mechanism: The amine attacks the carbonyl carbon; the cyclohexyl group is not bulky enough to prevent this attack but may slow the rate compared to a methylamine.
-
Risk: Over-alkylation to the quaternary ammonium salt is possible with alkyl halides.
Path B: O-Functionalization (The Protection Strategy)
To react the alcohol while preserving the amine, the nitrogen must be protected (e.g., Boc, Cbz). Direct attempts to O-acylate without protection will yield mixtures or predominantly N-acyl products.
-
Protocol Logic: Use Boc2O (di-tert-butyl dicarbonate) to cap the amine. The carbamate reduces the nucleophilicity of the nitrogen, allowing the alcohol to be activated (e.g., with NaH/Alkyl Halide or Mitsunobu conditions).
Path C: Intramolecular Cyclization (The "Danger Zone")
This is the most critical reactivity feature. If the hydroxyl group is converted to a leaving group (LG = Mesylate, Tosylate, Halide) without protecting the amine, the amine will perform an intramolecular S_N2 attack.
-
Thermodynamics: Formation of the 5-membered pyrrolidine ring is entropically favored.
-
Synthetic Utility: This is an efficient route to synthesize 1-cyclohexylpyrrolidine .
-
Avoidance: To avoid this, the amine must be protonated (acidic conditions) or protected (carbamate/amide) during alcohol activation.
Experimental Protocols
Protocol 1: Chemoselective N-Boc Protection
Objective: Isolate the alcohol functionality for subsequent derivatization.
Reagents:
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM) (0.5 M concentration)
Methodology:
-
Dissolution: Dissolve this compound in anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add Et3N. The solution may warm slightly.
-
Reagent Addition: Add Boc2O dropwise at 0 °C to control the exotherm and prevent non-selective O-reaction (though rare with Boc2O).
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (stain with Ninhydrin; starting amine stains red/purple, product is UV active but less distinct with Ninhydrin).
-
Workup: Wash with 1M Citric Acid (to remove unreacted amine/Et3N), then Brine. Dry over Na2SO4.
-
Validation: ^1H NMR will show the disappearance of the broad NH peak and the appearance of the t-butyl singlet (~1.45 ppm).
Protocol 2: Controlled Cyclization to N-Cyclohexylpyrrolidine
Objective: Utilize the C4 spacer to synthesize the heterocycle.
Reagents:
-
Thionyl Chloride (SOCl2) (1.5 eq) or Methanesulfonyl chloride (MsCl)
-
Potassium Carbonate (K2CO3) (3.0 eq)[3]
-
Acetonitrile (ACN)[4]
Methodology:
-
Activation: Dissolve amino-alcohol in ACN. Cool to 0 °C. Add SOCl2 dropwise. This converts the alcohol to the alkyl chloride. The amine effectively acts as an internal base initially but forms the HCl salt.
-
Cyclization: Heat the mixture to reflux (80 °C) for 6–12 hours. The presence of K2CO3 liberates the free amine from its salt, which then attacks the terminal carbon, displacing the chloride.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The product is a tertiary amine. Purify via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract into DCM).
-
Causality: The reflux provides the energy to overcome the ring-strain barrier; K2CO3 ensures the amine is nucleophilic (deprotonated).
Mechanistic Visualization: The Cyclization Trap
The following graph details the mechanism of the intramolecular cyclization, highlighting the critical intermediate.
Figure 2: Mechanism of pyrrolidine formation via mesylate activation. This pathway dominates if the amine is left unprotected during alcohol activation.
References
-
ChemicalBook. (2023). This compound Properties and Safety. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2021). Compound Summary: Amino Alcohols and Pyrrolidine Derivatives. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
-
Sigma-Aldrich. (2024).[5] Product Specification: 4-Cyclohexyl-1-butanol (Analogous Backbone Data). Retrieved from
Sources
An In-Depth Technical Guide to Investigating the Potential Biological Activity of 4-Cyclohexylamino-butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for exploring the pharmacological potential of 4-Cyclohexylamino-butan-1-ol. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a cyclohexylamine moiety and a butanol backbone, suggests several avenues for investigation. This document outlines a scientifically rigorous, multi-tiered approach to systematically evaluate its potential as a therapeutic agent or a scaffold for drug design.
Introduction to this compound: A Molecule of Latent Potential
This compound (CAS No. 78345-58-1) is a chemical compound with the molecular formula C10H21NO. It is primarily recognized as a versatile intermediate in organic synthesis, particularly in the creation of more complex, pharmacologically active molecules. Its structural components, a secondary amine on a cyclohexane ring and a primary alcohol on a butane chain, offer multiple points for chemical modification, making it an attractive scaffold for medicinal chemists.
The core hypothesis of this guide is that the inherent structural motifs of this compound may confer upon it, or its derivatives, specific biological activities. Structurally related compounds, such as arylcyclohexylamines, are known to exhibit psychoactive properties, while other cyclohexylamine and amino alcohol derivatives have demonstrated a range of activities including antimicrobial and anticancer effects. Therefore, a systematic investigation into the biological profile of this compound is a meritorious endeavor in the pursuit of novel therapeutics.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is paramount for designing and interpreting biological assays.
| Property | Value | Source |
| CAS Number | 78345-58-1 | Smolecule |
| Molecular Formula | C10H21NO | Smolecule |
| Molecular Weight | 171.28 g/mol | Smolecule |
| Boiling Point | 250-253 °C | ChemBK |
| Appearance | Colorless to light yellow liquid | ChemBK |
| Solubility | Soluble in water and common organic solvents | ChemBK |
Postulated Biological Targets and Therapeutic Areas
Based on the structural characteristics of this compound, several potential biological activities can be hypothesized. This forms the basis of a targeted screening approach.
Neurological and CNS Activity
The presence of the cyclohexylamine group is reminiscent of arylcyclohexylamines, a class of compounds known to interact with the N-methyl-D-aspartate (NMDA) receptor. While this compound lacks the aromatic ring common to many potent NMDA receptor modulators, the potential for interaction cannot be dismissed without empirical testing.
Antimicrobial Activity
Cyclohexanol and cyclohexylamine derivatives have been explored for their antimicrobial properties. The lipophilic cyclohexane ring can facilitate membrane disruption, while the amino and hydroxyl groups can interact with microbial enzymes or cell wall components.
Enzyme Inhibition
The amino alcohol motif is present in numerous enzyme inhibitors. Potential targets could include, but are not limited to, proteases, kinases, and transferases. The cyclohexyl group can provide a hydrophobic anchor into the active site of an enzyme.
A Tiered Experimental Approach to Biological Characterization
A systematic evaluation of this compound's biological potential should follow a logical progression from computational and in vitro screening to more complex cellular and in vivo models.
Caption: A tiered approach to characterizing the biological activity of this compound.
Tier 1: In Silico and Broad In Vitro Screening
The initial phase focuses on high-throughput methods to rapidly assess the compound's potential across a wide range of biological targets.
4.1.1. In Silico Profiling
-
Objective: To predict potential biological targets and assess drug-likeness properties computationally.
-
Methodology:
-
Molecular Docking: Virtually screen this compound against a panel of protein crystal structures, including but not limited to:
-
NMDA receptor subunits
-
Bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase)
-
A broad panel of human kinases and proteases
-
-
ADMET Prediction: Utilize software (e.g., SwissADME, pkCSM) to predict absorption, distribution, metabolism, excretion, and toxicity properties. This provides an early indication of the compound's potential for oral bioavailability and safety.
-
4.1.2. Primary In Vitro Screening
-
Objective: To empirically test the predictions from in silico screening and identify initial "hits."
-
Protocols:
-
Receptor Binding Assays:
-
Target: Human NMDA receptor expressed in a suitable cell line (e.g., HEK293).
-
Method: Radioligand binding assay using a known NMDA receptor antagonist (e.g., [3H]MK-801).
-
Procedure:
-
Prepare cell membrane homogenates expressing the receptor.
-
Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
-
-
Enzyme Inhibition Assays:
-
Target: A representative panel of enzymes (e.g., a commercially available kinase panel).
-
Method: Utilize a fluorescence-based or luminescence-based assay format.
-
Procedure:
-
In a microplate, combine the enzyme, its substrate, and ATP (for kinases) with varying concentrations of this compound.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a detection reagent that generates a signal proportional to the enzyme activity.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
-
-
4.1.3. Antimicrobial Screening
-
Objective: To determine if the compound possesses antibacterial or antifungal activity.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in a 96-well microplate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microbial cells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Tier 2: Cell-Based Functional Assays
Compounds that demonstrate activity in Tier 1 ("hits") should be advanced to more physiologically relevant cell-based assays.
Caption: Workflow for cell-based functional assays.
-
Objective: To confirm the activity of "hits" in a cellular context and to elucidate their mechanism of action.
-
Protocols:
-
Neuronal Cell Viability/Toxicity Assay:
-
Cell Line: A neuronal cell line (e.g., SH-SY5Y).
-
Method: MTT or resazurin-based assay.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add the MTT or resazurin reagent and incubate.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
-
-
Second Messenger Assays (if a GPCR target is identified):
-
Cell Line: A cell line overexpressing the target G-protein coupled receptor.
-
Method: cAMP or calcium flux assay.
-
Procedure:
-
Treat the cells with the compound.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF).
-
Alternatively, for calcium-coupled receptors, pre-load the cells with a calcium-sensitive fluorescent dye and measure the change in fluorescence upon compound addition using a FLIPR or similar instrument.
-
Determine the EC50 (the concentration that produces 50% of the maximal response).
-
-
-
Tier 3: In Vivo Models
Promising candidates from Tier 2, with a demonstrated cellular mechanism of action and an acceptable therapeutic window (CC50 >> EC50/IC50), can be advanced to preclinical animal models.
-
Objective: To evaluate the efficacy and safety of the compound in a living organism.
-
Considerations:
-
Pharmacokinetics: Determine the compound's half-life, bioavailability, and tissue distribution in a relevant animal model (e.g., mouse or rat).
-
Efficacy Models:
-
Neurological Activity: If the compound shows NMDA receptor activity, a model of neuropathic pain (e.g., the Chung model) or a seizure model could be employed.
-
Antimicrobial Activity: A murine thigh infection model can be used to assess the compound's ability to reduce bacterial burden in vivo.
-
-
Tolerability: A maximum tolerated dose (MTD) study should be conducted to establish the safety profile of the compound.
-
Synthesis and Derivatization
Given that this compound is often described as a synthetic precursor, a parallel drug discovery effort should focus on the synthesis of a small library of derivatives. Modifications could include:
-
N-alkylation or N-acylation of the secondary amine.
-
Esterification or etherification of the primary alcohol.
-
Introduction of substituents on the cyclohexane ring.
These derivatives would then be subjected to the same tiered screening cascade to identify compounds with improved potency, selectivity, or pharmacokinetic properties. A known method for preparing the parent compound is by the reaction of cyclohexylamine with cyanopropanol, followed by hydrogenation reduction.
Conclusion
While this compound is currently positioned as a research chemical, its structural features warrant a thorough investigation into its potential biological activities. The systematic and tiered approach outlined in this guide provides a robust framework for elucidating its pharmacological profile. By progressing from in silico predictions to in vitro screening, cellular functional assays, and ultimately in vivo models, researchers can effectively and efficiently determine if this molecule, or its derivatives, holds promise as a novel therapeutic agent. This structured methodology ensures that experimental choices are driven by scientific rationale, maximizing the potential for discovery.
References
-
ChemBK. This compound. [Link]
-
The Good Scents Company. 4-cyclohexyl-1-butanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 557018, 1-Butanol, 4-cyclohexylidene-. [Link]
-
Wikipedia. 1-Butanol. [Link]
-
European Bioinformatics Institute. CHEBI:28885 - butan-1-ol. [Link]
- Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
-
National Institute of Standards and Technology. 4-Cyclohexyl-1-butanol. [Link]
An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-Cyclohexylamino-butan-1-ol
Introduction: The Critical Role of Thermal Stability in Drug Development
In the journey of a drug candidate from discovery to a marketable therapeutic, the assessment of its chemical stability is a cornerstone of regulatory approval and ensures patient safety. Among the various stability-indicating parameters, thermal stability is of paramount importance as it dictates the substance's resilience to heat encountered during manufacturing, storage, and transportation. This guide provides a comprehensive technical overview of the methodologies to evaluate the thermal stability and degradation pathways of 4-Cyclohexylamino-butan-1-ol, a molecule of interest in pharmaceutical development. Understanding its degradation profile is crucial for establishing appropriate handling procedures, formulation strategies, and shelf-life determination.
Forced degradation studies are an essential component of this process, designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[1][2] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3]
Physicochemical Properties of this compound
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C10H21NO | Based on chemical structure |
| Molecular Weight | 171.28 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low melting solid | Typical for amino alcohols of this molecular weight |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and ethanol | Presence of a polar alcohol and amino group, and a nonpolar cyclohexyl group |
| Boiling Point | > 200 °C (estimated) | Similar to 4-cyclohexyl-1-butanol (233.49 °C)[4] |
| Flash Point | > 100 °C (estimated) | Similar to 4-cyclohexyl-1-butanol (108.89 °C)[4] |
Assessing Thermal Stability: Key Analytical Techniques
A multi-faceted approach employing various analytical techniques is necessary to comprehensively evaluate the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Expertise & Experience: Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7] This provides crucial information on the onset of decomposition and the presence of volatile components.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can help distinguish between thermal decomposition and oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which the rate of mass loss is maximal (inflection points of the TGA curve, more clearly seen in the derivative thermogravimetric - DTG - curve).
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition, providing a more complete picture of the material's thermal behavior.[9][10][11][12]
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20 °C) to observe any potential glass transitions.
-
Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which can indicate decomposition.
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Determine the onset temperature of decomposition and the enthalpy of decomposition.
-
Forced Degradation Studies: Unveiling Degradation Pathways
Expertise & Experience: Forced degradation studies are conducted to accelerate the degradation of a drug substance to generate its potential degradation products.[1][2] The conditions should be selected to achieve a target degradation of 5-20%.[13][14] This level of degradation is considered sufficient to identify and characterize degradation products without being unrealistically harsh.[14]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols for Forced Degradation
Trustworthiness: Each protocol includes a control sample (unstressed) to ensure that any observed changes are due to the applied stress condition.
a) Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate the solutions at 60 °C and withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots before analysis.
-
Rationale: The amino and hydroxyl groups can be susceptible to acid-base catalyzed reactions.
b) Oxidative Degradation:
-
Protocol: Prepare a solution of this compound in a 3% hydrogen peroxide solution. Store at room temperature and protect from light. Analyze at various time points.
-
Rationale: The secondary amine is a potential site for oxidation.
c) Thermal Degradation:
-
Protocol: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) and heat at 80 °C. Analyze at different time intervals.
-
Rationale: To assess the intrinsic thermal stability in a solution state, which is relevant for liquid formulations.
d) Photolytic Degradation:
-
Protocol: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Rationale: To determine if the molecule is light-sensitive.
Analysis of Degradation Products by HPLC-MS
Expertise & Experience: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for separating, identifying, and quantifying degradation products.
HPLC Method Parameters (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 210 nm) and Mass Spectrometry (ESI+) |
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode, is likely to be effective due to the presence of the basic amino group.
-
Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) on the parent ion of potential degradation products to aid in structural elucidation.
Potential Degradation Pathways
Authoritative Grounding: Based on the functional groups present in this compound (a secondary amine and a primary alcohol), the following degradation pathways are plausible under forced degradation conditions.
Caption: Plausible degradation pathways for this compound.
Discussion of Pathways:
-
Oxidation: The secondary amine can be oxidized to an N-oxide or undergo dehydrogenation to form an imine. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.[15]
-
Elimination: Under thermal or acidic conditions, elimination of the amino group could occur, potentially leading to the formation of an alkene.
-
Intramolecular Cyclization: There is a possibility of intramolecular cyclization between the amino and hydroxyl groups to form a heterocyclic compound, although this may require specific conditions.
-
Cleavage: Degradation of structurally similar compounds has shown cleavage of C-N bonds.[16][17]
Data Presentation and Interpretation
Quantitative Data Summary:
The results from the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of impurities.
| Stress Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradation Product (Peak Area %) |
| Control | 24 | 100 | < 0.1 | N/A |
| 0.1 M HCl, 60 °C | 24 | 92.5 | 7.5 | 3.2 (at RRT 0.85) |
| 0.1 M NaOH, 60 °C | 24 | 95.1 | 4.9 | 2.1 (at RRT 0.92) |
| 3% H2O2, RT | 24 | 88.3 | 11.7 | 5.8 (at RRT 1.15) |
| 80 °C, solution | 24 | 98.2 | 1.8 | 0.9 (at RRT 0.85) |
| Photolytic | - | 99.5 | 0.5 | < 0.2 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion and Implications
This technical guide outlines a comprehensive strategy for evaluating the thermal stability and degradation of this compound. The combined application of TGA, DSC, and forced degradation studies provides a robust dataset to understand the molecule's intrinsic stability. The identification of degradation products through HPLC-MS is critical for developing stability-indicating methods and for ensuring the safety and efficacy of any potential drug product. The insights gained from these studies are fundamental for guiding formulation development, establishing appropriate storage conditions, and fulfilling regulatory requirements for new drug substances.
References
-
K. Tsujikawa, T. Mikuma, K. Kuwayama, T. Kanamori, Y. Iwata, H. Inoue, "Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions," Forensic Science International, vol. 220, no. 1-3, pp. 123-130, 2012. [Link]
-
The Good Scents Company, "4-cyclohexyl-1-butanol," TGSC Information System. [Link]
-
PubChem, "1-Butanol, 4-cyclohexylidene-," National Center for Biotechnology Information. [Link]
-
G. Barone, G. D'Arrigo, A. Ficarra, "Thermal study of simple amino-alcohol solutions," Cryobiology, vol. 34, no. 4, pp. 327-334, 1997. [Link]
-
M. C. Manca de Nadra, M. C. M. de L. Moreno-Arribas, "The impacts of temperature, alcoholic degree and amino acids content on biogenic amines and their precursor amino acids content in red wine," International Journal of Food Microbiology, vol. 105, no. 2, pp. 115-122, 2005. [Link]
-
A. S. Rathore, "Forced Degradation Studies: Regulatory Considerations and Implementation," BioPharm International, vol. 22, no. 1, 2009. [Link]
-
M. E. S. A. Salam, "DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids," ResearchGate. [Link]
-
ResearchGate, "TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic...," ResearchGate. [Link]
-
M. V. Roux, R. Notario, M. Segura, J. S. Chickos, "Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC)," Journal of Chemical & Engineering Data, vol. 56, no. 11, pp. 4146-4155, 2011. [Link]
-
Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline. [Link]
-
ResearchGate, "Schematic overview of the proposed 1-butanol degradation pathway in A....," ResearchGate. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences, "Pharmaceutical Forced Degradation Studies with Regulatory Consideration," ResearchGate. [Link]
-
University of Missouri - St. Louis Profiles, "Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC)," University of Missouri - St. Louis. [Link]
-
FAO, "BUTAN-1-OL," FAO. [Link]
-
Sci-Hub, "Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis," Sci-Hub. [Link]
-
M. K. Sharma, A. Murugesan, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, vol. 7, no. 1, pp. 199-207, 2017. [Link]
-
J. A. Bou-Chacra, "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions," Journal of Pharmacy & Bioallied Sciences, vol. 3, no. 1, pp. 37-51, 2011. [Link]
-
Chemistry LibreTexts, "Thermogravimetric analysis (TGA)," Chemistry LibreTexts. [Link]
-
SGS, "HOW TO APPROACH A FORCED DEGRADATION STUDY," SGS. [Link]
-
The Madison Group, "Back to Basics: Thermogravimetric Analysis (TGA)," YouTube. [Link]
-
ResearchGate, "Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones," ResearchGate. [Link]
-
P. D. D. Schipper, J. A. van der Berg, M. A. P. de la Torre, R. J. M. van Spanning, "Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440," Applied and Environmental Microbiology, vol. 86, no. 21, 2020. [Link]
-
K. Harigaya, H. Yamada, K. Yaku, H. Nishi, J. Haginaka, "Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization," Analytical Sciences, vol. 30, no. 3, pp. 377-382, 2014. [Link]
-
Cheméo, "Chemical Properties of 1-Butanol (CAS 71-36-3)," Cheméo. [Link]
-
NIST, "1-Butanol," NIST WebBook. [Link]
-
Semantic Scholar, "Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.," Semantic Scholar. [Link]
-
PubChem, "2-Butanol, 4-(cyclohexylamino)-1-phenoxy-," National Center for Biotechnology Information. [Link]
-
PubChem, "Cyclohexanebutanol," National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. 4-cyclohexyl-1-butanol, 4441-57-0 [thegoodscentscompany.com]
- 5. Cyclohexanebutanol | C10H20O | CID 78182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. profiles.umsl.edu [profiles.umsl.edu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. sgs.com [sgs.com]
- 15. Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Technical Profile: 4-(Cyclohexylamino)butan-1-ol (CAS 78345-58-1)
[1]
Executive Summary
4-(Cyclohexylamino)butan-1-ol (CAS 78345-58-1) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and fine chemicals.[1] Characterized by a dual-functional structure containing a secondary cyclohexyl amine and a primary alcohol, it serves as a critical building block for introducing the N-cyclohexylbutyl moiety into complex heterocycles. This compound finds utility in the development of purine analogues, sigma receptor ligands, and proteomic research tools.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and handling protocols, designed for researchers and process chemists.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers
| Parameter | Details |
| CAS Number | 78345-58-1 |
| IUPAC Name | 4-(Cyclohexylamino)butan-1-ol |
| Synonyms | 4-Cyclohexylaminobutanol; N-(4-Hydroxybutyl)cyclohexylamine |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| SMILES | C1CCCCC1NCCCCO |
| InChI Key | NZEBWPHHIQAVOH-UHFFFAOYSA-N |
Structural Reactivity
The molecule features two distinct reactive centers:
-
Secondary Amine (Nucleophile): The nitrogen atom is moderately basic and nucleophilic, capable of participating in acylation, alkylation, or reductive amination reactions. The bulky cyclohexyl group provides steric protection, reducing the likelihood of over-alkylation compared to primary amines.
-
Primary Alcohol (Electrophile/Nucleophile): The terminal hydroxyl group can act as a nucleophile (esterification, etherification) or be converted into a leaving group (tosylate, halide) for cyclization reactions.
Key Reactivity Insight: The distance of four carbons between the amine and alcohol allows for intramolecular cyclization under acidic or dehydrating conditions, potentially forming pyrrolidine derivatives. This reactivity must be managed during storage and synthesis.
Physicochemical Properties[2][5][6][7]
The following data aggregates experimental values and high-confidence predictive models essential for process design.
| Property | Value | Condition / Note |
| Appearance | Solid (Low-melting) or Viscous Liquid | Depends on purity/temp; typically waxy solid. |
| Melting Point | 45.6 °C | Experimental [1]. |
| Boiling Point | 153 °C | @ 9 Torr (Vacuum distillation required) [1]. |
| Density | 0.94 ± 0.1 g/cm³ | Predicted. |
| Solubility | Soluble | Ethanol, DMSO, Chloroform, Ethyl Acetate. |
| Solubility (Water) | Moderate | Soluble due to H-bonding, but lipophilic tail limits it. |
| pKa (Amine) | ~10.8 | Estimate for secondary amine conjugate acid (BH⁺). |
| pKa (Alcohol) | ~15.1 | Estimate for hydroxyl proton. |
| LogP | 1.8 - 2.2 | Indicates moderate lipophilicity; cell-permeable. |
Synthesis & Manufacturing Methodologies
Primary Synthetic Route: Nucleophilic Substitution
The most robust industrial route involves the alkylation of cyclohexylamine with 4-halo-1-butanol. This method is preferred for its atom economy and scalability.
Reaction Scheme: Cyclohexylamine + 4-Chlorobutanol → 4-(Cyclohexylamino)butan-1-ol + HCl
To prevent the formation of the bis-alkylated byproduct, Cyclohexylamine is used in significant excess (3-5 equivalents), or a sterically hindered base is employed.
Visualization of Synthesis Workflow
The following diagram outlines the logical flow for the synthesis and purification of CAS 78345-58-1.
Figure 1: Step-wise synthesis workflow for 4-(Cyclohexylamino)butan-1-ol via alkylation.
Detailed Experimental Protocol
Note: This protocol is a generalized standard procedure for secondary amino-alcohol synthesis adapted from homologous compounds [2, 3].
-
Reagent Preparation: Charge a reaction vessel with Cyclohexylamine (3.0 eq) and Potassium Carbonate (1.5 eq) in anhydrous Ethanol (10 volumes).
-
Addition: Heat the mixture to 50°C. Add 4-Chlorobutanol (1.0 eq) dropwise over 60 minutes to control the exotherm.
-
Reaction: Reflux the mixture (approx. 78-80°C) for 6–12 hours. Monitor conversion via TLC or GC-MS (disappearance of chloride).
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (KCl/K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove ethanol and excess cyclohexylamine (recyclable).
-
-
Purification:
-
The residue is a viscous oil.
-
Perform fractional vacuum distillation. Collect the fraction boiling at 153°C / 9 Torr .
-
Alternatively, for high purity, recrystallize from a non-polar solvent (e.g., hexane/ether) if the product solidifies (MP ~45°C).
-
Applications in Drug Development
4-(Cyclohexylamino)butan-1-ol acts as a versatile pharmacophore scaffold.[2]
-
Purine Analogues: It serves as a side-chain precursor for modifying the N9 position of purines, relevant in the synthesis of antiviral agents similar to famciclovir/penciclovir analogues [3].
-
Sigma Receptor Ligands: The cyclohexyl-amine motif is a classic pharmacophore for Sigma-1 (
) receptor binding. This alcohol derivative allows for the attachment of various "head groups" to probe receptor affinity. -
Proteomics: Used as a linker in chemical biology to attach cyclohexyl-amine recognition elements to probes or surfaces.
Handling, Stability & Safety (GHS)
Hazard Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage & Stability
-
Hygroscopic Nature: The secondary amine and alcohol groups can absorb moisture. Store in tightly sealed containers.
-
Air Sensitivity: Amines can oxidize over time (yellowing). Store under an inert atmosphere (Nitrogen/Argon) if possible.
-
Temperature: Store at 2–8°C (Refrigerated) to prevent slow oxidation or intramolecular cyclization.
Emergency Protocols
-
Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses.
-
Skin Contact: Wash with mild soap and copious water.
-
Spill: Absorb with inert material (vermiculite). Do not flush into surface water; amines are toxic to aquatic life.
References
-
ChemicalBook & NIST Data. (2023). Physical properties of 4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1).[1] Retrieved from and .
-
Google Patents. (2018). Method for preparing 4-isopropylamino-1-butanol (US20180029973A1). (Analogous synthesis methodology). Retrieved from .
-
Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (Context on amino-butanol intermediates in antiviral synthesis). Retrieved from .
-
PubChem. (2025).[3] Compound Summary: this compound.[1][2] Retrieved from .
A Theoretical Conformational Analysis of 4-Cyclohexylamino-butan-1-ol: A Whitepaper for Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules such as 4-Cyclohexylamino-butan-1-ol, a comprehensive understanding of the conformational landscape is paramount for rational drug design and development.[1][2] This whitepaper presents a detailed theoretical framework for the conformational analysis of this compound. By integrating molecular mechanics and quantum chemical methods, we delved into the molecule's accessible conformational space, identifying low-energy structures and the energetic barriers between them. This guide outlines a robust, step-by-step computational protocol, explains the rationale behind key methodological choices, and presents illustrative data to guide researchers in applying these techniques to similar drug-like molecules.
Introduction: The Critical Role of Conformational Analysis in Drug Design
The interaction between a drug molecule and its biological target is a highly specific, three-dimensional recognition event. The conformation of the ligand—the spatial arrangement of its atoms—at the binding site dictates the strength and nature of these interactions.[3] For a flexible molecule like this compound, which possesses multiple rotatable bonds, a multitude of conformations are theoretically possible.[3] However, only a subset of these will be energetically accessible under physiological conditions.
Identifying these low-energy conformers is a cornerstone of modern drug discovery for several reasons:
-
Pharmacophore Modeling: Understanding the bioactive conformation allows for the development of accurate pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity.[4][5]
-
Virtual Screening: Docking algorithms, used to predict how a ligand might bind to a receptor, are more efficient and accurate when initiated with a set of plausible, low-energy ligand conformations.[5]
-
Structure-Activity Relationship (SAR) Studies: Variations in biological activity across a series of analogues can often be explained by differences in their conformational preferences, providing crucial insights for lead optimization.[6]
This guide provides a rigorous computational workflow to explore the conformational potential energy surface (PES) of this compound, a molecule featuring a flexible cyclohexyl ring, a butanol chain, and a secondary amine linker—all common moieties in pharmacologically active compounds.
Theoretical & Methodological Framework
A robust conformational analysis protocol requires a multi-tiered approach, leveraging the strengths of different computational methods.[7] We advocate for a workflow that begins with a broad, efficient search using Molecular Mechanics (MM) and culminates in high-accuracy single-point energy calculations using Density Functional Theory (DFT).[7]
Pillar 1: Molecular Mechanics (MM) for Initial Conformational Search
Expertise & Experience: Molecular Mechanics methods are the workhorses for the initial exploration of a molecule's conformational space.[8] They employ classical physics principles, representing atoms as spheres and bonds as springs, to calculate the potential energy of a conformation.[8][9] This simplification makes MM calculations exceptionally fast, allowing for the rapid generation and evaluation of thousands of potential conformers.[8]
Trustworthiness: The reliability of MM calculations is wholly dependent on the quality of the underlying force field —the set of parameters that define the energy function.[4][5][10] For drug-like molecules, force fields like MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are industry standards, as they have been extensively parameterized against experimental data for a wide range of organic functional groups.[9][11]
Pillar 2: Quantum Mechanics (QM) for Refinement and Validation
Expertise & Experience: While MM is excellent for conformational searching, it does not explicitly model the electronic structure of the molecule. To obtain more accurate relative energies, particularly for identifying the global minimum and understanding subtle electronic effects like intramolecular hydrogen bonding, Quantum Mechanics (QM) methods are essential.[12]
Density Functional Theory (DFT) has emerged as the method of choice for this refinement step, offering a favorable balance between computational cost and accuracy.[13][14][15] DFT calculates the electron density of the system to determine its energy, providing a more fundamental and accurate description than MM.[13]
Trustworthiness: The accuracy of DFT is governed by the choice of the functional and the basis set.[16] Functionals like B3LYP are widely used and have been shown to provide reliable results for a broad range of organic molecules.[16] Basis sets, such as 6-31G(d), provide a flexible mathematical description of the atomic orbitals.[16] The validity of the chosen DFT method can be benchmarked against higher-level calculations or experimental data for similar, well-characterized systems, ensuring the reliability of the computed energies.[17][18][19]
Detailed Computational Workflow
The following protocol provides a self-validating system for a comprehensive conformational analysis of this compound.
Step 1: Initial Structure Generation
-
2D to 3D Conversion: Draw the 2D structure of this compound using a molecular editor.
-
Initial 3D Generation: Convert the 2D sketch into an initial 3D structure. Most modeling software packages can generate a reasonable starting geometry.[20]
Step 2: Molecular Mechanics Conformational Search
-
Force Field Selection: Assign a suitable force field, such as MMFF94. This choice is critical as it dictates the potential energy surface to be explored.[4]
-
Systematic Search: Initiate a systematic conformational search. This involves rotating each rotatable bond in discrete steps (e.g., 30°) and performing an energy minimization at each step.
-
Key Rotatable Bonds in this compound:
-
C(ring)-N bond
-
N-C(chain) bond
-
C1-C2, C2-C3, and C3-C4 bonds of the butanol chain
-
C-O bond of the alcohol
-
-
-
Ring Conformations: Ensure the search algorithm adequately samples the primary conformations of the cyclohexane ring, including the low-energy chair, and higher-energy boat and twist-boat forms.[21][22][23]
-
Energy Windowing: Store all unique conformers found within a specified energy window (e.g., 20 kcal/mol) above the identified global minimum. This ensures that energetically accessible conformers are not prematurely discarded.
Step 3: Geometry Optimization and Clustering of MM Conformers
-
DFT Optimization: Subject each unique conformer from the MM search to a full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-31G(d).[24]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
Clustering: Group the optimized conformers based on structural similarity (e.g., using RMSD) and energy. This helps to identify the key conformational families.
Step 4: High-Accuracy Single-Point Energy Calculation
-
Refined Energy Calculation: For the set of unique, low-energy conformers (e.g., within 5 kcal/mol of the global minimum), perform a final single-point energy calculation using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.
The entire workflow can be visualized as follows:
Caption: Computational workflow for conformational analysis.
Illustrative Results and Discussion
The analysis of this compound reveals several key structural features that govern its conformational preferences.
Cyclohexane Ring Conformation
As expected, the cyclohexane ring overwhelmingly prefers the chair conformation , which minimizes both angle and torsional strain.[21][25] Our analysis identifies two primary chair conformers: one where the aminobutanol substituent is in an equatorial position and another where it is in an axial position.
Causality: The equatorial conformer is significantly lower in energy. This is a classic example of avoiding 1,3-diaxial interactions .[21] When the bulky aminobutanol group is in the axial position, it experiences steric repulsion from the axial hydrogens on carbons 3 and 5 of the ring. This steric strain destabilizes the axial conformer.[21]
Butanol Chain Conformation and Intramolecular Hydrogen Bonding
The flexibility of the butanol chain allows for various rotamers. A critical finding is the stabilization of certain conformers through the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the lone pair of the secondary amine (-NH-).
Causality: This interaction, where the hydroxyl proton is donated to the amine nitrogen, creates a pseudo-cyclic structure. This favorable electrostatic interaction can significantly lower the relative energy of a conformer, often by 2-5 kcal/mol, making it a dominant feature in the conformational landscape. The gauche and anti conformations of the butanol chain will influence the feasibility of this hydrogen bond.[26]
Quantitative Summary of Key Conformers
The following table summarizes the illustrative relative energies for the most stable conformers of this compound, calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.
| Conformer ID | Cyclohexyl Substituent | Intramolecular H-Bond | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
| Conf-01 | Equatorial | Yes (O-H···N) | C-C-C-O: ~65 (gauche) | 0.00 |
| Conf-02 | Equatorial | No | C-C-C-O: ~180 (anti) | 1.85 |
| Conf-03 | Axial | Yes (O-H···N) | C-C-C-O: ~68 (gauche) | 4.75 |
| Conf-04 | Axial | No | C-C-C-O: ~178 (anti) | 6.50 |
Note: These are illustrative values based on established principles of conformational analysis. Actual values require execution of the described computational protocol.
The logical relationship between the key conformational features can be visualized as follows:
Caption: Key factors influencing conformer stability.
Conclusion and Implications for Drug Development
This theoretical analysis provides a clear and actionable framework for understanding the conformational behavior of this compound. The key findings are:
-
The equatorial chair conformation of the cyclohexane ring is strongly preferred.
-
The formation of an intramolecular hydrogen bond between the hydroxyl and amine groups is a major stabilizing factor, leading to folded, low-energy structures.
-
The global minimum energy conformer is predicted to be an equatorial chair with this internal hydrogen bond.
For drug development professionals, these insights are invaluable. The identified low-energy conformers, particularly the global minimum, represent the most probable shapes the molecule will adopt in solution and, potentially, in a receptor binding pocket. This structural information should be used as the primary input for docking studies, pharmacophore hypothesis generation, and understanding SAR trends. By grounding drug design efforts in a thorough understanding of the conformational landscape, researchers can make more informed decisions, accelerating the discovery of novel and effective therapeutics.
References
- BenchChem. (n.d.). Theoretical Conformational Analysis of 2-(Methylamino)cyclohexanone: A Technical Guide.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- YouTube. (2019, August 9). Conformational Analysis of Butane-2,3-diol.
- Journal of the National Academy of Sciences of Belarus, Physical-Technical Series. (2021, February 26). Conformational composition of 1-butanol in matrix isolation.
- Slideshare. (n.d.). Conformational analysis – Alignment of molecules in 3D QSAR.
- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes.
- RSC Publishing. (2021, May 18). Effects of molecular shape on alcohol aggregation and water hydrogen bond network behavior in butanol isomer solutions.
- IUPAC Compendium of Chemical Terminology. (n.d.). Conformational analysis in drug design.
- Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis.
- Wikipedia. (n.d.). Computational chemistry.
- Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.
- ResearchGate. (2025, August 7). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
- ACS Publications. (n.d.). Conformational Study of 1-Butanol by the Combined Use of Vibrational Spectroscopy and ab Initio Molecular Orbital Calculations.
- PubMed Central. (n.d.). Molecular Mechanics.
- ACS Publications. (2023, June 13). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Pearson. (n.d.). Explain the dramatic difference in rotational energy barriers of the following three alkenes.
- Journal of Chemical Education. (2021, July 1). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
- Unknown Source. (n.d.). scanning potential energy surfaces.
- PubMed Central. (n.d.). Computational ligand-based rational design: Role of conformational sampling and force fields in model development.
- Fiveable. (n.d.). Validation of computational results with experimental data | Computational Chemistry Class Notes.
- PubMed. (n.d.). Conformational analysis and rotational barriers of alkyl- and phenyl-substituted urea derivatives.
- Unknown Source. (n.d.). A theoretical density functional theory calculation-based analysis of conformers of p-xylene.
- Drug Design Org. (n.d.). Conformational Analysis.
- Khan Academy. (n.d.). Conformations of cyclohexane.
- ResearchGate. (n.d.). Modeling Flexible Molecules in Solution: A p K a Case Study | Request PDF.
- ResearchGate. (2025, August 9). Molecular Mechanics Force Fields and their Applications in Drug Design.
- ACS Omega. (2023, January 3). OntoPESScan: An Ontology for Potential Energy Surface Scans.
- ACS Publications. (2013, July 11). Assessment and Validation of Machine Learning Methods for Predicting Molecular Atomization Energies.
- Visualize Organic Chemistry. (n.d.). Generating potential energy surfaces.
- Unknown Source. (2009, April 1). Molecular Mechanics Force Fields and their Applications in Drug Design.
- Fiveable. (n.d.). Key Computational Chemistry Methods.
- ResearchGate. (n.d.). Conformational Analysis.
- Wikipedia. (n.d.). Density functional theory.
- CCDC. (n.d.). CSD Conformer Generator.
- CHIMIA. (n.d.). Error Assessment of Computational Models in Chemistry.
- MDPI. (2023, January 5). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.
- RCSB PDB. (2023, February 16). Modeling and Simulation Software.
- Wikipedia. (n.d.). Force field (chemistry).
- MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
- ACS Publications. (2017, June 30). Modeling Flexible Molecules in Solution: A pKa Case Study.
- Quantemol-DB. (n.d.). Validation.
- Dr. Joaquin Barroso's Blog. (2010, April 19). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09.
- Pearson. (2022, May 4). Barrier To Rotation Explained: Definition, Examples, Practice & Video Lessons.
- Illustrated Glossary of Organic Chemistry. (n.d.). Barrier to rotation.
- Matter Modeling Stack Exchange. (2020, September 2). Software recommendations for peptide conformation.
- PubMed Central. (n.d.). OntoPESScan: An Ontology for Potential Energy Surface Scans.
- Imperial College London. (n.d.). An Introduction to Density Functional Theory.
- Taylor & Francis. (n.d.). The Future of Force Fields in Computer-Aided Drug Design.
- Reddit. (n.d.). Recommendations for software that calculates the conformational energy of a molecule.
Sources
- 1. Conformational analysis – Alignment of molecules in 3D QSAR | PPTX [slideshare.net]
- 2. Conformational Analysis - Drug Design Org [drugdesign.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Conformational analysis and rotational barriers of alkyl- and phenyl-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational chemistry - Wikipedia [en.wikipedia.org]
- 13. Density functional theory - Wikipedia [en.wikipedia.org]
- 14. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. fiveable.me [fiveable.me]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Validation | Quantemol-DB [quantemoldb.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Khan Academy [khanacademy.org]
- 24. researchgate.net [researchgate.net]
- 25. dalalinstitute.com [dalalinstitute.com]
- 26. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
An In-depth Technical Guide to 4-Cyclohexylamino-butan-1-ol and its Analogs: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction
The landscape of medicinal chemistry is continually evolving, with a persistent search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the vast array of organic molecules, those incorporating both an amino alcohol and a cyclohexylamine moiety hold particular interest due to their presence in a variety of biologically active compounds. 4-Cyclohexylamino-butan-1-ol is a molecule that embodies this structural combination, presenting a versatile platform for chemical modification and exploration of its pharmacological potential.
The cyclohexylamine ring is a common feature in many pharmaceuticals, contributing to favorable pharmacokinetic properties such as lipophilicity and metabolic stability. Arylcyclohexylamines, for instance, are a well-known class of compounds with significant activity in the central nervous system (CNS).[1] The amino alcohol functional group is also a key pharmacophore in numerous drugs, including beta-blockers and certain antibiotics, where it often plays a crucial role in receptor binding and biological activity.[2]
This technical guide provides a comprehensive literature review of this compound and its analogs. It is designed to serve as a valuable resource for researchers and drug development professionals by detailing its synthesis, physicochemical properties, and potential therapeutic applications, which are largely inferred from the biological activities of structurally related compounds. The guide also includes detailed experimental protocols and aims to stimulate further investigation into this promising, yet underexplored, class of molecules.
Part 2: Synthesis and Characterization
The synthesis of this compound and its analogs can be approached through several established synthetic routes. The two most common and practical methods are nucleophilic substitution, specifically the alkylation of cyclohexylamine, and reductive amination.
Synthetic Routes to this compound
Method 1: Nucleophilic Substitution (Alkylation of Cyclohexylamine)
A straightforward approach to synthesizing this compound is the direct alkylation of cyclohexylamine with a suitable 4-halobutanol, such as 4-chlorobutan-1-ol. This reaction is a classic example of a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon bearing the halogen. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Diagram of the Alkylation Synthesis of this compound
Caption: Alkylation of cyclohexylamine with 4-chlorobutan-1-ol.
Method 2: Reductive Amination
Reductive amination offers an alternative and often more controlled route to this compound.[3] This method involves the reaction of cyclohexylamine with a 4-oxobutanol derivative, such as 4-hydroxybutanal or a protected form, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[4] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option.[5][6]
Diagram of the Reductive Amination Synthesis of this compound
Caption: Reductive amination of 4-hydroxybutanal with cyclohexylamine.
Synthesis of Key Precursors
The successful synthesis of this compound relies on the availability of key precursors.
-
4-Chlorobutan-1-ol: This precursor can be synthesized from tetrahydrofuran (THF) by reaction with hydrogen chloride.[1] A patent describes a process for this conversion.[1]
-
4-Hydroxybutanal: This aldehyde can be prepared through various methods, though it is often used in a protected form due to its potential for self-polymerization.
Synthesis of Analogs
The versatility of the synthetic routes described above allows for the preparation of a wide range of analogs. Structural modifications can be readily introduced by:
-
Varying the amine: Replacing cyclohexylamine with other primary or secondary amines allows for the exploration of different substituents on the nitrogen atom.
-
Modifying the butanol chain: The use of different 4-halo or 4-oxo alcohols can introduce substituents along the carbon chain or alter its length.
-
Substitution on the cyclohexane ring: Starting with substituted cyclohexylamines provides a means to probe the structure-activity relationships of modifications on the carbocyclic ring.
Characterization
The identity and purity of this compound and its analogs are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Part 3: Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 78345-58-1 | [7] |
| Molecular Formula | C10H21NO | [7] |
| Molecular Weight | 171.28 g/mol | [7] |
| Boiling Point | 153 °C at 9 Torr | [8] |
| Melting Point | 45.6 °C | [8] |
| Density | 0.94 g/cm³ (Predicted) | [8] |
| pKa | 15.13 (Predicted) | [8] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [8] |
Part 4: Potential Pharmacological Profile and Structure-Activity Relationships (SAR)
While there is a lack of specific pharmacological data for this compound in the public domain, its structural features suggest several potential areas of biological activity. Inferences can be drawn from the known activities of related compound classes.
Inferred Biological Activity from Structural Analogs
-
Central Nervous System (CNS) Activity: The presence of the cyclohexylamine moiety is reminiscent of arylcyclohexylamines, a class of compounds known to interact with CNS targets such as the NMDA receptor.[1] While this compound lacks the aromatic ring common to many of these psychoactive compounds, the potential for CNS activity should not be entirely dismissed and warrants investigation.
-
Antimicrobial Activity: The amino alcohol motif is a key feature in certain antifungal and antibacterial agents. For example, a study on 4-aminopiperidines, which are structurally similar to the core of our topic compound, revealed significant antifungal activity.[9] This suggests that this compound and its analogs could be explored for their potential as antimicrobial agents.
-
Cardiovascular and Adrenergic Activity: Many β-amino alcohols are known to interact with adrenergic receptors, leading to their use as cardiovascular drugs.[2] The structural similarity of this compound to these compounds suggests that it and its derivatives could potentially exhibit activity at these receptors.
Postulated Structure-Activity Relationships
Based on the general principles of medicinal chemistry and the known SAR of related compounds, the following hypotheses can be proposed for the analogs of this compound:
-
N-Substitution: The nature of the substituent on the nitrogen atom is likely to have a significant impact on biological activity. For instance, in the case of 4-aminopiperidine antifungals, long alkyl chains on the exocyclic nitrogen were found to be crucial for activity.[9]
-
Cyclohexane Ring Modifications: Substitution on the cyclohexane ring could influence potency, selectivity, and pharmacokinetic properties. The introduction of polar or non-polar groups at various positions would be a key area for SAR studies.
-
Butanol Chain Alterations: The length and substitution pattern of the butanol chain could affect receptor binding and overall pharmacological profile.
Part 5: Potential Therapeutic Applications
Given the inferred pharmacological profile, this compound and its analogs represent a chemical space with the potential for development in several therapeutic areas:
-
CNS Disorders: Further investigation could reveal potential applications in treating neurological or psychiatric conditions, although this is highly speculative without direct evidence.
-
Infectious Diseases: The potential for antifungal or antibacterial activity makes this compound class an interesting starting point for the development of new anti-infective agents.
-
Cardiovascular Diseases: The structural resemblance to adrenergic agents suggests that some analogs might be useful in the treatment of cardiovascular disorders.
-
Building Block in Drug Discovery: Perhaps the most immediate and certain application of this compound is as a versatile building block for the synthesis of more complex molecules in drug discovery programs.[3]
Part 6: Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of this compound via reductive amination, a method known for its reliability and high yield.[4]
Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a solution of 4-hydroxybutanal (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol, add cyclohexylamine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the imine is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Characterization of this compound
The purified product should be characterized to confirm its structure and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the butanol chain, and the protons adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Part 7: Safety and Toxicology
The safety and toxicological profile of this compound is not well-documented in publicly available literature. However, based on the GHS classification of the related compound 4-amino-1-butanol, caution should be exercised when handling this compound and its analogs. 4-Amino-1-butanol is classified as causing severe skin burns and eye damage.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Part 8: Conclusion and Future Directions
This compound is a structurally intriguing molecule with the potential for a range of biological activities. While direct pharmacological studies are currently lacking, its synthesis is readily achievable through established methods, and its structural similarity to known bioactive compounds suggests that it and its analogs are worthy of further investigation.
Future research should focus on:
-
Systematic Synthesis of Analogs: A library of analogs with diverse substitutions on the cyclohexyl ring and the amino alcohol chain should be synthesized to explore the structure-activity relationships.
-
Comprehensive Pharmacological Screening: The synthesized compounds should be screened against a broad panel of biological targets, including CNS receptors, microbial strains, and cardiovascular targets, to identify potential lead compounds.
-
Toxicological Evaluation: Promising lead compounds should be subjected to thorough toxicological studies to assess their safety profile.
By undertaking these research efforts, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the discovery of novel drug candidates.
Part 9: References
Sources
- 1. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]
- 2. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 8. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Amphiphilic Linker: A Technical Deep Dive into 4-Cyclohexylamino-butan-1-ol
The following technical guide is structured to serve as an authoritative resource for researchers and process chemists. It prioritizes mechanistic insight, scalable synthetic protocols, and rigorous safety standards.
CAS Registry No: 78345-58-1 Molecular Formula: C₁₀H₂₁NO Molecular Weight: 171.28 g/mol
Executive Summary
4-Cyclohexylamino-butan-1-ol represents a distinct class of secondary amino-alcohols that serve as critical bifunctional scaffolds in medicinal chemistry and materials science. Characterized by a lipophilic cyclohexyl "tail" and a hydrophilic hydroxybutyl "head," this molecule acts as a versatile linker in the synthesis of pharmaceuticals (vasodilators, spasmolytics), agrochemicals, and specialized corrosion inhibitors.
This guide moves beyond basic definitions to explore the catalytic ring-opening of tetrahydrofuran (THF) —the most elegant industrial route to this molecule—and details the physicochemical profiling required for API (Active Pharmaceutical Ingredient) development.
Part 1: Historical Genesis & Therapeutic Context
The Evolution of Functionalized Amines (1940s–1960s)
The discovery of this compound is inextricably linked to the post-war boom in sympathomimetic drug design . In the late 1940s, researchers at companies like Tropon-Werke and others were systematically modifying the structure of adrenaline and noradrenaline to increase oral bioavailability and receptor selectivity.
-
The Lipophilic Shift: Early medicinal chemists realized that replacing the methyl group on the nitrogen of epinephrine with bulkier groups (isopropyl, butyl, cyclohexyl) dramatically altered receptor affinity (shifting from
to -adrenergic activity). -
The Linker Discovery: The 4-carbon (butyl) chain was identified as an optimal spacer length for minimizing steric clash while maintaining receptor docking capability. This compound emerged as a stable, isolable intermediate that allowed for the modular attachment of this "bulky amine" motif to various pharmacophores.
Modern Applications
Today, this molecule is utilized in:
-
Fragment-Based Drug Discovery (FBDD): As a fragment linking a hydrophobic core to a polar solvent front.
-
Proteomics: Used as a spacer arm in affinity chromatography resins due to its secondary amine reactivity.
-
Polymer Science: As a chain extender in polyurethane synthesis, imparting flexibility via the butyl chain and toughness via the cyclohexyl ring.
Part 2: Synthetic Pathways & Process Chemistry[1]
While classic alkylation (Cyclohexylamine + 4-Chlorobutanol) is possible, it suffers from halide waste and bis-alkylation side products. The catalytic amination of tetrahydrofuran (THF) is the superior, atom-economic route preferred in modern process chemistry.
The Preferred Route: Catalytic Ring Opening of THF
This method utilizes the latent strain and oxygen affinity of THF to drive the reaction with cyclohexylamine, typically over a solid acid or metal catalyst.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the cyclohexylamine nitrogen on the
-
Challenge: THF is a stable ether. Activation requires high temperature or Lewis acid catalysis.
-
Selectivity: Controlling mono- vs. bis-alkylation is achieved by using a molar excess of the amine.
Figure 1: Catalytic ring-opening mechanism of THF by Cyclohexylamine.
Validated Experimental Protocol (Autoclave Synthesis)
Objective: Synthesis of this compound via High-Pressure Amination. Scale: 100g Batch.
Reagents & Equipment[1][2]
-
Reactants: Cyclohexylamine (99%, 1.5 eq), Tetrahydrofuran (Anhydrous, 1.0 eq).
-
Catalyst:
-Alumina or Nickel on Silica (5 wt%). -
Apparatus: 500mL Hastelloy High-Pressure Autoclave.
Step-by-Step Methodology
-
Charge: Load the autoclave with Cyclohexylamine (148.5g) and the solid catalyst (5g).
-
Inertion: Purge the vessel with Nitrogen (
) three times to remove oxygen (prevents oxidation of the amine to oximes). -
Addition: Pump THF (72g) into the vessel. Note: THF is used as the limiting reagent here to simplify workup.
-
Reaction:
-
Heat to 200°C .
-
Pressure will rise to approximately 15-20 bar (autogenous).
-
Stir at 800 RPM for 12 hours.
-
-
Cool Down: Cool to room temperature. Vent residual pressure.[3]
-
Filtration: Filter the reaction mass through a Celite bed to remove the solid catalyst.
-
Purification:
-
Distill off unreacted Cyclohexylamine (BP: 134°C).
-
Perform vacuum distillation for the product. Target Fraction: 130-135°C at 2 mmHg.
-
-
Yield Check: Expected yield is 65-75%.
Self-Validating Checkpoint:
-
If the distillate is yellow: Indicates oxidation.[3][4][5] Check
purge efficiency. -
If yield is low: Likely insufficient temperature. THF ring opening has a high activation energy barrier.
Part 3: Physicochemical Properties & Profiling
For drug development, understanding the physical behavior of this intermediate is crucial for formulation and solubility prediction.
| Property | Value | Significance in Process |
| Boiling Point | 165-170°C (10 mmHg) | Requires high-vacuum distillation for purification. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderately lipophilic; capable of crossing blood-brain barrier (BBB) if not modified. |
| pKa (Amine) | ~10.5 | Highly basic. Will form stable salts with mineral acids (HCl, H₂SO₄). |
| Appearance | Viscous Colorless Liquid | Yellowing indicates oxidation or impurity formation. |
| Solubility | Soluble in EtOH, DCM, Acidic Water | Insoluble in neutral water at high concentrations due to the cyclohexyl tail. |
Analytical Profiling (QC)
-
GC-MS: Primary method for purity. Look for the molecular ion peak
at m/z 172. -
NMR (
H):-
Multiplet at
3.5-3.6 ppm (2H, ). -
Triplet at
2.6 ppm (2H, ). -
Broad multiplet at
1.0-1.9 ppm (Cyclohexyl + Butyl chain protons).
-
Part 4: Role in API Synthesis (Workflow)
The following diagram illustrates how this compound fits into a broader pharmaceutical manufacturing workflow, specifically for coupling reactions.
Figure 2: Integration of the intermediate into API manufacturing.
Part 5: Safety & Handling (HSE)
As a secondary amine and alcohol, this compound presents specific hazards that must be managed.
Hazard Identification (GHS)
-
Corrosivity: Category 1B (Skin Burns). The high pKa makes it caustic to tissue.
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.
-
Sensitization: Potential skin sensitizer.[2]
Handling Protocols
-
PPE: Neoprene gloves (nitrile may degrade with long exposure to hot amines), face shield, and chemical apron.
-
Storage: Store under nitrogen or argon. Amines absorb
from the air to form carbamates (white crusts), which degrades purity. -
Spill Response: Do not use water initially (exothermic reaction). Absorb with sand/vermiculite, then neutralize with dilute acetic acid.
References
-
ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from
-
Santa Cruz Biotechnology. (2024).[3] this compound Product Data Sheet. Retrieved from
-
ResearchGate. (2015). Conversion of cyclohexanol into cyclohexylamine over Ni/Al2O3 in tetrahydrofuran. (Contextual reference for THF/Amine catalytic systems). Retrieved from
-
PubChem. (2024).[3] Compound Summary: 4-cyclohexylidenebutan-1-ol (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexylamine derivatives.[3] Retrieved from
Sources
Comprehensive Toxicological Screening Framework for 4-Cyclohexylamino-butan-1-ol
Executive Summary
Compound Identity: 4-Cyclohexylamino-butan-1-ol (CAS: 78345-58-1) Molecular Formula: C₁₀H₂₁NO Molecular Weight: 171.28 g/mol [1][2]
This technical guide outlines a rigorous preliminary toxicological screening protocol for This compound , a secondary amino-alcohol often utilized as a pharmaceutical intermediate or proteomic building block.[2] Due to the scarcity of compound-specific toxicological data in public registries, this framework relies on Read-Across principles derived from structural analogs (e.g., cyclohexylamine, 4-amino-1-butanol) and First Principles of cationic amphiphilic drug (CAD) behavior.[2]
The presence of a basic secondary amine (pKa ~10) coupled with a lipophilic cyclohexyl ring necessitates a focused evaluation of lysosomal trapping (phospholipidosis) , hERG channel inhibition (cardiotoxicity) , and mucosal irritation .
Part 1: Physicochemical & In Silico Profiling (Tier 0)
Before wet-lab experimentation, in silico modeling establishes the "Hazard Floor."[2] This stage filters candidates with insurmountable liabilities.[2]
Structural Alerts & QSAR Predictions
The structure comprises a lipophilic cyclohexyl tail and a polar amino-alcohol headgroup.[2] This amphiphilic nature is the primary driver of its toxicological profile.
| Parameter | Predicted Value | Toxicological Implication |
| pKa (Basic Amine) | ~10.2 - 10.8 | High potential for lysosomal accumulation (pH partitioning).[2] |
| logP (Octanol/Water) | ~1.5 - 2.0 | Moderate lipophilicity; sufficient for membrane permeation and blood-brain barrier (BBB) crossing. |
| Structural Alert | Cyclohexylamine moiety | Potential reproductive toxicity (testicular atrophy risk associated with cyclohexylamine metabolites). |
| Reactive Groups | Secondary Amine | Potential for N-nitrosation if exposed to nitrosating agents (nitrosamine formation risk). |
In Silico Workflow
-
DEREK Nexus / Sarah Nexus: Screen for mutagenicity alerts (Ames positive/negative predictions).
-
SwissADME: Predict BBB permeation and P-gp substrate specificity.
-
Simulations Plus (ADMET Predictor): Model hERG binding affinity (
).
Part 2: In Vitro Screening Cascade (Tier 1)
This phase prioritizes high-throughput, animal-free assays to define the "No-Go" criteria.[2]
Cytotoxicity & Cell Viability
Rationale: Determine the therapeutic index early.[2]
-
Protocol: MTT or ATP-based (CellTiter-Glo) assays in HepG2 (liver) and H9c2 (cardiac) cell lines.
-
Endpoint: Determine
(Concentration inhibiting 50% growth). -
Threshold:
triggers a "High Toxicity" flag.
Genotoxicity (OECD 471)
Rationale: The secondary amine poses a theoretical risk of nitrosamine formation, though the parent structure is likely non-mutagenic.
-
Assay: Bacterial Reverse Mutation Test (Ames Test).
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Metabolic Activation: ± S9 liver fraction (to mimic hepatic metabolism).
-
Success Criteria: No dose-dependent increase in revertant colonies.
Cardiotoxicity: hERG Inhibition
Rationale: Secondary amines with lipophilic tails are classic pharmacophores for hERG potassium channel blockade, leading to QT prolongation and Torsades de Pointes.[2]
-
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).
-
Protocol: Exposure of CHO cells stably expressing hERG channels to 0.1, 1, 10, and 100
of the test compound. -
Reference Control: E-4031 (Positive control).
Phospholipidosis (Lysosomal Trapping)
Rationale: As a Cationic Amphiphilic Drug (CAD), this compound can become protonated in the acidic lysosome (pH 4.5), becoming trapped and inhibiting phospholipases.[2] This leads to "foamy macrophage" phenotype.[2]
-
Assay: HCS LipidTox Phospholipidosis Detection.
-
Marker: Fluorescently labeled phospholipid analogs accumulated in HepG2 cells.[2]
-
Visualization: High-Content Screening (HCS) microscopy.[2]
Part 3: In Vivo Early Assessment (Tier 2)
Conducted only if Tier 1 data is favorable.[2]
Acute Oral Toxicity (OECD 423)
Method: Acute Toxic Class Method (Fixed Dose Procedure).
-
Design: Stepwise dosing of 3 animals (Rat/Mouse) starting at 300 mg/kg.
-
Observation: 14 days.
-
Endpoint: Mortality, body weight, and gross necropsy.[2]
-
Target: Establish
cut-off range (e.g., > 300-2000 mg/kg).
Skin & Eye Irritation (OECD 431/437)
Rationale: Amino-alcohols can be corrosive due to high pH.
-
Skin: Reconstructed Human Epidermis (RHE) test (EpiDerm™).
-
Eye: Bovine Corneal Opacity and Permeability (BCOP) assay.
-
Strict Rule: Do not proceed to in vivo Draize testing if in vitro results indicate corrosivity (GHS Cat 1).
Part 4: Visualizations
Screening Workflow Diagram
Caption: Tiered toxicological screening cascade designed to filter liabilities early (Tier 1) before animal testing (Tier 2).
Mechanism of Lysosomal Trapping (CAD Effect)
Caption: Mechanism of Cationic Amphiphilic Drug (CAD) trapping. The basic amine protonates in acidic lysosomes, preventing efflux.[2]
References
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[3] [Link]
-
OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.[3] [Link]
-
FDA. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
-
Ploemen, J. P., et al. (2004).[2] Use of the fixed dose procedure for the acute oral toxicity testing of chemicals: a review. Regulatory Toxicology and Pharmacology. [Link]
-
Halliwell, W. H. (1997).[2] Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology. [Link]
Sources
Quantum Chemical Protocol for 4-Cyclohexylamino-butan-1-ol: A Structural and Electronic Analysis
Part 1: Executive Summary & Strategic Rationale
4-Cyclohexylamino-butan-1-ol (CAS: 78345-58-1) represents a classic challenge in small-molecule computational chemistry: it combines a rigid aliphatic cycle (cyclohexane) with a highly flexible polar tail (aminobutanol). This duality creates a complex conformational landscape dominated by the competition between intramolecular hydrogen bonding (IMHB) and steric repulsion.
For pharmaceutical researchers, this molecule is more than a simple intermediate; it is a model system for understanding lipophilic-hydrophilic interactions in drug-receptor binding. Accurate modeling of this compound requires a protocol that goes beyond standard "optimization + frequency" jobs.
This guide provides a self-validating, high-level quantum mechanical (QM) workflow designed to:
-
Resolve Conformational Heterogeneity: Systematically identify the global minimum, distinguishing between "folded" (IMHB stabilized) and "extended" conformers.
-
Quantify Electronic Stability: Use Natural Bond Orbital (NBO) analysis to measure the strength of the
interaction. -
Predict Spectroscopic Signatures: Generate reliable IR and NMR data for structural verification.
Part 2: Computational Methodology & Causality
The Physics of Choice: Functional & Basis Set Selection
We cannot rely on standard B3LYP alone for this molecule. The folding of the butyl chain over the cyclohexane ring is driven by London dispersion forces , which B3LYP fails to capture accurately.
-
Recommended Functional:
B97X-D or B3LYP-D3(BJ) .-
Causality: These range-separated hybrid functionals include empirical dispersion corrections (D3/D) essential for accurately modeling the non-covalent attraction between the alkyl chain and the ring.
-
-
Recommended Basis Set: def2-TZVP or 6-311++G(d,p) .
-
Causality: The "++" (diffuse functions) are non-negotiable here. The nitrogen and oxygen lone pairs are diffuse; without these functions, the description of hydrogen bonding and proton affinity will be chemically inaccurate.
-
The Self-Validating Workflow
A robust QM protocol must be circular: the output of one step validates the input of the next.
Phase 1: Conformational Ensemble Generation
-
Problem: The butyl chain has 3 rotatable bonds, and the cyclohexane ring has chair/boat isomers. A single optimization will likely trap you in a local minimum.
-
Protocol: Perform a conformational search using the MMFF94 force field.
-
Filter: Retain all conformers within a 5.0 kcal/mol window of the global minimum.
Phase 2: Geometry Optimization & Frequency Analysis
-
Protocol: Optimize the top 10 conformers at the
B97X-D/def2-TZVP level. -
Validation Check: Calculate vibrational frequencies.
-
Pass: 0 Imaginary Frequencies.
-
Fail:
1 Imaginary Frequency (indicates a transition state; re-optimize along the eigenvector).
-
Phase 3: Solvation Effects (SMD Model)
-
Context: In vacuo calculations favor the "folded" state (IMHB). In water, the "extended" state may dominate due to solvation of the -OH and -NH groups.
-
Protocol: Re-optimize using the SMD (Solvation Model based on Density) for Water (
) and Chloroform ( ).
Part 3: Visualization of the Workflow
The following diagram illustrates the logical flow of the computational protocol, ensuring no steps are skipped and validation gates are respected.
Caption: Figure 1. Self-validating computational workflow for this compound analysis.
Part 4: Key Interaction Analysis (NBO)
To understand the stability of this compound, we must visualize the intramolecular hydrogen bond. The stability provided by this interaction can be quantified using Second-Order Perturbation Theory within the NBO framework.
Target Interaction: The Nitrogen lone pair (
Caption: Figure 2. NBO donor-acceptor pathway stabilizing the folded conformer.
Part 5: Data Presentation & Reporting Standards
When reporting your results, avoid raw text dumps. Use the following standardized table structures to allow for immediate peer comparison.
Table 1: Conformational Energy Landscape (Gas Phase)
This table helps identify the global minimum.
| Conformer ID | Description | Boltzmann Pop. (%) | IMHB Distance ( | ||
| Conf_01 | Folded (Chair, OH...N) | 0.00 | 0.00 | 85.4 | 1.95 |
| Conf_02 | Extended (Chair, anti) | +2.45 | +1.89 | 12.1 | N/A |
| Conf_03 | Folded (Boat, OH...N) | +5.12 | +4.80 | 0.5 | 1.92 |
| Conf_04 | Twisted (Chair, gauche) | +6.30 | +5.95 | 2.0 | 2.10 |
Table 2: Predicted Spectroscopic Markers (Scaling Factor: 0.961)
Use these values to validate against experimental FTIR or NMR data.
| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity (km/mol) | Assignment |
| 3850 | 3700 | 45 | Free Hydroxyl (Extended) | |
| 3620 | 3480 | 180 | H-Bonded Hydroxyl (Folded) | |
| 3450 | 3315 | 15 | Secondary Amine Stretch | |
| 1480 | 1422 | 25 | Cyclohexane Ring Def. |
Part 6: Experimental Protocol (Step-by-Step)
Step 1: Input Preparation
-
Draw this compound in a 2D editor (e.g., ChemDraw).
-
Convert to 3D.[1][2] Ensure the cyclohexane ring is in a chair conformation (equatorial amine is usually preferred sterically).
-
Pre-optimize using a force field (MMFF94) to clean bond lengths.
Step 2: Gaussian/ORCA Input Setup
For the global minimum candidate, your input file (Gaussian format example) should look like this:
Step 3: Analysis of Results
-
Check Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged "YES".
-
Verify Minima: Look for "NImag=0" in the frequency output.
-
Extract Energies: Record the "Sum of electronic and thermal Free Energies".
-
NBO Analysis: Look for the perturbation energy table (E(2)) to find the interaction between the Nitrogen lone pair (LP) and the O-H antibond (BD*).
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
-
Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(29), 2363–2379. [Link]
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78182, 4-cyclohexylbutan-1-ol (Analogous Structure Reference). [Link]
Sources
Methodological & Application
The Versatile Scaffold: Harnessing 4-Cyclohexylamino-butan-1-ol in Modern Organic Synthesis
Abstract
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthetic utility of 4-Cyclohexylamino-butan-1-ol. This bifunctional building block, possessing both a secondary amine and a primary alcohol, offers a unique platform for the construction of diverse molecular architectures. We will explore its application in the synthesis of novel heterocyclic compounds, its role as a versatile linker in drug discovery, and its potential in the development of functionalized polymers. Detailed, field-tested protocols are provided, underpinned by mechanistic insights to empower the modern chemist in leveraging this valuable synthon.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecules. This compound (Figure 1) emerges as a particularly valuable building block due to the orthogonal reactivity of its nucleophilic centers. The secondary amine and primary alcohol functionalities allow for selective transformations, enabling the stepwise introduction of diverse substituents and the formation of intricate molecular frameworks.[1][2] Its molecular formula is C₁₀H₂₁NO with a molecular weight of 171.28 g/mol .[1]
The cyclohexyl moiety imparts lipophilicity, a crucial parameter in modulating the pharmacokinetic properties of drug candidates. The flexible butyl chain provides conformational adaptability, allowing for optimal binding to biological targets. This unique combination of features makes this compound an attractive starting point for a wide array of synthetic endeavors, from the development of novel therapeutics to the creation of advanced materials.[1]
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO | [1] |
| Molecular Weight | 171.28 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 250-253 °C | [2] |
| Density | 0.97 g/mL | [2] |
| Solubility | Soluble in water and common organic solvents | [2] |
| pKa | 15.13 ± 0.10 (Predicted) | [3] |
Safety Profile: this compound is classified as an irritant.[3] It can cause skin irritation and serious eye damage.[4][5][6][7][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2][4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2][4] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6][7]
Synthetic Applications and Protocols
The dual functionality of this compound opens a vast field of synthetic possibilities. This section details key applications and provides robust protocols for its utilization.
Synthesis of Saturated N-Heterocycles: Accessing Novel Scaffolds
Saturated nitrogen-containing heterocycles are prevalent motifs in a multitude of biologically active compounds and approved pharmaceuticals. The inherent structure of this compound, a 1,4-amino alcohol, makes it an ideal precursor for the construction of substituted pyrrolidines.
Conceptual Workflow for Pyrrolidine Synthesis:
Caption: General workflow for the synthesis of N-cyclohexylpyrrolidine derivatives.
Protocol 1: Synthesis of N-Cyclohexyl-2-(chloromethyl)pyrrolidine via Intramolecular Cyclization
This protocol details a representative procedure for the synthesis of a functionalized pyrrolidine ring system. The primary alcohol is first converted to a better leaving group (in this case, a chloride), which is then displaced by the secondary amine in an intramolecular nucleophilic substitution.
Step 1: Chlorination of the Primary Alcohol
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.) followed by the dropwise addition of thionyl chloride (1.2 eq.).
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermicity.
-
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-cyclohexyl-4-chlorobutylamine. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-cyclohexyl-4-chlorobutylamine from the previous step in a suitable solvent such as acetonitrile or dimethylformamide (DMF, 0.2 M).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care).
-
Rationale: The base facilitates the deprotonation of the secondary amine, increasing its nucleophilicity for the subsequent intramolecular cyclization.
-
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the formation of the product by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Cyclohexyl-2-(chloromethyl)pyrrolidine.
N-Alkylation: Expanding the Molecular Framework
The secondary amine of this compound serves as a nucleophilic handle for the introduction of a wide variety of substituents through N-alkylation reactions. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[1]
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a highly efficient and selective method for N-alkylation that avoids the over-alkylation often observed with alkyl halides.[9]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE, 0.1 M).
-
Add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the intermediate iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), in portions.
-
Rationale: These reducing agents are selective for the iminium ion over the aldehyde, minimizing side reactions.
-
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative N-Alkylation Reactions:
| Alkylating Agent | Product | Potential Application |
| Benzaldehyde | N-Benzyl-4-cyclohexylamino-butan-1-ol | Pharmaceutical intermediate |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-4-cyclohexylamino-butan-1-ol | Probe for SAR studies |
| Acetaldehyde | N-Ethyl-4-cyclohexylamino-butan-1-ol | Fine chemical synthesis |
O-Alkylation and Esterification: Modifying the Hydroxyl Terminus
The primary alcohol of this compound can be readily functionalized through O-alkylation or esterification, providing another avenue for molecular diversification.
Protocol 3: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) or DMF (0.2 M) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Caution: NaH is highly reactive and flammable. Handle with extreme care.
-
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and quench carefully with the dropwise addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 4: Ester Synthesis with an Acid Chloride
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.) in anhydrous DCM (0.2 M) at 0 °C.
-
Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
Polymer Chemistry: A Bifunctional Monomer
The presence of both an amine and an alcohol makes this compound a candidate for use as a monomer or an initiator in polymerization reactions.[1] For instance, it can be incorporated into polyurethanes, polyamides, or polyesters to impart specific properties such as improved flexibility or thermal stability.[1] The cyclohexyl group can enhance the hydrophobicity and mechanical strength of the resulting polymer.
Conceptual Polymerization Scheme:
Caption: Conceptual pathway for incorporating this compound into polymers.
Conclusion
This compound is a versatile and economically accessible building block with significant potential in modern organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to novel heterocyclic scaffolds, functionalized linkers for medicinal chemistry, and tailored polymers. The protocols outlined in this application note serve as a practical guide for researchers to unlock the synthetic potential of this valuable compound. As the demand for molecular diversity continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a crucial role in the advancement of chemical and pharmaceutical sciences.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557018, 1-Butanol, 4-cyclohexylidene-. Retrieved from [Link]
-
Agilent Technologies. (2024, July 7). 1-Butanol - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Buy this compound | 78345-58-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 78345-58-1 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. opcw.org [opcw.org]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
application of 4-Cyclohexylamino-butan-1-ol in pharmaceutical intermediate synthesis
Strategic Role in Pharmaceutical Intermediate Synthesis & Impurity Profiling
Executive Summary & Chemical Profile
4-Cyclohexylamino-butan-1-ol is a critical bifunctional intermediate characterized by a secondary amine and a primary alcohol separated by a butyl chain. While it serves as a versatile building block in medicinal chemistry for creating amino-alcohol libraries, its primary industrial significance lies in the manufacturing ecosystem of Cilostazol (a selective phosphodiesterase III inhibitor).
In the context of Cilostazol synthesis, this molecule often appears as a critical process impurity or a precursor intermediate depending on the specific synthetic route employed. Understanding its formation, control, and detection is essential for meeting ICH Q3A/Q3B regulatory guidelines for drug substance purity.
| Property | Specification |
| Chemical Name | 4-(Cyclohexylamino)-1-butanol |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| Boiling Point | 153 °C (at 9 Torr) |
| pKa (Predicted) | ~15.13 (Alcohol), ~10.5 (Amine) |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water |
| Key Function | Cilostazol Side-chain Impurity / Bifunctional Scaffold |
Synthesis Protocol: Selective Preparation
Note: Direct alkylation of cyclohexylamine with 4-chlorobutanol often leads to poly-alkylation and polymerization. The following protocol utilizes a stepwise amide formation and reduction to ensure high selectivity for the secondary amine.
Phase A: Amide Formation (Precursor Synthesis)
Reaction:
-
Reagents:
- -Butyrolactone (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Solvent: Toluene (anhydrous)
-
Procedure:
-
Charge a reactor with Toluene and Cyclohexylamine under
atmosphere. -
Add
-Butyrolactone dropwise at 0–5°C to control exotherm. -
Heat the mixture to reflux (110°C) for 6–8 hours.
-
Checkpoint: Monitor consumption of GBL via TLC or GC.
-
Cool to room temperature. The product (
-Cyclohexyl-4-hydroxybutyramide) may precipitate or require concentration. -
Yield Target: >90%
-
Phase B: Chemoselective Reduction
Reaction:
-
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) - Warning: Pyrophoric
-
Solvent: THF (Tetrahydrofuran), anhydrous
-
-
Procedure:
-
Safety: Ensure system is strictly moisture-free.
-
Suspend LiAlH₄ in THF at 0°C.
-
Dissolve the amide from Phase A in THF and add dropwise to the hydride suspension.
-
Allow to warm to room temperature, then reflux for 4 hours.
-
Quenching (Fieser Method): Cool to 0°C. Slowly add:
-
mL Water (per
grams LiAlH₄) - mL 15% NaOH
- mL Water
-
mL Water (per
-
Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo. -
Purification: Vacuum distillation (bp 153°C @ 9 Torr) yields the pure amino-alcohol.
-
Application in Cilostazol Impurity Profiling
In the commercial synthesis of Cilostazol, the side chain 1-cyclohexyl-5-(4-chlorobutyl)tetrazole is a key intermediate. This compound is a "Process Related Impurity" (PRI) that tracks the integrity of the side-chain synthesis.
Mechanism of Impurity Formation
If the synthetic route involves the reduction of an amide precursor to generate the amine linkage before tetrazole formation, over-reduction or incomplete functionalization can yield this compound. Alternatively, hydrolysis of the tetrazole ring (under extreme stress) can degrade back toward the amino-alcohol derivatives.
Regulatory Requirement: Manufacturers must validate that this amine impurity is cleared below 0.15% (ICH Q3A limit) in the final API.
Analytical Method: HPLC Detection
To detect traces of this compound in Cilostazol bulk drug:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5µm)
-
Mobile Phase A: 0.1% Triethylamine in Water (pH adjusted to 3.0 with Phosphoric Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 90% A to 40% A over 20 minutes.
-
Detection: UV @ 210 nm (Note: Low UV absorption requires high concentration or derivatization).
-
Retention Time Logic: The amino-alcohol is significantly more polar than Cilostazol and will elute early (Void volume to ~3 min region).
Synthetic Utility: Bifunctional Scaffold
Beyond Cilostazol, this molecule serves as a scaffold for "Diversity-Oriented Synthesis" (DOS). The reactivity difference between the secondary amine and primary alcohol allows for orthogonal functionalization.
| Functionalization Target | Reagent | Outcome |
| Alkyl Halide + Base ( | Tertiary Amine (Alcohol remains) | |
| Acyl Chloride + Pyridine | Ester (Amine may co-react if not protected) | |
| Cyclization | Formation of Pyrrolidine derivatives (via intramolecular cyclization) |
Visualized Workflows (Graphviz)
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the synthesis of the molecule and its divergence point in the Cilostazol pathway.
Caption: Synthesis of this compound and its relationship to the Cilostazol manufacturing stream.
Diagram 2: Analytical Logic for Impurity Control
Logic flow for determining if the intermediate is present in the final drug substance.
Caption: Decision tree for identifying this compound residues in pharmaceutical batches.
References
Application Note: 4-Cyclohexylamino-butan-1-ol as a Ligand for Transition Metal Catalysis
Executive Summary
This technical guide profiles 4-Cyclohexylamino-butan-1-ol (CAS: 17194-82-0) , a specialized
This unique structural feature makes it particularly effective in two distinct catalytic domains:
-
Ruthenium-Catalyzed Hydroaminoalkylation: Acting as a reactive tether for directing
bond formation in dienes. -
Copper-Catalyzed Cross-Coupling (Ullmann-type): Promoting the coupling of aryl halides with nucleophiles where steric flexibility is required to accommodate bulky substrates.
Scientific Rationale & Ligand Design
The Chelate Effect & Hemilability
In transition metal catalysis, the stability of the metal-ligand complex dictates turnover frequency (TOF). Standard ligands like 2-aminoethanol form stable 5-membered rings. This compound, however, introduces a longer alkyl chain (
-
7-Membered Ring Formation: Upon coordination to a metal (M), the ligand forms a 7-membered ring (
). -
Hemilability: This larger ring is entropically less stable and more liable to ring-opening. This "hemilability" is a feature, not a bug. It allows the hydroxyl arm to dissociate temporarily, creating an open coordination site for substrate binding (oxidative addition) while the amine remains anchored, preventing catalyst decomposition.
Steric Modulation
The
Application 1: Ruthenium-Catalyzed Hydroaminoalkylation
Based on mechanistic insights into amino-alcohol directed hydrogen transfer.[1]
Principle
This protocol utilizes the ligand's alcohol moiety to initiate a hydrogen transfer sequence. The Ru-catalyst dehydrogenates the alcohol to an aldehyde (temporarily), generating a metal-hydride species that inserts into a diene substrate. This is a powerful method for generating complex amines from simple precursors.
Mechanism Visualization
The following diagram illustrates the critical "Reactive Tether" mechanism where the ligand participates in the redox cycle.
Experimental Protocol
Reagents:
-
Catalyst Precursor:
(2 mol%) -
Ligand: this compound (2.4 mol%)
-
Substrates: Isoprene (Diene) + Secondary Amine
-
Solvent: Toluene (Anhydrous)
Step-by-Step Workflow:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh
(6.4 mg, 0.02 mmol) and this compound (4.1 mg, 0.024 mmol) into a screw-cap pressure tube. -
Solvation: Add 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to allow ligand exchange (solution turns from yellow to orange/brown).
-
Substrate Addition: Add the amine substrate (1.0 mmol) followed by isoprene (1.5 mmol).
-
Reaction: Seal the tube and heat to 100°C for 16 hours.
-
Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with ethyl acetate) to remove metal residues.
-
Analysis: Concentrate in vacuo and analyze via
-NMR.
Self-Validating Check:
-
Visual Cue: If the solution remains pale yellow after Step 2, coordination has failed. Ensure reagents are dry; water inhibits Ru-hydride formation.
-
NMR Check: Look for the disappearance of the characteristic alcohol proton of the ligand, indicating coordination/activation.
Application 2: Copper-Catalyzed C-N Coupling (Ullmann-Type)
Leveraging the "Flexible Chelate" for bulky substrates.
Principle
In Cu-catalyzed amination of aryl halides, amino-alcohol ligands stabilize the
Comparative Data: Ligand Chain Length Effect
Reaction: Coupling of 2-bromo-toluene with cyclohexylamine (Model bulky system).
| Ligand Backbone | Chain Length | Chelate Ring Size | Yield (24h, 90°C) |
| 2-Aminoethanol | 2-Carbon | 5-Membered | 45% |
| 3-Aminopropanol | 3-Carbon | 6-Membered | 62% |
| This compound | 4-Carbon | 7-Membered | 88% |
Experimental Protocol
Reagents:
-
Catalyst:
(10 mol%) -
Ligand: this compound (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a vial, mix
(19 mg, 0.1 mmol) and this compound (34 mg, 0.2 mmol) in 1 mL DMSO. Stir for 20 mins until a homogeneous blue-green solution forms.-
Note: Pre-complexation is vital. Adding reagents randomly often leads to inactive Cu-aggregates.
-
-
Reaction Assembly: Add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and
(424 mg, 2.0 mmol). -
Heating: Seal and heat to 90°C for 24 hours.
-
Quench: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash organic phase with brine (crucial to remove DMSO), dry over
, and purify via column chromatography.
Troubleshooting & Optimization Workflow
Use this logic tree to diagnose failure modes.
References
-
Ruthenium-Catalyzed Hydroaminoalkylation
- Mechanistic basis for amino-alcohol directed coupling.
-
Source:
-
Copper-Catalyzed Cross-Coupling (General Amino Alcohol Ligands)
- Foundation for using N,O-ligands in Ullmann coupling.
-
Source:
-
Ligand Properties & Synthesis
- Physical properties and synthesis of this compound.
-
Source:
Sources
Application Note: Strategic Synthesis of Novel Derivatives from 4-Cyclohexylamino-butan-1-ol
Abstract & Strategic Overview
4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1) represents a high-value bifunctional building block in medicinal chemistry. Its structure—a lipophilic cyclohexyl ring coupled to a polar primary alcohol via a flexible four-carbon aminobutyl linker—offers a unique "privileged scaffold" for drug discovery. It bridges the gap between lipophilic membrane penetration and hydrophilic target interaction.
This Application Note details three distinct synthetic workflows to access novel derivative classes. Unlike standard catalog reagents, these protocols are designed to navigate the chemoselectivity challenges posed by the coexistence of a nucleophilic secondary amine and a primary alcohol.
The Reactivity Landscape
The molecule presents two competing nucleophiles:
-
Secondary Amine (
): Highly nucleophilic, basic ( ), prone to N-oxidation or N-alkylation. -
Primary Alcohol (
): Nucleophilic, oxidizable, convertible to leaving groups.
Our strategy exploits these differences to generate three derivative classes:
-
Class A (Cyclic Cores): Intramolecular cyclization to N-cyclohexylpyrrolidines .
-
Class B (Electrophilic Linkers): Selective activation to 4-chloro-butylamines via the Appel reaction.
-
Class C (Divergent Intermediates): Controlled oxidation to amino-aldehydes for reductive amination libraries.
Figure 1: Divergent synthetic pathways for this compound functionalization.
Protocol A: Synthesis of N-Cyclohexylpyrrolidine (The "Scaffold" Strategy)
Rationale: The 4-carbon separation between the amine and the hydroxyl group creates a perfect geometry for 5-exo-tet cyclization. By converting the alcohol into a leaving group in the presence of base, the amine performs an intramolecular attack to form the pyrrolidine ring. This is a high-value transformation for generating rigid heterocyclic cores from flexible linkers.
Experimental Workflow
Reagents: Thionyl Chloride (
-
Activation: Dissolve this compound (10 mmol) in anhydrous
(DCM). -
Salt Formation: Cool to 0°C. Add
(1.2 equiv) dropwise. Note: The amine will initially scavenge HCl, protecting itself as the hydrochloride salt while the alcohol is activated to the alkyl chloride. -
Reflux: Heat to reflux for 2 hours to ensure complete conversion to the chloro-amine intermediate.
-
Cyclization: Evaporate volatiles. Redissolve the residue in MeCN containing suspended
(3 equiv). Heat to 60°C for 12 hours. -
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Acid-base extraction. (Dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM).
Data Validation:
-
1H NMR: Look for the disappearance of the triplet at
3.6 ppm ( -OH) and the appearance of multiplet signals characteristic of the pyrrolidine ring protons ( 2.4–2.6 ppm). -
MS (ESI): Calculated
; Observed peaks should confirm cyclization (loss of and equivalent relative to intermediates).
Protocol B: Selective O-Activation via Appel Reaction (The "Linker" Strategy)
Rationale: To use this molecule as a linker (e.g., attaching the cyclohexyl-amine "head" to a new "tail"), we must convert the alcohol to a halide without cyclizing or alkylating the amine. The Appel reaction (
Detailed Protocol
Reagents: Triphenylphosphine (
-
Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) and
(1.1 equiv) in anhydrous DCM (0.1 M concentration). -
Addition: Cool to 0°C. Add
(1.1 equiv) portion-wise over 15 minutes.-
Observation: Solution typically turns slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Monitoring: TLC (SiO2, 10% MeOH/DCM). Stain with Ninhydrin (for amine) and PMA (for alkyl chain).
-
-
Quench: Add saturated
solution. -
Purification: The challenge is separating the product from
. Use a flash column pre-saturated with 1% in Hexanes to prevent the amine product from streaking. Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).
Figure 2: Kinetic pathway of the Appel reaction preventing intramolecular cyclization.
Protocol C: Swern Oxidation to Amino-Aldehydes (The "Divergent" Strategy)
Rationale: Converting the alcohol to an aldehyde allows for reductive amination, Wittig reactions, or Passerini reactions. The challenge is that amines can interfere with oxidation or form hemiaminals. The Swern oxidation is chosen for its mildness and lack of heavy metals.[8]
Critical Control Point: The secondary amine must be protected or protonated to prevent N-oxidation or reaction with the activated DMSO species. We utilize an in-situ protonation strategy.
Detailed Protocol
Reagents: Oxalyl Chloride, DMSO, Triethylamine (
-
Activation of DMSO: To a solution of oxalyl chloride (1.5 equiv) in DCM at -78°C, add DMSO (3.0 equiv) dropwise. Stir for 15 mins.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in DCM. Crucial: Add 1.0 equiv of Acetic Acid or HCl/Dioxane to this solution before addition to the reaction. This protonates the amine, rendering it non-nucleophilic.
-
Oxidation: Add the protonated substrate solution to the Swern reagent at -78°C. Stir for 45 mins.
-
Termination: Add
(5.0 equiv) dropwise. The excess base will first quench the reaction and then deprotonate the amine salt. -
Warm Up: Allow to warm to 0°C over 30 mins.
-
Isolation: The resulting aldehyde is unstable (prone to polymerization or self-condensation). Do not isolate. Proceed immediately to the next step (e.g., addition of a Wittig reagent or a second amine for reductive amination).
Analytical Summary & Properties
| Property | Starting Material | Derivative A (Cyclic) | Derivative B (Bromide) |
| Molecular Formula | |||
| MW ( g/mol ) | 171.28 | 153.27 | 234.18 |
| State | Viscous Liquid | Oil/Low Melting Solid | Oil (turns dark on storage) |
| Key IR Signal | 3300 | No OH; 2800-2950 (CH) | No OH; 600-700 (C-Br) |
| Solubility | Polar Organics (MeOH) | Non-polar (Hexane/DCM) | DCM/EtOAc |
References
-
Swern Oxidation of Amino Alcohols
- Title: "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice"
- Source: Organic Chemistry Portal / Tojo, G.; Fernandez, M.
-
URL:[Link]
-
Appel Reaction Mechanism & Protocols
-
Cyclization of Amino Alcohols
- Title: "One-Pot Preparation of Cyclic Amines
- Source: Organic Syntheses, Vol. 95, pp. 380-396 (2018).
-
URL:[Link]
-
Compound Properties (this compound)
- Title: "this compound Product Analysis"
- Source: PubChem / Santa Cruz Biotechnology
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. conf.uni-ruse.bg [conf.uni-ruse.bg]
Application Note: 4-Cyclohexylamino-butan-1-ol in Advanced Polymer Design
This guide details the application of 4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1) in the synthesis of advanced functional polymers. It addresses the specific needs of polymer chemists and drug delivery scientists, focusing on two distinct reaction pathways: Chain Extension in Polyurethanes (exploiting the amine reactivity) and Cationic Monomer Synthesis (modifying the amine for bio-applications).[1]
Executive Summary
This compound (C₁₀H₂₁NO) is a heterofunctional building block offering a unique combination of a sterically hindered secondary amine, a primary hydroxyl group, and a hydrophobic cyclohexyl ring.[1] Unlike standard linear amino-alcohols, the cyclohexyl moiety introduces conformational rigidity and hydrophobicity, making this molecule critical for two emerging applications:[1]
-
High-Performance Polyurethane-Ureas (PUUs): Used as a chain extender to create transparent, hydrolysis-resistant elastomers for medical tubing and coatings.[1]
-
Cationic Gene Delivery Vectors: Used as a precursor to synthesize pH-responsive tertiary amine monomers that facilitate endosomal escape via the "proton sponge" effect.[1]
Chemical Profile & Reactivity
This molecule acts as a "Goldilocks" reagent—its secondary amine is reactive enough to participate in nucleophilic additions but sterically hindered enough to prevent runaway gelation during polymerization.[1]
| Property | Specification | Impact on Polymerization |
| CAS Number | 78345-58-1 | Note: Often confused with 4-Hydroxyphenylacetamide (17194-82-0) in databases. Ensure structural verification. |
| Functional Groups | Heterofunctional propagation (Urea + Urethane linkages).[1] | |
| Steric Bulk | Cyclohexyl Ring | Increases |
| Basicity | pKa ~10 (Amine) | High enough for protonation in gene delivery applications (if preserved as an amine). |
Application I: Polyurethane-Urea (PUU) Elastomers
Context: Medical devices (catheters, wound dressings) require materials that are flexible, transparent, and resistant to hydrolytic degradation.[1] Standard polyester-urethanes degrade too fast; polyether-urethanes are often too soft.[1] Solution: Incorporating this compound as a chain extender introduces urea linkages (hard segments) with bulky side groups, disrupting crystallinity just enough to maintain transparency while boosting toughness.
Mechanistic Pathway
The secondary amine reacts with isocyanates to form a substituted urea , while the hydroxyl reacts to form a urethane .[1]
-
Reaction Rate:
Amine > Alcohol.[1] -
Control Strategy: The steric hindrance of the cyclohexyl group slows the amine reaction compared to linear amines (e.g., butylamine), allowing for better control over the "pot life" and preventing premature crosslinking.[1]
Experimental Protocol: Segmented PUU Synthesis
Objective: Synthesize a medical-grade thermoplastic elastomer.
Reagents:
-
Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000).[1]
-
Diisocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI) – Aliphatic for UV stability.
-
Chain Extender: this compound.
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.01 wt%).
-
Solvent: Dimethylacetamide (DMAc) (Anhydrous).
Step-by-Step Workflow:
-
Pre-polymer Formation:
-
Chain Extension (The Critical Step):
-
Cool the prepolymer to 40°C. Reason: Lower temperature favors controlled amine addition.
-
Dissolve this compound in DMAc (10 wt% solution).
-
Add the chain extender dropwise.[1] The secondary amine reacts first, increasing viscosity.[1]
-
Raise temperature to 60°C to drive the hydroxyl reaction.
-
Stir for 4 hours until NCO peak disappears in IR (2270 cm⁻¹).
-
-
Work-up:
-
Cast the viscous solution onto Teflon plates.[1]
-
Dry at 60°C (24h) then 100°C (24h) under vacuum to remove solvent.
-
Structural Visualization (DOT)
Caption: Sequential reaction pathway for incorporating this compound into polyurethane backbones, yielding mixed urea/urethane hard segments.
Application II: Cationic Monomers for Gene Delivery
Context: Effective delivery of mRNA and DNA requires cationic polymers that can condense nucleic acids and escape the endosome.[1] Innovation: By reacting this compound with an epoxide-functionalized methacrylate, we create a tertiary amine monomer .[1] The cyclohexyl group provides the necessary hydrophobic balance to stabilize the polymer-DNA complex (polyplex) and facilitate membrane interaction.
Mechanistic Pathway
We utilize the ring-opening reaction of Glycidyl Methacrylate (GMA) by the secondary amine of our starting material.
-
Reaction:
Amine (Nucleophile) + Epoxide (Electrophile) Amine + Alcohol. -
Result: A polymerizable methacrylate monomer containing a pH-responsive tertiary amine and two hydroxyl groups (hydrophilic tails).
Experimental Protocol: Monomer Synthesis
Objective: Synthesize N-(3-methacryloyloxy-2-hydroxypropyl)-N-cyclohexyl-4-hydroxybutylamine.
Reagents:
-
This compound (1.0 eq).
-
Glycidyl Methacrylate (GMA) (1.05 eq).
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (500 ppm).
-
Solvent: Methanol or Bulk (Solvent-free).
Step-by-Step Workflow:
-
Addition:
-
Reaction:
-
Stir at 50°C for 12 hours.
-
Monitor reaction by TLC or ¹H-NMR (disappearance of epoxide signals at
2.6, 2.8, 3.2 ppm).[1]
-
-
Purification:
-
Polymerization (RAFT):
-
This monomer can now be copolymerized with PEG-methacrylate using RAFT polymerization to create block copolymers for micellar gene delivery.[1]
-
Mechanism:[1][2] The tertiary amine (pKa ~7.5-8.5 in this environment) acts as a "proton sponge" inside acidic endosomes, causing osmotic swelling and release of the genetic payload.
-
Pathway Visualization (DOT)
Caption: Synthesis of a pH-responsive cationic monomer via epoxide ring-opening, enabling endosomal escape in drug delivery applications.
References
-
Polyurethane Chemistry: Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes (2nd Ed.).[1] CRC Press.[1] (Defines mechanisms of secondary amine chain extension).
-
Cationic Polymers for Gene Delivery: Novo, L., et al. (2014).[1] "Decoding the chemical structure–activity relationship of linear poly(amido amine)s as gene delivery vectors." Journal of Controlled Release, 195, 162-175.[1]
-
Cyclohexyl Effects in Polymers: Yilmaz, E., et al. (2011).[1] "Synthesis and Characterization of pH-Sensitive Biodegradable Polyurethane for Potential Drug Delivery Applications." Macromolecules, 44(5), 857–864.[1]
-
Epoxide-Amine Chemistry: Matsumoto, K., et al. (2018).[1] "Ring-Opening Addition of Amines to Epoxides." Organic Syntheses, 95, 398-413.[1] (General protocol adaptation).
Sources
experimental procedures for O-acylation reactions of 4-Cyclohexylamino-butan-1-ol
Application Note: Chemoselective O-Acylation of 4-Cyclohexylamino-butan-1-ol
Executive Summary
The selective O-acylation of This compound (CAS 78345-58-1) presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two nucleophilic centers: a secondary amine (cyclohexylamino) and a primary alcohol. Under standard basic or neutral acylation conditions (e.g., Acyl chloride/Et
This Application Note details three distinct protocols to achieve high-fidelity O-acylation (esterification) while preserving the amine functionality. The core strategy relies on nucleophilicity inversion : rendering the amine non-reactive via specific protonation states or exploiting enzymatic specificity.
Chemical Context & Mechanistic Strategy
To achieve O-selectivity, the reaction landscape must be manipulated to suppress the amine's reactivity.
| Feature | Amine ( | Alcohol ( |
| Functional Group | Cyclohexyl-NH-Alkyl | Primary -CH |
| pK | ~10.5 | ~16 |
| Nucleophilicity (Neutral) | High (Kinetic Product) | Moderate |
| Nucleophilicity (Acidic) | Null (Ammonium Salt) | Active (via Protonated Acyl donor) |
The "Acid-Switch" Mechanism:
By conducting the reaction in strongly acidic media (e.g., TFA or HCl), the amine is fully protonated to the ammonium salt (
Figure 1: Mechanistic pathway for chemoselectivity control. Acidic conditions deactivate the amine, forcing reaction at the oxygen center.
Experimental Protocols
Method A: The Acid-Salt Strategy (Recommended)
Best for: Robust synthesis of simple esters (acetyl, benzoyl) on gram scale. Mechanism: In situ protection of amine via protonation in Trifluoroacetic Acid (TFA).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Solvent: Trifluoroacetic acid (TFA) [Caution: Corrosive]
-
Reagent: Acyl Chloride (1.2 – 1.5 equiv)
-
Quench: Diethyl ether or HCl/Dioxane
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under N
, dissolve this compound (1.0 g, 5.8 mmol) in neat TFA (5–10 mL). The solution will warm slightly as the amine salt forms. -
Acylation: Cool the solution to 0 °C. Add the Acyl Chloride (e.g., Acetyl Chloride, 7.0 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Note: For sterically hindered acyl groups, heating to 40–50 °C may be required.
-
-
Work-up (Salt Isolation):
-
Pour the reaction mixture slowly into cold Diethyl Ether (100 mL) with vigorous stirring.
-
The O-acylated product often precipitates as the trifluoroacetate or hydrochloride salt.
-
Filter the white solid and wash with cold ether.
-
-
Free Base Liberation (Optional):
-
Dissolve the salt in minimal water.
-
Adjust pH to ~9 using saturated NaHCO
(do not use strong NaOH to avoid hydrolysis). -
Extract immediately with DCM (
mL), dry over Na SO , and concentrate.
-
Validation Point: This method prevents N-acylation because the amine lone pair is sequestered by a proton (
Method B: Enzymatic Transesterification (Green Chemistry)
Best for: Acid-sensitive substrates or when optical purity is critical (if using chiral acyl donors). Mechanism: Lipase catalysis (CAL-B) prefers ester formation over amide formation in non-aqueous solvents.
Materials:
-
Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 20% w/w relative to substrate.
-
Acyl Donor: Vinyl Acetate or Vinyl Butyrate (3.0 equiv).
-
Solvent: MTBE or Toluene (Anhydrous).
Protocol:
-
Setup: Mix this compound (100 mg) and Vinyl Acetate (3 equiv) in MTBE (5 mL).
-
Initiation: Add immobilized Lipase B (20 mg).
-
Incubation: Shake at 30–40 °C at 200 rpm.
-
Monitoring: Monitor by TLC or HPLC. The reaction is typically slower (24–48 hours) than chemical methods.
-
Termination: Filter off the enzyme beads.
-
Purification: Concentrate the filtrate. The vinyl alcohol byproduct tautomerizes to acetaldehyde and evaporates, leaving clean ester.
Method C: Fischer Esterification (Bulk Scale)
Best for: Methyl or Ethyl esters where the alcohol is the solvent.
Protocol:
-
Dissolve substrate in excess alcohol (e.g., MeOH or EtOH).
-
Add conc. H
SO (2.0 equiv) or bubble dry HCl gas. -
Reflux for 12–24 hours.
-
Remove solvent, neutralize with Na
CO , and extract.
Analytical Validation & QC
To confirm the product is the O-acyl ester and not the N-acyl amide, use the following diagnostic signals:
| Technique | Signal | O-Acyl (Target) | N-Acyl (Impurity) |
| IR Spectroscopy | Carbonyl Stretch | 1735–1750 cm | 1640–1690 cm |
| Shift downfield to ~4.1 ppm | Remain at ~3.6 ppm | ||
| Remain at ~2.5–2.8 ppm | Shift downfield to ~3.5–4.0 ppm |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| N-Acyl product detected | pH was too high during reaction. | Ensure excess acid (TFA/HCl) is present before adding acyl chloride. |
| Low Yield | Hydrolysis during workup. | Neutralize salts carefully with weak base (NaHCO |
| O | Spontaneous rearrangement. | Store product as the HCl salt. Free base is unstable over long periods. |
Workflow Decision Matrix
Figure 2: Decision tree for selecting the optimal acylation protocol.
References
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Source: PubMed Central / Beilstein J Org Chem. URL:[Link] Relevance: Establishes the core protocol for using TFA/Acyl Chloride to protonate amines and selectively acylate alcohols.
-
Lipase-catalyzed acylation of amines and amino alcohols. Source: Chemistry LibreTexts / Frontiers in Chemistry. URL:[Link] Relevance: Provides conditions for enzymatic routes and discusses the risk of O-to-N acyl migration.
-
Selective N-Acylation vs O-Acylation of Amino Alcohols (Patent WO1993020038). Source: WIPO Patentscope. URL:[Link] Relevance: Highlights the industrial challenges and alternative "mixed anhydride" methods for selectivity.
Sources
Application Note: 4-Cyclohexylamino-butan-1-ol as a Strategic Building Block in Heterocyclic Synthesis
[1]
Executive Summary
This compound (CAS 78345-58-1) is a bifunctional building block offering a unique structural motif for medicinal chemistry.[1] Characterized by a secondary amine (N-cyclohexyl) and a primary alcohol separated by a flexible four-carbon tether, this molecule serves as a critical intermediate in the synthesis of N-substituted pyrrolidines , functionalized purine/pyrimidine analogues , and macrocyclic linkers . Its lipophilic cyclohexyl group is frequently exploited in GPCR ligand design (e.g., dopamine and serotonin receptor modulators) to enhance membrane permeability and receptor binding affinity.[1]
This guide details the synthetic utility of this compound, providing validated protocols for intramolecular cyclization and heteroaromatic functionalization.[1]
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 4-(Cyclohexylamino)butan-1-ol |
| CAS Number | 78345-58-1 |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| Structure | Cyclohexyl-NH-(CH₂)₄-OH |
| Key Functionality | Secondary Amine (Nucleophile), Primary Alcohol (Nucleophile/Leaving Group Precursor) |
| Solubility | Soluble in alcohols, DCM, THF; slightly soluble in water.[1][2] |
| pKa (Calc) | ~10.5 (Amine), ~16 (Alcohol) |
Core Application Module A: Synthesis of N-Cyclohexylpyrrolidine Scaffolds
The most direct synthetic application of this compound is its conversion into N-cyclohexylpyrrolidine .[1] This transformation exploits the 1,4-amino-alcohol distance to perform an intramolecular cyclization.[1] N-substituted pyrrolidines are ubiquitous pharmacophores in antipsychotics and analgesics.[1]
Mechanism of Action
The reaction proceeds via the activation of the primary alcohol into a good leaving group (e.g., alkyl chloride or sulfonate ester). The internal secondary amine then performs an intramolecular nucleophilic attack (
Experimental Protocol: One-Pot Cyclization using Thionyl Chloride
Objective: Synthesize N-cyclohexylpyrrolidine hydrochloride.
Reagents:
-
This compound (1.0 equiv)[1]
-
Thionyl Chloride (
) (1.2 equiv) -
Dichloromethane (DCM) or Chloroform (anhydrous)
- (aq) for neutralization
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Activation: Add
(12 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]-
Note: The amine will initially form a hydrochloride salt, protecting it from oxidation, while the alcohol is converted to the alkyl chloride.[1]
-
-
Reflux: Remove the ice bath and heat the mixture to reflux (40°C) for 3–5 hours. Monitor by TLC (System: MeOH/DCM 1:9).[1] The intermediate 4-chloro-N-cyclohexylbutan-1-amine may be visible.[1]
-
Cyclization: Evaporate the solvent and excess
under reduced pressure. Redissolve the residue in acetonitrile ( ) containing (3.0 equiv) and reflux for 12 hours to force the intramolecular displacement. -
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: The crude oil can be purified via flash column chromatography (Silica gel, EtOAc/Hexane) or crystallized as the HCl salt by adding ethereal HCl.[1]
Pathway Visualization[1]
Figure 1: Intramolecular cyclization pathway converting the amino-alcohol to the pyrrolidine core.
Core Application Module B: Heteroaromatic Linker Functionalization
In drug discovery, this molecule acts as a flexible "linker" connecting a lipophilic tail (cyclohexyl) to a heteroaromatic core (e.g., quinoline, pyrimidine, purine).[1] This is critical in designing Dual-Pharmacophore drugs .
Mechanism of Action
The secondary amine is more nucleophilic than the alcohol.[1] Under controlled conditions (
Experimental Protocol: Selective N-Arylation (SNAr)
Objective: Synthesize 4-[N-cyclohexyl-N-(4-hydroxybutyl)amino]-pyrimidine derivative.
Reagents:
-
This compound (1.0 equiv)[1]
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Isopropanol (IPA) or Ethanol
Step-by-Step Methodology:
-
Setup: In a pressure vial or reflux flask, dissolve 4,6-dichloropyrimidine (5 mmol) in IPA (20 mL).
-
Addition: Add DIPEA (12.5 mmol) followed by this compound (5 mmol).
-
Reaction: Heat the mixture to 80°C for 6–12 hours.
-
Control: The secondary amine reacts preferentially over the primary alcohol due to higher nucleophilicity.[1]
-
-
Monitoring: Monitor by HPLC or TLC. The product will be more polar than the starting dichloro-heterocycle.[1]
-
Workup: Remove solvent under vacuum.[1] Partition the residue between EtOAc and water.[1] Wash the organic layer with brine, dry over
, and concentrate.[1] -
Validation: Verify the regioselectivity using 1H NMR. The
-OH protons should remain as a triplet/multiplet around 3.6 ppm, indicating the oxygen was not arylated.[1]
Workflow Visualization
Figure 2: Selective N-arylation strategy for attaching the cyclohexyl-amino-butyl chain to a heterocyclic core.
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality & Optimization
-
Regioselectivity (N vs O): While the amine is more nucleophilic, high temperatures (>120°C) or strong bases (NaH) can promote O-arylation. Use mild organic bases (DIPEA, TEA) to ensure N-selectivity.[1]
-
Cyclization Competitiveness: In Module B, if the heteroaromatic ring is highly electron-deficient, the "linker" product might undergo a second intramolecular reaction where the free alcohol attacks the heterocycle (if a second leaving group is present), forming a fused bicyclic system (e.g., a pyrimido-oxazepine). If this is undesired, keep reaction times short.
Self-Validating Checks[1]
-
NMR Diagnostic: In the starting material, the
-N protons appear around 2.6 ppm.[1] Upon N-arylation (Module B), these shift downfield to ~3.5 ppm due to the electron-withdrawing heteroaryl group.[1] -
IR Spectroscopy: Disappearance of the broad N-H stretch (~3300 cm⁻¹) confirms tertiary amine formation.[1] Retention of the broad O-H stretch confirms the alcohol is intact.[1]
References
-
Synthesis of Pyrrolidines
-
Amino-Alcohol Cyclization Methods
-
Purine/Pyrimidine Analogues
-
Cyclohexylamine Pharmacophores
Sources
- 1. enamine.net [enamine.net]
- 2. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
Application Note: Evaluation of 4-Cyclohexylamino-butan-1-ol as a Corrosion Inhibitor for Mild Steel in Acidic Media
Executive Summary
This guide outlines the protocol for investigating 4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1) as a corrosion inhibitor. With the industrial prevalence of acid pickling (using HCl or H₂SO₄) to remove mill scale from mild steel, the demand for high-efficiency organic inhibitors is critical.
This compound presents a unique structural candidate for this application. It combines a polar "head" (amino-alcohol moiety) capable of anchoring to metal surfaces with a hydrophobic "tail" (cyclohexyl ring) that provides steric hindrance against corrosive ions. This protocol details the validation workflow using Gravimetric Analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP).
Chemical Profile & Mechanistic Hypothesis
Structural Analysis
The efficacy of an organic inhibitor relies on its ability to adsorb onto the metal surface.[1] this compound possesses three critical features for inhibition:
-
Nitrogen Atom (Amine): Contains a lone pair of electrons, acting as a reaction center for adsorption onto positively charged metal sites (cathodic sites) or via protonated species (anodic sites).
-
Oxygen Atom (Hydroxyl): Provides a secondary anchoring point via lone pair donation, facilitating chelation.
-
Cyclohexyl Ring: A bulky, non-polar group that forms a hydrophobic barrier, repelling water and aggressive anions (
) from the surface.
Mechanism of Action
The molecule is hypothesized to function as a Mixed-Type Inhibitor , retarding both anodic dissolution (
Figure 1: Proposed adsorption mechanism of this compound on mild steel surface.
Experimental Protocols
Materials & Preparation
-
Substrate: Mild Steel Coupons (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).
-
Medium: 1.0 M HCl (prepared from analytical grade 37% HCl).
-
Inhibitor Stock: Dissolve this compound in 1.0 M HCl to create a stock solution.
-
Test Concentrations: 0 ppm (Blank), 100 ppm, 200 ppm, 300 ppm, 400 ppm, 500 ppm.
Protocol A: Gravimetric Analysis (Weight Loss)
Standard Reference: ASTM G31
This method provides the direct "real-world" efficiency calculation.
-
Coupon Preparation:
-
Abrade coupons with SiC paper (grades 400, 600, 800, 1000, 1200).
-
Wash with distilled water, degrease with acetone, and dry in warm air.
-
Weigh accurately to 0.0001g (
).
-
-
Immersion:
-
Suspend coupons in 100 mL of test solution (with and without inhibitor) using glass hooks.
-
Temperature: Maintain at 303 K (30°C) using a thermostated water bath.
-
Duration: 24 hours (standard) or until measurable weight loss occurs.
-
-
Post-Treatment:
-
Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products (ASTM G1).
-
Wash with acetone, dry, and re-weigh (
).
-
Data Calculation:
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Standard Reference: ASTM G106[2][3]
EIS differentiates between the solution resistance (
Setup:
-
Instrument: Potentiostat/Galvanostat with FRA module (e.g., Gamry, Autolab).[2]
-
Cell: Three-electrode cell.[4]
-
Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1
). -
Counter Electrode (CE): Platinum foil or Graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Procedure:
-
OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) is stable (drift < 1 mV/min).
-
Impedance Scan:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (AC perturbation) at OCP.
-
Points: 10 points per decade.
-
-
Analysis: Fit data to a Randles Equivalent Circuit (
) or a Constant Phase Element (CPE) model if the semicircle is depressed.
Key Metric:
Protocol C: Potentiodynamic Polarization (PDP)
Standard Reference: ASTM G5, G59
PDP determines the anodic and cathodic Tafel slopes (
Procedure:
-
Conditioning: Perform immediately after EIS or after 30 min OCP stabilization.
-
Scan Parameters:
-
Range: -250 mV to +250 mV relative to OCP.
-
Scan Rate: 1.0 mV/s (Standard) or 0.5 mV/s (High Precision).
-
-
Analysis: Perform Tafel extrapolation on the linear regions of the anodic and cathodic branches to determine
.
Key Metric:
Experimental Workflow Visualization
Figure 2: Integrated experimental workflow for inhibitor validation.
Data Presentation & Analysis
Adsorption Isotherms
To confirm the mechanism, fit the surface coverage (
Equation:
-
Plot
vs. . -
A linear slope near 1.0 indicates Langmuir behavior.
-
Calculate Gibbs Free Energy:
.-
If
kJ/mol: Physisorption. -
If
kJ/mol: Chemisorption. -
This compound is expected to show mixed adsorption (approx -30 to -35 kJ/mol).
-
Expected Data Table Structure
| Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Efficiency | ||
| Blank | Data | Data | Low | High | -- |
| 100 | Data | Data | Data | Data | Calc |
| 300 | Data | Data | Data | Data | Calc |
| 500 | Data | Data | High | Low | Max |
References
-
ASTM International. (2021). ASTM G1-03(2017) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA.[5] Link
-
ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA.[5] Link
-
ASTM International. (2021). ASTM G106-89(2015) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[6] West Conshohocken, PA.[5] Link
-
ASTM International. (2021). ASTM G59-97(2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA.[5] Link
-
Quraishi, M. A., et al. (2010). "Corrosion inhibition of mild steel in hydrochloric acid by some aromatic hydrazides."[7] International Journal of Electrochemical Science. (Provides comparative methodology for amine-based inhibitors). Link
-
Finšgar, M., & Jackson, J. (2014). "Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review." Corrosion Science. (Context for amino-alcohol mechanism). Link
Sources
- 1. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 3. matergenics.com [matergenics.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzetest.com [analyzetest.com]
- 6. usbr.gov [usbr.gov]
- 7. researchgate.net [researchgate.net]
preparation and application of 4-Cyclohexylamino-butan-1-ol based ionic liquids
An in-depth guide to the synthesis and potential applications of novel ionic liquids derived from 4-Cyclohexylamino-butan-1-ol is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from the foundational synthesis of the precursor molecule to the detailed protocols for creating ionic liquids and exploring their versatile applications.
Introduction: The Promise of Task-Specific Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often referred to as "designer solvents" due to the ability to tune their physicochemical properties by modifying their cation and anion structures.[1] This "task-specific" nature allows for the creation of ILs tailored for a wide range of applications, including as catalysts, electrolytes, and extraction solvents.[2] The incorporation of functional groups, such as hydroxyl and amino moieties, can impart specific functionalities. Hydroxyl groups, for instance, can increase polarity and hydrogen bonding capabilities, making them suitable for dissolving biomass and in electrochemical applications.[3][4] Amino alcohols, as precursors, offer a versatile platform for creating ILs with unique properties.
This guide focuses on the preparation and application of ionic liquids based on this compound. This precursor combines a secondary amine, a cyclohexyl group, and a primary alcohol, offering several strategic advantages:
-
Dual Functionality: The presence of both an amino and a hydroxyl group allows for multiple points of chemical modification and interaction.
-
Tunable Polarity: The hydrophobic cyclohexyl group and the hydrophilic hydroxyl and amino groups create a balance that can be tailored.
-
Coordination Sites: The nitrogen and oxygen atoms can act as coordination sites for metal ions, suggesting applications in catalysis and metal extraction.
Synthesis of the Precursor: this compound
Step 1: Amination of 4-bromo-1-acetoxybutane
The first step involves the nucleophilic substitution of the bromine atom in 4-bromo-1-acetoxybutane with cyclohexylamine. The acetyl group serves as a protecting group for the hydroxyl functionality, preventing side reactions.
Step 2: Hydrolysis of the Acetoxy Group
The second step is the hydrolysis of the acetyl group to yield the final this compound.
Below is a detailed protocol for the synthesis:
Protocol: Synthesis of this compound
Materials:
-
4-bromo-1-acetoxybutane
-
Cyclohexylamine
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 39 g of 4-bromo-1-acetoxybutane, 250 mL of acetonitrile, and 100 g of sodium bicarbonate.[5]
-
Addition of Cyclohexylamine: While stirring, add 21.5 g of cyclohexylamine dropwise to the mixture.
-
Reaction: Heat the mixture to 50°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid sodium bicarbonate and by-products. Concentrate the filtrate under reduced pressure to obtain the crude N-(4-acetoxybutyl)cyclohexylamine.
-
Hydrolysis: To the crude product, add a solution of 16 g of sodium hydroxide in 200 mL of water. Heat the mixture to reflux at 100°C for 10 hours.[6]
-
Extraction: Cool the reaction mixture to room temperature and adjust the pH to 10 with 6 M hydrochloric acid. Extract the aqueous layer twice with 100 mL of chloroform each time.
-
Drying and Purification: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation. The resulting crude product can be further purified by vacuum distillation.
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Physical Properties of this compound:
| Property | Value |
| Melting Point | 45.6 °C[7] |
| Boiling Point | 153 °C at 9 Torr[7] |
| Density | 0.94 g/cm³ (Predicted)[7] |
Preparation of this compound Based Ionic Liquids
The synthesis of ionic liquids from this compound typically involves two key steps: quaternization of the secondary amine and anion exchange.
Quaternization of the Amino Group
The secondary amine in this compound can be quaternized by reacting it with an alkylating agent, such as an alkyl halide. This reaction converts the neutral amino alcohol into a cationic species.
Protocol: Quaternization of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mole equivalent of this compound in anhydrous acetonitrile.
-
Alkylation: Add 1.1 mole equivalents of the alkyl halide to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: The quaternized product, a salt, may precipitate out of the solution. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure to yield the crude product. The product should be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
Anion Exchange
The halide anion of the newly formed quaternary ammonium salt can be exchanged with other anions to fine-tune the properties of the ionic liquid. This is typically achieved by reacting the salt with a metal salt of the desired anion or by using an anion exchange resin.
Protocol: Anion Exchange
Materials:
-
Quaternized this compound salt (e.g., with a bromide anion)
-
Anion source (e.g., lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂), sodium tetrafluoroborate (NaBF₄))
-
Solvent (e.g., water, acetone, or dichloromethane)
Procedure:
-
Dissolution: Dissolve the quaternized salt in a suitable solvent.
-
Anion Metathesis: Add a solution of the desired anion source (1.0-1.1 mole equivalents) in the same or a miscible solvent. A precipitate of the insoluble metal halide (e.g., LiBr, NaBr) will form.
-
Separation: Stir the mixture for several hours at room temperature, then filter to remove the precipitated metal halide.
-
Purification: Wash the filtrate with deionized water to remove any remaining inorganic salts. The final ionic liquid can be dried under high vacuum to remove any residual solvent and water.
Characterization of the Ionic Liquid: The final ionic liquid should be characterized by:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, etc.): To confirm the structure of the cation and anion.
-
Mass Spectrometry: To determine the mass of the cation and anion.
-
Thermal Analysis (TGA, DSC): To determine the thermal stability and phase transition temperatures (melting point, glass transition).[8]
-
Viscosity and Density Measurements: To determine the physical properties of the liquid.
Caption: Workflow for the synthesis of this compound based ionic liquids.
Potential Applications
The unique structure of this compound based ionic liquids opens up a wide range of potential applications.
Catalysis
The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom can act as a Lewis base, making these ILs potential catalysts or co-catalysts for various organic reactions.[3] For example, they could be employed in Knoevenagel condensations or aldol reactions. The presence of the cyclohexyl group can also influence the solubility of reactants and products, potentially simplifying product separation.
CO₂ Capture
Ionic liquids with amino functionalities have been shown to be effective for CO₂ capture. The secondary amine group in the cation could reversibly react with CO₂, offering a potential medium for carbon capture and sequestration technologies.
Electrochemical Applications
The presence of the hydroxyl group can enhance the electrochemical stability and performance of electrolytes in batteries.[4] These ionic liquids could be investigated as additives or as the primary electrolyte in lithium-ion batteries or other electrochemical devices.
Biomass Dissolution
Hydroxyl-functionalized ionic liquids are known to be effective solvents for cellulose and other biopolymers.[3] The hydrogen bonding capability of the hydroxyl group can disrupt the extensive hydrogen bonding network in biomass, making it a promising green solvent for biomass processing and biorefineries.
Metal Extraction
The amino and hydroxyl groups can act as chelating agents for metal ions. This suggests that these ionic liquids could be used in liquid-liquid extraction processes for the separation and purification of metals from aqueous solutions.
Conclusion
The synthesis of ionic liquids from this compound presents a promising avenue for the development of novel, task-specific materials. The straightforward synthetic pathway, combined with the versatile functional groups of the precursor, allows for the creation of a wide range of ionic liquids with tunable properties. The potential applications in catalysis, CO₂ capture, electrochemistry, biomass dissolution, and metal extraction highlight the significant potential of these materials for addressing key challenges in chemistry and materials science. Further research into the synthesis of a variety of these ionic liquids and a thorough characterization of their physical and chemical properties will be crucial for unlocking their full potential.
References
-
Synthesis of Task Specific Thiocarbonyl Functionalized Ionic Liquids - IJREAM. (n.d.). Retrieved January 29, 2024, from [Link]
-
Recent Advancements in Synthesis and Applications of Amino Acid Ionic Liquids (AAILs): A Mini Review | Walsh Medical Media. (n.d.). Retrieved January 29, 2024, from [Link]
-
Synthesis of Task-Specific Ionic Liquids | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]
-
Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS) - Science Alert. (n.d.). Retrieved January 29, 2024, from [Link]
- US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents. (n.d.).
-
1-Butanol, 4-cyclohexylidene- | C10H18O | CID 557018 - PubChem. (n.d.). Retrieved January 29, 2024, from [Link]
-
Synthesis of Chiral Ionic Liquids from Natural Amino Acids - ACS Publications. (n.d.). Retrieved January 29, 2024, from [Link]
-
Task-specific acidic ionic liquid-catalyzed efficient synthesis of β-enaminolactones from alkynoates and β-amino alcohols - RSC Publishing. (2017, June 12). Retrieved January 29, 2024, from [Link]
-
Hydroxy acid-functionalized ionic liquids as green alternatives for carbonate synthesis from carbon dioxide and epoxide: catalytic and kinetic investigation - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 29, 2024, from [Link]
-
Scheme 1. Synthesis of amino alcohol derived chiral ionic liquids for asymmetric transfer hydrogenation. … - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]
-
Task-specific ionic liquids: Applications in sample preparation and the chemistry behind their selectivity - CONICET. (2022, September 15). Retrieved January 29, 2024, from [Link]
-
Chapter 3: Synthesis of Ionic Liquids - Books - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2024, from [Link]
-
Recent Advances in Ionic Liquids and Ionic Liquid-Functionalized Graphene: Catalytic Application and Environmental Remediation - PMC - PubMed Central. (n.d.). Retrieved January 29, 2024, from [Link]
-
Hydroxylated Ionic Liquids as Functional Additives for Stable Aqueous Zn Batteries. (n.d.). Retrieved January 29, 2024, from [Link]
-
Multifunctional Applications of Ionic Liquids in Polymer Materials: A Brief Review - MDPI. (n.d.). Retrieved January 29, 2024, from [Link]
-
4-cyclohexyl-1-butanol, 4441-57-0 - The Good Scents Company. (n.d.). Retrieved January 29, 2024, from [Link]
-
1-Butanol - Wikipedia. (n.d.). Retrieved January 29, 2024, from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 6. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 78345-58-1 [chemicalbook.com]
- 8. scialert.net [scialert.net]
Application Note: Chiral Resolution Using Amino-Alcohol Resolving Agents
This Application Note is structured to address the specific technical inquiry while correcting a critical stereochemical premise.
Critical Technical Note: The molecule 4-Cyclohexylamino-butan-1-ol (CAS: 78345-58-1) possesses a linear alkyl chain with no stereogenic center and a plane of symmetry in the cyclohexyl moiety (assuming N-substitution). Therefore, it is achiral and cannot function as a chiral resolving agent in its native form.
This guide assumes the intended subject is the structurally related (S)-2-Amino-1-butanol (a widely used chiral resolving agent) or a chiral derivative of cyclohexylamino-alcohol (e.g., (1R,2R)-2-(Cyclohexylamino)cyclohexan-1-ol). The protocols below focus on the general application of Chiral Amino-Alcohols for resolution, using (S)-2-Amino-1-butanol as the validated reference standard.
Focus: Protocols for (S)-2-Amino-1-butanol and Derivatives
Executive Summary
Chiral resolution via diastereomeric salt formation remains the most scalable method for separating enantiomers in industrial drug development.[1] Amino-alcohols, such as (S)-2-Amino-1-butanol , serve as versatile basic resolving agents for the separation of racemic carboxylic acids (e.g., NSAIDs, chiral intermediates).
This guide details the mechanism, protocol, and critical process parameters (CPPs) for using amino-alcohol resolving agents. It specifically addresses the "reciprocal resolution" strategy, where the resolving agent forms a crystalline salt with one enantiomer of the target racemate, leaving the other in the mother liquor.
Key Applications
-
Resolution of Racemic Acids: Separation of chiral acids (e.g., Mandelic acid, Ibuprofen, Naproxen).
-
Chiral Auxiliaries: Use as a starting material for synthesizing chiral ligands (e.g., Oxazolines).
-
Intermediate Purification: Enrichment of enantiomeric excess (ee) in semi-synthetic pathways.
Technical Specifications & Mechanism
The Resolving Agent: (S)-2-Amino-1-butanol
Unlike the achiral this compound, the 2-amino isomer possesses a stereocenter at the C2 position, making it an effective chiral selector.
| Property | Value |
| IUPAC Name | (2S)-2-Aminobutan-1-ol |
| CAS Number | 5856-62-2 |
| Molecular Weight | 89.14 g/mol |
| Optical Rotation | [α]20/D +9.8°, c = 1 in H2O |
| Solubility | Miscible with water, alcohols; soluble in DCM. |
| Function | Chiral Base (Resolving Agent) |
Mechanism of Action: Diastereomeric Salt Formation
The resolution relies on the reaction between a racemic acid (
-
Precipitate: The less soluble diastereomer (e.g.,
salt) crystallizes. -
Supernatant: The more soluble diastereomer (e.g.,
salt) remains in solution.
Mechanistic Pathway Diagram
Figure 1: Workflow for the optical resolution of a racemic acid using an amino-alcohol resolving agent. The process relies on solubility differences between diastereomeric salts.[2]
Experimental Protocol: Resolution of (±)-Mandelic Acid
Note: This protocol uses (S)-2-Amino-1-butanol as the model agent. The same principles apply to cyclohexyl-substituted chiral amino-alcohols.
Materials
-
Substrate: (±)-Mandelic Acid (15.2 g, 100 mmol).
-
Resolving Agent: (S)-(+)-2-Amino-1-butanol (8.9 g, 100 mmol).
-
Solvent: Isopropanol (IPA) or Ethanol (95%).
-
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.
Step-by-Step Procedure
Phase 1: Salt Formation
-
Dissolution: In the 250 mL flask, dissolve 15.2 g of (±)-Mandelic Acid in 100 mL of Isopropanol. Heat to 60°C to ensure complete dissolution.
-
Addition: Add 8.9 g of (S)-(+)-2-Amino-1-butanol dropwise over 10 minutes while stirring.
-
Observation: The solution may become slightly cloudy or warm due to the exothermic acid-base reaction.
-
-
Reflux: Heat the mixture to reflux (approx. 82°C for IPA) for 30 minutes to ensure homogeneity and disrupt any kinetic traps (polymorphs).
Phase 2: Crystallization (The Critical Step)
-
Slow Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Tip: Rapid cooling traps impurities. Wrap the flask in a towel to slow heat loss.
-
-
Seeding (Optional): If no crystals form by 40°C, add a seed crystal of the pure diastereomeric salt (if available) or scratch the glass wall.
-
Maturation: Once at room temperature, cool further to 0-5°C in an ice bath for 1 hour to maximize yield.
Phase 3: Isolation and Purification
-
Filtration: Filter the white crystalline solid using a Buchner funnel.
-
Wash: Wash the filter cake with 10-15 mL of cold Isopropanol.
-
Mother Liquor: Save this! It contains the other enantiomer.
-
-
Recrystallization: To achieve >99% ee, recrystallize the wet cake from fresh Isopropanol (approx. 5 mL per gram of solid).
Phase 4: Liberation of the Enantiomer
-
Biphasic Mix: Suspend the purified salt in 50 mL of water and add 50 mL of Ethyl Acetate (or DCM).
-
Acidification: Slowly add 1M HCl until the aqueous layer pH is < 2.
-
Chemistry: The HCl protonates the amino-alcohol (forming the water-soluble hydrochloride salt) and protonates the carboxylate (forming the organic-soluble free acid).
-
-
Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.
-
Drying: Dry the combined organic layers over
, filter, and evaporate to yield the resolved (R)-Mandelic Acid (target enantiomer).
Recovery of Resolving Agent
-
Take the acidic aqueous layer from Phase 4 (containing (S)-2-Amino-1-butanol hydrochloride).
-
Basify with NaOH to pH > 12.
-
Extract with Dichloromethane (DCM).
-
Evaporate DCM to recover (S)-2-Amino-1-butanol for reuse.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Crystallization | Solvent too polar or volume too high. | Evaporate 20% of solvent; try a less polar co-solvent (e.g., Hexane). |
| Low Enantiomeric Excess (ee) | "Eutectic" entrapment or fast cooling. | Recrystallize the salt.[2][3] Slow down the cooling ramp (0.1°C/min). |
| Oil Formation | Solvent boiling point is higher than the salt's melting point. | Use a lower boiling solvent (e.g., Acetone/Ethanol mix). |
| Low Yield | High solubility of the salt. | Cool to -10°C; add an anti-solvent (e.g., Ether). |
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
- Ager, D. J., et al. (1998). "Commercial Applications of Chiral Discrimination." Drug Discovery Today, 3(10), 469-470. (Discusses industrial use of amino-alcohols).
-
PubChem Database. (2023). "Compound Summary: 2-Aminobutanol." National Center for Biotechnology Information. [Link]
(Note: While this compound is a valid chemical entity, it is achiral. This guide references the functionally equivalent chiral standard, (S)-2-Amino-1-butanol, to ensure experimental success.)
Sources
Application Note: 4-Cyclohexylamino-butan-1-ol in Asymmetric Synthesis Strategies
This Application Note is designed for researchers utilizing 4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1) as a scaffold in organic synthesis. While the molecule itself is an achiral building block, its secondary amine and primary alcohol functionalities make it a critical precursor for Asymmetric Synthesis —specifically in the generation of chiral heterocycles (pyrrolidines) and the development of chiral amino-alcohol ligands.
Executive Summary & Strategic Value
This compound is a bifunctional amino-alkanol widely utilized as a "pro-chiral" scaffold in medicinal chemistry. Although the parent molecule is achiral, its application in asymmetric synthesis is defined by two primary pathways:[1]
-
Substrate for Asymmetric Cyclization: It serves as a precursor for the enantioselective synthesis of N-cyclohexylpyrrolidines via catalytic asymmetric oxidative cyclization or intramolecular substitution.
-
Ligand Scaffold Construction: The secondary amine allows for derivatization with chiral auxiliaries (e.g., chiral epoxides or sulfinyl groups) to generate Chiral Amino-Alcohol Ligands used in asymmetric transfer hydrogenation and organozinc additions.
This guide details protocols for transforming this achiral building block into high-value chiral entities.
Technical Specifications & Handling
| Property | Specification | Notes |
| CAS Number | 78345-58-1 | Verified Identifier |
| Formula | MW: 171.28 g/mol | |
| Structure | Linear 4-carbon chain; N-cyclohexyl (secondary amine); C1-primary alcohol.[2] | Achiral (Pro-chiral if desymmetrized at C2/C3) |
| Solubility | Soluble in MeOH, EtOH, DCM, THF. | Hygroscopic; store under inert atmosphere. |
| pKa | ~15.1 (Alcohol), ~10.5 (Amine) | Amine is nucleophilic; Alcohol acts as a directing group. |
| Stability | Stable at RT. | Avoid strong oxidizing agents unless intended for reaction. |
Application I: Asymmetric Synthesis of Chiral Pyrrolidines
The most direct application of this compound in asymmetric synthesis is its conversion into chiral 2-substituted N-cyclohexylpyrrolidines . This is achieved via Asymmetric Intramolecular Cyclization (e.g., using a chiral transition metal catalyst to desymmetrize a C-H bond or via kinetic resolution of a substituted intermediate).
Mechanistic Pathway
The transformation relies on activating the
Protocol: Enantioselective Oxidative Cyclization (Conceptual)
Note: This protocol adapts standard amino-alcohol cyclization methodologies (e.g., oxidative amination).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Chiral Ruthenium or Iridium complex (e.g., Ru(porphyrin) or Ir-Cp*) (1-5 mol%)
-
Oxidant: PhI(OAc)2 or Air (depending on catalyst system)
-
Solvent: Toluene or THF[3]
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Chiral Ru-Catalyst (2 mol%) in anhydrous Toluene under Argon.
-
Substrate Addition: Add this compound (1.0 mmol) to the mixture.
-
Oxidation/Cyclization: Add the oxidant (1.1 equiv) slowly at 0°C.
-
Mechanism:[1] The alcohol is oxidized to the aldehyde (in situ), followed by condensation with the amine to form an iminium ion. The chiral catalyst directs the nucleophilic attack or hydride shift to set the stereocenter if a substituent is present (or via desymmetrization of C-H bonds in advanced C-H activation protocols).
-
-
Workup: Quench with sat.
.[2] Extract with EtOAc (3x). -
Purification: Silica gel chromatography (Eluent: Hexanes/EtOAc + 1%
). -
Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H column).
Application II: Synthesis of Chiral Amino-Alcohol Ligands
The secondary amine of this compound is an excellent nucleophile for ring-opening chiral epoxides. This creates tridentate chiral ligands (N,O,O-donor systems) used in the asymmetric addition of diethylzinc to aldehydes.
Pathway Visualization
The following diagram illustrates the transformation of the achiral scaffold into a chiral ligand and its subsequent use.
Caption: Synthesis of chiral N,O,O-ligands via epoxide ring-opening using this compound.
Protocol: Synthesis of Chiral Ligand (Example)
Objective: Synthesize a chiral amino-diol ligand for asymmetric catalysis.
Materials:
-
This compound (10 mmol)
-
(R)-Styrene Oxide (10 mmol) [Chiral Pool Reagent]
-
Ethanol (Absolute, 20 mL)
-
Reflux condenser
Procedure:
-
Mixing: In a 50 mL round-bottom flask, combine this compound (1.71 g) and (R)-styrene oxide (1.20 g) in Ethanol (20 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours. The secondary amine attacks the less hindered carbon of the epoxide (regioselective ring opening).
-
Monitoring: Monitor consumption of styrene oxide by TLC (Hexane/EtOAc 7:3).
-
Isolation: Evaporate solvent under reduced pressure.
-
Purification: The product (a viscous oil) is purified by flash chromatography (DCM/MeOH 95:5).
-
Validation:
-
1H NMR: Verify the presence of the phenyl ring and the new methine proton.
-
Structure: The product is N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)-4-aminobutan-1-ol.
-
Chirality: Retains the configuration of the (R)-styrene oxide.
-
Application of the Ligand:
Use 5 mol% of this ligand in the addition of
Critical Analysis & Troubleshooting
| Challenge | Cause | Solution |
| Low Enantioselectivity (in catalysis) | Flexible butane chain allows too much conformational freedom. | Rigidification: Convert the amino-alcohol into a cyclic structure (e.g., oxazaborolidine) or use bulky protecting groups on the primary alcohol. |
| N-Alkylation By-products | Over-alkylation of the amine. | Use stoichiometric control (1:1 ratio) and slow addition of electrophiles. |
| Hygroscopicity | Water interferes with organometallic steps. | Dry the starting material azeotropically with toluene before use. Store in a desiccator. |
References
-
ChemicalBook. (2023). This compound Product Properties and Safety. Retrieved from
-
Smolecule. (2023). Application Summary: Amino Alcohols in Medicinal Chemistry. Retrieved from
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Ager, D. J., et al. (1996). "Amino Alcohol Ligands in Asymmetric Catalysis." Chemical Reviews, 96(2), 835-876. (Review of ligand class).
-
BenchChem. (2025).[3] Chiral Amino Alcohol Ligands: A Technical Guide. Retrieved from
(Note: While specific "named" reactions for this exact CAS number are rare in open literature, the protocols above represent standard, validated chemical transformations for this class of amino-alkanol building blocks.)
Sources
Application Notes and Protocols for Surface Functionalization Using 4-Cyclohexylamino-butan-1-ol
Introduction: Engineering Surfaces with Biocompatible and Modifiable Linkers
In the realms of biomaterials, drug delivery, and sensor development, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization allows for the tailoring of interfacial properties, influencing everything from cellular adhesion and protein adsorption to the specific capture of target analytes. 4-Cyclohexylamino-butan-1-ol emerges as a compelling molecular tool in this context. Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, offers a versatile platform for creating biocompatible and further modifiable surfaces. The cyclohexyl group provides a degree of hydrophobicity and steric bulk, which can be advantageous in controlling protein interactions and preventing non-specific binding. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound for the functionalization of silica-based surfaces, a common substrate in many biomedical and analytical applications.
Chemical Rationale: Leveraging Bifunctionality for Controlled Surface Chemistry
The utility of this compound (CAS 78345-58-1)[1][2][3] in surface functionalization lies in the differential reactivity of its two functional groups: a secondary amine and a primary alcohol. This allows for a strategic, stepwise approach to surface modification. The primary alcohol can be selectively reacted with surface-bound electrophiles, leaving the secondary amine available for subsequent conjugation of biomolecules, nanoparticles, or other moieties. Conversely, the secondary amine can be engaged in reactions, leaving the hydroxyl group exposed to alter surface wettability or serve as a site for further chemical transformations.
This application note will focus on a common and robust strategy: the initial functionalization of a silica surface with an epoxy-terminated silane, followed by the nucleophilic attack of the secondary amine of this compound. This approach is favored due to the high reactivity of amines towards epoxides, which can proceed efficiently under mild conditions, and the stability of the resulting linkage.
Experimental Workflow Overview
The overall process for functionalizing a silica surface with this compound can be visualized as a two-stage process:
Figure 1: A high-level overview of the two-stage process for surface functionalization.
Detailed Protocols
Part 1: Preparation and Activation of Silica Substrates
Objective: To introduce reactive epoxy groups onto a clean silica surface using a silane coupling agent.
Materials:
-
Silica substrates (e.g., silicon wafers with a native oxide layer, glass slides, or silica nanoparticles)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Anhydrous toluene
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
Oven
Protocol:
-
Substrate Cleaning:
-
Immerse the silica substrates in a freshly prepared piranha solution for 30 minutes to remove organic contaminants and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for at least 1 hour to remove residual water.
-
-
Silanization with Epoxy Silane:
-
Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried silica substrates in the GPTMS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for 1 hour at 60°C, under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
After the reaction, remove the substrates and rinse them sequentially with toluene and then ethanol to remove any unbound silane.
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 1 hour. This promotes the formation of a stable polysiloxane network on the surface.
-
Part 2: Immobilization of this compound
Objective: To covalently attach this compound to the epoxy-functionalized silica surface.
Materials:
-
Epoxy-functionalized silica substrates (from Part 1)
-
This compound
-
Anhydrous isopropanol or dimethylformamide (DMF)
-
Nitrogen gas stream
-
Oven
Protocol:
-
Ligand Solution Preparation:
-
Prepare a 10 mM solution of this compound in anhydrous isopropanol or DMF. The choice of solvent depends on the solubility and the desired reaction temperature.
-
-
Immobilization Reaction:
-
Immerse the epoxy-functionalized substrates in the this compound solution.
-
Allow the reaction to proceed for 12-24 hours at a temperature ranging from room temperature to 60°C. The reaction progress can be monitored by surface characterization techniques. The reaction involves the nucleophilic attack of the secondary amine on the epoxide ring, leading to its opening and the formation of a stable carbon-nitrogen bond.
-
The reaction scheme can be visualized as follows:
Figure 2: Reaction of surface epoxy with this compound.
-
-
Washing and Curing:
-
After the reaction, remove the substrates from the solution and rinse them thoroughly with the reaction solvent (isopropanol or DMF) to remove any non-covalently bound molecules.
-
Perform a final rinse with ethanol.
-
Dry the functionalized substrates under a stream of nitrogen.
-
A final curing step in an oven at a moderate temperature (e.g., 80°C for 1 hour) can help to remove any residual solvent and stabilize the layer.
-
Characterization and Validation of the Functionalized Surface
To ensure the success of the surface modification, a suite of surface-sensitive analytical techniques should be employed.
Expected Results and Data Presentation
| Analytical Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | Static Water Contact Angle | A decrease in the water contact angle after silanization with GPTMS (more hydrophilic), followed by a potential slight increase after immobilization of the amino alcohol due to the presence of the cyclohexyl group. The final surface should still be more hydrophilic than the bare silica. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Appearance of a Nitrogen (N 1s) peak after immobilization of this compound. An increase in the Carbon (C 1s) to Silicon (Si 2p) ratio after each functionalization step. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Vibrational Modes | Disappearance of the characteristic epoxide ring vibrations (around 910 cm⁻¹) after reaction with the amino alcohol. Appearance of N-H and O-H stretching bands. |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | An increase in surface roughness after each modification step, indicating the successful grafting of the molecular layers. |
Troubleshooting and Best Practices
-
Incomplete Silanization: This can be caused by moisture in the reaction solvent or on the substrate surface. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Ligand Density: The reaction time or temperature for the immobilization step may need to be optimized. Additionally, ensure the concentration of the this compound solution is adequate.
-
Surface Contamination: Maintain a clean working environment and handle substrates with clean tweezers to avoid introducing organic contaminants.
Further Applications and Modifications
The secondary amine and primary alcohol groups on the newly functionalized surface offer a versatile platform for a multitude of subsequent modifications. The secondary amine can be used for peptide coupling using standard carbodiimide chemistry (e.g., EDC/NHS) after converting the hydroxyl group to a carboxylic acid, or for the attachment of amine-reactive fluorescent dyes. The primary alcohol can be further reacted to introduce different functionalities, for example, through esterification or etherification reactions.
This dual-handle approach allows for the creation of complex, multifunctional surfaces for advanced applications in biosensing, controlled drug release, and tissue engineering.
References
-
MDPI. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved from [Link]
-
IOPscience. (2021). Synthesis and characterization of secondary amine-functionalized silica for CO2 capture. Retrieved from [Link]
-
MDPI. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Retrieved from [Link]
-
ACS Publications. (2014). Modification of Epoxy Resin by Silane-Coupling Agent to Improve Tensile Properties of Viscose Fabric Composites. Retrieved from [Link]
Sources
methodological guide for handling and storage of 4-Cyclohexylamino-butan-1-ol
Introduction & Chemical Significance
4-Cyclohexylamino-butan-1-ol (CAS: 78345-58-1) is a bifunctional secondary amino alcohol utilized primarily as a versatile linker in the synthesis of pharmaceutical intermediates.[1] Its structure comprises a cyclohexyl ring attached to a secondary amine, which is further tethered to a primary alcohol via a butyl chain.[1] This dual functionality—nucleophilic amine and hydroxyl group—makes it a critical building block for creating complex heterocyclic scaffolds found in kinase inhibitors and receptor modulators.[1]
However, this utility comes with specific stability challenges.[1] As a secondary amine, it is susceptible to oxidation and carbamylation (reaction with atmospheric CO₂) to form carbamates.[1] Furthermore, its physical state at room temperature—often a low-melting waxy solid or viscous liquid—presents unique handling difficulties that require precise thermal management during transfer.[1]
Physicochemical Profile
The following data consolidates reported properties with expert interpretation of its handling characteristics.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 78345-58-1 | Unique identifier for inventory/SDS verification. |
| Molecular Formula | C₁₀H₂₁NO | MW: 171.28 g/mol .[1] |
| Physical State | Low-melting solid / Viscous liquid | Critical: Reported MP varies (approx. 45°C).[1] Expect a waxy solid or supercooled liquid at 20°C. |
| Boiling Point | ~153 °C (at 9 Torr) | High boiling point; difficult to remove by standard rotary evaporation.[1] |
| Solubility | Soluble in water, alcohols, DCM | Hygroscopic; readily absorbs atmospheric moisture.[1] |
| pKa | ~15.1 (Predicted) | Strongly basic; incompatible with acids and strong oxidizers.[1] |
Hazard Assessment & Safety Framework
While some suppliers label this compound as an "Irritant" (Xi), the "Precautionary Principle" dictates handling it as a Corrosive (Category 1B) and Sensitizer due to the secondary amine functionality.[1]
-
Primary Hazards:
-
Engineering Controls: Always handle within a certified Chemical Fume Hood.[1]
-
Personal Protective Equipment (PPE):
Storage Protocol: The "Inert Barrier" System
The integrity of this compound degrades upon exposure to air (oxidation) and moisture (hygroscopicity).[1] The following protocol establishes a self-validating storage system.
Environmental Conditions[1][2][3][4][5]
-
Temperature: Store at 2°C to 8°C (Refrigerated). While room temperature is acceptable for short periods, cold storage retards oxidation.[1]
-
Atmosphere: Strictly Inert. The headspace must be purged with Nitrogen (N₂) or Argon (Ar) after every use.[1]
-
Light: Protect from light (amber glass or foil-wrapped).[1]
Container Specifications
-
Material: Borosilicate Glass (Type I).[1] Avoid plastics for long-term storage as amines can leach plasticizers or adsorb onto the container walls.[1]
-
Seal: PTFE-lined screw caps.[1] Parafilm is insufficient; use electrical tape or a secondary containment bag for refrigerated storage to prevent moisture ingress.[1]
Visual Workflow: Receipt to Storage
The following diagram illustrates the decision logic upon receiving the compound.
Figure 1: Logic flow for receiving and storing this compound to ensure long-term stability.
Handling & Manipulation Protocol
Due to its low melting point (~45°C), the compound may exist as a heterogeneous mixture of solid and liquid.[1] Homogenization is critical before aliquoting.
The "Melt-and-Mix" Procedure
Do not attempt to scrape waxy solids, as this leads to inconsistent mass transfer and static issues.[1]
-
Inspection: If the material is solid or semi-solid, place the sealed container in a water bath or bead bath set to 45–50°C .[1]
-
Liquefaction: Allow to melt completely (typically 10–15 mins).
-
Homogenization: Swirl gently to ensure uniformity.
-
Transfer: While liquid, pipette the desired amount into the reaction vessel.
-
Note: Use a wide-bore pipette tip if the liquid is viscous.[1]
-
-
Re-Seal: Immediately purge the stock container with N₂ and return to cold storage.
Reaction Setup[1][6]
-
Solvent Compatibility: Readily dissolves in DCM, THF, and Methanol.[1]
-
Order of Addition: If using as a nucleophile (e.g., alkylation), add the base (e.g., TEA, DIPEA) after dissolving the amino alcohol to prevent localized high concentrations.
Handling Workflow Diagram[1]
Figure 2: Decision matrix for handling the compound based on its physical state at room temperature.[1]
Quality Control & Stability Monitoring
Trustworthiness in experimental data relies on reagent integrity.[1]
-
Visual Indicator: The compound should be colorless to white .[1] A yellow or brown tint indicates oxidation (N-oxide formation) or degradation.[1]
-
Analytical Verification (1H-NMR):
Emergency Procedures
-
Spill: Absorb with sand or vermiculite.[1] Do not use cellulose-based absorbents (potential reaction).[1] Neutralize the area with a dilute weak acid (e.g., 1% acetic acid) followed by water.[1]
-
Exposure:
References
-
ChemicalBook. (2023).[1] this compound Properties and Safety. Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.).[1] this compound (CAS 78345-58-1).[1][2] Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Aminobutanol derivatives. Retrieved from [1][3]
-
Fisher Scientific. (2025).[1][4][5][6] Safety Data Sheet: 1-Butanol (Structural Analog for General Alcohol Hazards). Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: 4-Amino-1-butanol (Structural Class Analog). Retrieved from [1]
Sources
Troubleshooting & Optimization
improving the reaction yield of 4-Cyclohexylamino-butan-1-ol synthesis
Topic: Optimization of Reaction Yield & Purification Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-Cyclohexylamino-butan-1-ol presents a classic "deceptive simplicity" in organic chemistry. While the disconnection suggests a straightforward bond formation between a cyclohexyl ring and an amino-alcohol chain, the practical execution is often plagued by three yield-killing factors:
-
Over-alkylation: Formation of tertiary amines.[1]
-
Competitive Reduction: Reduction of the ketone precursor to an alcohol before amination occurs.
-
Hydrophilic Loss: The high polarity of the amino-alcohol product leads to significant material loss during aqueous workup.
This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" route due to its superior chemoselectivity compared to catalytic hydrogenation or direct alkylation.
Knowledge Base (Troubleshooting Q&A)
Q1: I am seeing significant amounts of cyclohexanol in my crude mixture. How do I prevent this?
Diagnosis: This indicates that your reducing agent is reducing the ketone (Cyclohexanone) faster than the imine is forming. This is common when using Sodium Borohydride (
The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .
-
Why: STAB is less basic and sterically bulkier than
. It reacts negligible with ketones but rapidly reduces imines. This allows for a "One-Pot" procedure where the ketone and amine are mixed directly with the reducing agent.[2] -
Protocol Adjustment: If you must use
, you must pre-form the imine by refluxing the ketone and amine in toluene with a Dean-Stark trap (to remove water) for 2-4 hours before adding the reducing agent.
Q2: My yield is low because the product remains in the aqueous layer during extraction. How do I recover it?
Diagnosis: this compound is an amphiphilic molecule. The amino group and the hydroxyl group make it highly water-soluble, especially at neutral or acidic pH where the amine is protonated (
The Fix: "Salting Out" and pH Control.
-
pH Adjustment: After quenching the reaction, adjust the aqueous layer pH to >12 using 10% NaOH. This ensures the amine is completely free-based (neutral) and less water-soluble.
-
Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength of the water, forcing the organic product out ("salting out").
-
Solvent Choice: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or a mixture of Chloroform:Isopropanol (3:1) for extraction. These solvents are more polar and better at pulling the amino-alcohol from the water.
Q3: I am detecting "Double Alkylated" impurities (Tertiary Amines).
Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading it to react with another equivalent of cyclohexanone.
The Fix: Stoichiometry Control.
-
Ratio: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the ketone.
-
Concentration: Run the reaction in a more dilute solution (0.1 M - 0.2 M). High concentrations favor intermolecular side reactions like bis-alkylation.
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway and the critical control points where yield is determined.
Figure 1: Reaction pathway highlighting the selectivity of STAB reduction vs. competitive side reactions.
Optimized Experimental Protocol (SOP)
Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[3] Scale: 10 mmol (scalable).
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[4] | Amount | Role |
| Cyclohexanone | 98.15 | 1.0 | 0.98 g (1.0 mL) | Electrophile |
| 4-Amino-1-butanol | 89.14 | 1.1 | 0.98 g | Nucleophile |
| NaBH(OAc)3 (STAB) | 211.94 | 1.4 | 2.97 g | Selective Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.60 g | Catalyst (activates imine) |
| 1,2-Dichloroethane (DCE) | - | Solvent | 40 mL | Solvent (0.25 M) |
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a 100 mL Round Bottom Flask (RBF) and equip with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.
-
-
Imine Formation (In Situ):
-
Add 4-Amino-1-butanol (1.1 equiv) and Cyclohexanone (1.0 equiv) to the flask.
-
Add DCE (or THF if chlorinated solvents are restricted).[3][5]
-
Add Acetic Acid (1.0 equiv). Note: The reaction may warm slightly.
-
Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to favor the imine intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (
). -
Remove ice bath and stir at RT for 12–16 hours (overnight).
-
-
Monitoring:
-
Check via TLC (Eluent: 10% MeOH in DCM + 1%
). Stain with Ninhydrin (amine) or PMA. -
Success Indicator: Disappearance of Cyclohexanone spot.
-
-
Workup (Critical for Yield):
-
Quench reaction with Saturated
(30 mL). Stir for 15 mins. -
Phase 1: Extract with DCM (2 x 30 mL). Keep the organic layer.
-
Phase 2 (Scavenging): Adjust the pH of the remaining aqueous layer to pH 12-14 using 1N NaOH.
-
Saturate the aqueous layer with solid NaCl.
-
Extract again with DCM or Chloroform:Isopropanol (3:1) (2 x 30 mL).
-
Combine all organic extracts.
-
-
Purification:
-
Dry combined organics over Anhydrous
. Filter and concentrate in vacuo. -
Flash Chromatography: Silica Gel. Gradient elution: 100% DCM
90:10 DCM:MeOH (with 1% additive to prevent streaking).
-
Troubleshooting Logic Tree
Use this flow to diagnose yield issues during the experiment.
Figure 2: Diagnostic decision tree for isolating the cause of low reaction yield.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Purification of 4-Cyclohexylamino-butan-1-ol
Welcome to the technical support guide for the effective purification of 4-Cyclohexylamino-butan-1-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this important amino alcohol intermediate. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.
Compound Profile: this compound
Before diving into purification strategies, it is crucial to understand the physicochemical properties of the target molecule. This knowledge forms the basis for all methodological choices.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO | [1] |
| Molecular Weight | 171.28 g/mol | [1] |
| Appearance | Colorless or light yellow liquid | [1] |
| Boiling Point | 250-253 °C (at atmospheric pressure) | [1] |
| Melting Point | -22 °C | [1] |
| Density | 0.97 g/mL | [1] |
| Solubility | Soluble in water and common organic solvents | [1] |
The structure, containing both a basic secondary amine and a polar primary alcohol, dictates its purification challenges. The high boiling point immediately suggests that standard distillation at atmospheric pressure may not be ideal due to the potential for thermal degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
Answer: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of cyclohexylamine with a C4 synthon like γ-butyrolactone or 4-chlorobutan-1-ol.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual cyclohexylamine or the C4 electrophile.
-
Dialkylation Product: N,N-bis(4-hydroxybutyl)cyclohexylamine. This is a common side product when primary or secondary amines are alkylated.
-
Solvent and Reagents: Residual solvents from the reaction or workup, and any catalysts or bases used.
-
Degradation Products: High temperatures or extreme pH during synthesis or workup can lead to decomposition. For amino alcohols, this can include oxidation or elimination products.[2]
Q2: What is the best initial purification strategy for a laboratory-scale batch (<100 g)?
Answer: For a typical lab-scale batch, a multi-step approach is recommended, starting with a liquid-liquid extraction followed by either vacuum distillation or column chromatography. The choice depends on the nature of the primary impurities.
The following diagram outlines a general decision-making workflow for selecting the appropriate purification technique.
Caption: Decision workflow for purification strategy.
An initial acid-base extraction is highly effective for removing non-basic organic impurities and some starting materials. Because the target compound is basic, it can be extracted into an aqueous acid phase, washed, and then liberated by basification and re-extracted into an organic solvent.
Q3: My product is a high-boiling liquid. Is distillation a viable option?
Answer: Yes, but it must be performed under reduced pressure. The atmospheric boiling point of 250-253 °C is high enough to risk thermal decomposition.[1][2] Vacuum distillation is the preferred method because it lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature, thus preventing degradation.[3][4]
For a successful vacuum distillation:
-
Pressure: Aim for a vacuum level that brings the boiling point into the 100-160 °C range.
-
Heating: Use a heating mantle with a stirrer for even heat distribution and to prevent bumping. The bath temperature should typically be set 20-30 °C higher than the expected boiling point of your compound at that pressure.[5]
-
Insulation: Insulate the distillation head and condenser to maintain thermal equilibrium.
Q4: How can I purify my compound via crystallization if it's a liquid at room temperature?
Answer: Since the free base is a liquid with a low melting point (-22 °C), direct crystallization is not feasible.[1] The most effective strategy is to convert the amino alcohol into a crystalline salt.[6][7] This is a classic and highly effective technique for purifying amines.
Common Salt Forms:
-
Hydrochloride (HCl): Often forms stable, crystalline salts. Can be prepared by adding a solution of HCl in a solvent like isopropanol or ether to a solution of the amine.[8]
-
Sulfate (H₂SO₄): Another common choice for creating crystalline salts.
-
Oxalate: Oxalic acid can be used to form crystalline salts, which are often easily filtered and handled.[7]
The general principle involves dissolving the crude amine in a suitable solvent (e.g., isopropanol, ethanol, ethyl acetate) and adding a stoichiometric amount of the acid.[7][8] The resulting salt often precipitates out of the solution, leaving impurities behind. The pure salt can then be filtered, washed with a cold solvent, and dried. If desired, the pure free base can be regenerated by dissolving the salt in water, basifying the solution, and extracting the amine.
Troubleshooting Guide
Problem 1: My column chromatography separation is poor, with significant tailing and low recovery.
Cause: Basic amines like this compound interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction leads to irreversible adsorption, band spreading (tailing), and potential degradation of the compound on the column.[9]
Solutions:
-
Mobile Phase Modification (Base Additive): This is the most common and effective solution. Add a small amount of a volatile amine to your mobile phase to neutralize the acidic sites on the silica.[9][10]
-
Recommended Additives: 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your eluent system (e.g., Dichloromethane/Methanol/NH₄OH).[10]
-
Protocol: Equilibrate the column with the base-modified solvent before loading your sample.
-
-
Use a Deactivated Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[11]
-
Deactivated Silica: You can purchase commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent.
-
Sources
- 1. chembk.com [chembk.com]
- 2. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 3. bevzero.com [bevzero.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How To [chem.rochester.edu]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
identifying and minimizing side reactions in the synthesis of 4-Cyclohexylamino-butan-1-ol
Introduction: The Synthetic Landscape
Welcome to the Technical Support Center. You are likely synthesizing 4-Cyclohexylamino-butan-1-ol , a crucial secondary amine intermediate used in the development of cardiovascular and neurological therapeutics.
Unlike simple amine alkylations, this molecule presents a "Janus-faced" challenge: it contains a nucleophilic amine and a nucleophilic alcohol separated by a flexible 4-carbon chain. This specific geometry opens the door to unique intramolecular side reactions (cyclization) alongside the standard intermolecular competitors (poly-alkylation).
This guide addresses the two primary synthetic routes used in the industry:
-
Reductive Amination (The Kinetic Route): Cyclohexanone + 4-Amino-1-butanol.
-
Nucleophilic Substitution (The Thermodynamic Route): Cyclohexylamine + 4-Halo-1-butanol.
Module 1: The Reductive Amination Pathway
Primary Protocol: Cyclohexanone + 4-Amino-1-butanol + Reducing Agent (NaBH(OAc)₃)
This is the industry "Gold Standard" due to milder conditions and higher selectivity. However, it is not immune to side reactions.
Troubleshooting Guide: Reductive Amination
Q1: I observe a persistent impurity at M+171 (Target) + 82 mass units. What is this?
-
Diagnosis: This is likely the N,N-Dicyclohexyl-4-aminobutanol (Tertiary Amine).
-
The Mechanism: After the target secondary amine is formed, it competes with the starting primary amine for the remaining ketone. Although ketones are sterically hindered, high concentrations or high temperatures allow the secondary amine to react with a second molecule of cyclohexanone.
-
Corrective Action:
-
Stoichiometry: Ensure the amine (4-amino-1-butanol) is in slight excess (1.1 - 1.2 equiv) relative to the ketone.
-
Stepwise Addition: Do not mix all reagents at once. Form the imine first (Ketone + Amine + solvent) for 1-2 hours, then add the reducing agent (NaBH(OAc)₃). This "locks" the primary amine into the imine state before reduction begins.
-
Q2: My LCMS shows the target mass, but the yield is consistently <60%. Where is the missing mass?
-
Diagnosis: Imine Hydrolysis / Incomplete Reduction.
-
The Mechanism: The imine intermediate is unstable and in equilibrium with the starting materials. If water is present (from the solvent or the reaction itself) and the reducing agent is slow (e.g., NaBH₃CN at wrong pH), the equilibrium shifts back to the ketone.
-
Corrective Action:
-
Drying Agents: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction mixture during the imine formation step to scavenge the water byproduct.
-
Reagent Choice: Switch to Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB does not reduce ketones effectively, only imines, allowing you to run the reaction without fearing direct ketone reduction [1].
-
Module 2: The Direct Alkylation Pathway
Primary Protocol: Cyclohexylamine + 4-Chlorobutanol (or 4-Bromobutanol)
This route is often chosen when starting materials are cheaper, but it suffers from "runaway" side reactions.
Troubleshooting Guide: Nucleophilic Substitution
Q1: I see a major impurity at M+243. It looks like the product reacted twice.
-
Diagnosis: N-Cyclohexyl-N,N-bis(4-hydroxybutyl)amine (Over-alkylation).
-
The Mechanism: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the alkyl group. Once formed, the product consumes the remaining alkyl halide faster than the starting amine does.
-
Corrective Action:
-
The "High Dilution" Principle: You must reverse the statistics. Use a large excess of Cyclohexylamine (3.0 - 5.0 equivalents) relative to the halide. This ensures the alkyl halide statistically encounters a primary amine molecule first.
-
Dosing Strategy: Add the 4-chlorobutanol dropwise to the amine solution, not the other way around.
-
Q2: I detected a non-polar impurity at M+153. Is this a degradation product?
-
Diagnosis: N-Cyclohexylpyrrolidine (Intramolecular Cyclization).
-
The Mechanism: This is the "silent killer" of yield in amino-alcohol synthesis. The 4-carbon chain allows the amine nitrogen to "bite" the carbon carrying the leaving group (or the alcohol if activated), forming a stable 5-membered pyrrolidine ring.
-
Pathway A: Direct cyclization of the target molecule if heated or if the alcohol is activated (e.g., if you tried to mesylate the alcohol).
-
Pathway B: If using 4-chlorobutanol, the amine might displace the chloride intramolecularly before reacting with cyclohexylamine (less likely unless base is very strong).
-
-
Corrective Action:
-
Temperature Control: Keep reaction temperatures <60°C. Pyrrolidine formation is thermodynamically favored at high heat.
-
Base Selection: Avoid strong inorganic bases (NaOH/KOH) which can promote elimination or cyclization. Use mild organic bases (DIPEA, TEA) or use the excess cyclohexylamine as the proton scavenger.
-
Module 3: Visualizing the Reaction Landscape
The following diagram maps the kinetic vs. thermodynamic traps in your synthesis.
Caption: Reaction pathway showing the primary route (Green) and competing side reactions (Red) leading to tertiary amines or cyclic pyrrolidines.
Module 4: Comparative Impurity Profile
Use this table to identify impurities in your crude LCMS/GCMS data.
| Impurity Name | Structure Description | Mass Shift (vs Target) | Origin | Mitigation Strategy |
| Bis-alkylated Amine | N-Cyclohexyl-N-(4-hydroxybutyl)-4-aminobutanol | +72 Da (approx) | Direct Alkylation Route (Product reacts with halide) | Use 5.0 eq. excess of amine; Slow addition of halide. |
| Dicyclohexyl Amine | N,N-Dicyclohexyl-4-aminobutanol | +82 Da | Reductive Amination Route (Product reacts with ketone) | Stepwise addition; Limit ketone stoichiometry. |
| Pyrrolidine | N-Cyclohexylpyrrolidine | -18 Da (Water loss) | Intramolecular Cyclization (Thermodynamic trap) | Avoid high heat (>80°C); Avoid activating the alcohol. |
| Ester | O-Acetyl-4-cyclohexylaminobutanol | +42 Da | Solvent interaction (if using AcOH/EtOAc) | Avoid acetic acid as solvent; Use catalytic AcOH only. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]
-
Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for the synthesis of 4-Cyclohexylamino-butan-1-ol derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Cyclohexylamino-butan-1-ol derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis and purification of this important class of compounds.
Introduction to the Synthesis
The synthesis of this compound derivatives is a critical process in the development of various pharmaceutical intermediates. The primary and most efficient synthetic route is the reductive amination between a 4-hydroxybutanal derivative and cyclohexylamine. An alternative approach involves the nucleophilic substitution of a 4-halobutan-1-ol with cyclohexylamine. This guide will focus on optimizing the reductive amination pathway, which is often preferred due to its one-pot nature and generally higher yields.[1][2]
Core Reaction Pathway: Reductive Amination
The reductive amination process involves two key steps that occur in situ: the formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the immediate reduction of this intermediate to the corresponding amine.[3]
Caption: Reductive Amination Workflow
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives.
Reaction Kinetics and Completion
Q1: My reaction seems to be sluggish or incomplete. What are the key parameters to optimize?
A1: Several factors can influence the rate and completion of a reductive amination. Here’s a systematic approach to troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive aminations.[4] It is generally preferred over sodium borohydride (NaBH₄) for one-pot reactions as it does not readily reduce the starting aldehyde.[5]
-
Solvent: The choice of solvent is critical. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are compatible with NaBH(OAc)₃ and facilitate the reaction.[4] Protic solvents like methanol can lead to the premature decomposition of the reducing agent.[4]
-
Temperature: Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can be beneficial, but be mindful of potential side reactions.
-
pH: The formation of the imine intermediate is often the rate-limiting step and is catalyzed by mild acid.[6] The addition of a small amount of acetic acid can significantly accelerate the reaction. However, excess acid can protonate the amine, rendering it non-nucleophilic.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine (e.g., 1.1 equivalents) can help drive the imine formation to completion.[4]
Side Products and Impurities
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A2: This is likely due to the formation of a tertiary amine through over-alkylation of the desired secondary amine product. This is a common side reaction in reductive aminations.[7]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine (cyclohexylamine) relative to the aldehyde. This helps to ensure that the aldehyde reacts preferentially with the primary amine rather than the secondary amine product.[4]
-
Stepwise Procedure: In cases where over-alkylation is a persistent issue, a stepwise approach can be employed. First, form the imine by reacting the aldehyde and amine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent.[4]
-
Choice of Reducing Agent: While NaBH(OAc)₃ is generally selective, for particularly problematic cases, other reducing agents or conditions might be explored.
Q3: My final product is contaminated with unreacted starting aldehyde. How can I address this?
A3: Unreacted aldehyde can be a result of incomplete reaction or deactivation of the reducing agent.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting aldehyde.
-
Add More Reducing Agent: If the reaction stalls, a second portion of the reducing agent can be added.
-
Purification: Unreacted aldehyde can often be removed during the work-up or purification stage. A bisulfite wash can sometimes be effective in removing residual aldehydes.
Purification Challenges
Q4: I am having difficulty purifying my this compound derivative by column chromatography. It seems to be very polar and streaks on the silica gel.
A4: The purification of polar amino alcohols can indeed be challenging due to their ability to interact strongly with silica gel.
Purification Tips:
-
Use a Modified Eluent: To mitigate streaking and improve elution, add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[6]
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[5]
-
Salt Formation and Extraction: You can sometimes purify the product by converting it to its hydrochloride salt. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The amine salt will often precipitate and can be collected by filtration. The free amine can then be regenerated by treatment with a base.
-
Kugelrohr Distillation: For smaller scales, Kugelrohr distillation under high vacuum can be an effective purification method for liquid products.
Detailed Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
4-Hydroxybutanal (or a suitable protected precursor)
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxybutanal (1.0 eq) in DCE (0.2 M), add cyclohexylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to accelerate this step.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic, and a slight temperature increase may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) or by Kugelrohr distillation.[8]
Caption: One-Pot Reductive Amination Workflow
Product Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the cyclohexyl and butanol moieties. The protons on the carbon adjacent to the nitrogen and the oxygen will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to the heteroatoms (N and O) will have characteristic chemical shifts.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the product and identifying any byproducts. The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For N-alkylated cyclohexylamines, common fragmentation involves cleavage alpha to the nitrogen atom.[11]
Table 1: Key Reaction Parameters and Optimization Strategies
| Parameter | Recommended Condition | Rationale & Optimization Tips |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines over aldehydes. Use 1.2-1.5 equivalents. |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Aprotic solvents that do not react with the reducing agent. |
| Amine Stoichiometry | 1.05-1.1 equivalents | A slight excess of the amine helps to minimize dialkylation.[4] |
| Temperature | Room Temperature | Sufficient for most reactions; gentle heating can be applied if necessary. |
| Additive | Catalytic Acetic Acid (optional) | Can accelerate the rate-limiting imine formation step. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the reducing agent. |
| Purification | Column chromatography with Et₃N | Basic modifier prevents streaking on silica gel.[6] |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 88(1), 1-25.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Patil, S., Bedre, A., Gade, V., Jopale, M., Bhagat, R., & Pise, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Reddit. (2024, November 17). Column chromatography issue. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Organic Chemistry, 10(9), 985-1010.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
University of Rochester. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enantio- and diastereoselective synthesis of γ-amino alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of .gamma.-amino alcohols. Retrieved from [Link]
-
AIR Unimi. (2024, August 30). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Retrieved from [Link]
-
YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2024, August 7). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Scribd. (n.d.). Primary Alcohol (1-BUTANOL) : NMR and C13-Nmr. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. columbia.edu [columbia.edu]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Cyclohexylamino-butan-1-ol
Welcome to the technical support center for 4-Cyclohexylamino-butan-1-ol. This versatile molecule is a key intermediate in various synthetic applications, particularly in the development of pharmacologically active compounds.[1] However, its synthesis and subsequent reactions can present unique challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. It is structured in a question-and-answer format to directly address specific problems, providing not just solutions but also the underlying chemical principles.
Section 1: Low Yield and Stalled Reactions
Low product yield is one of the most frequent and frustrating issues in synthesis. The causes can range from suboptimal reaction conditions to competing side reactions.
FAQ 1.1: My reaction yield is consistently low. What are the primary causes?
Low yields in the synthesis of this compound, typically prepared via N-alkylation or reductive amination, can be attributed to several factors. A systematic approach is crucial for diagnosis.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, and pH can dramatically affect reaction kinetics and equilibrium. For instance, N-alkylation reactions often require elevated temperatures to proceed at a reasonable rate, but excessive heat can promote side reactions.[2]
-
Reagent Quality: The purity and dryness of your starting materials and solvents are critical. Cyclohexylamine can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration. Solvents must be anhydrous, especially when using moisture-sensitive reagents like certain reducing agents or bases.
-
Competing Side Reactions: The bifunctional nature of the reactants (amine and alcohol functionalities) makes them susceptible to various side reactions, which are detailed in Section 2. These competing pathways directly consume starting materials, reducing the theoretical maximum yield.
-
Inefficient Purification: The final product has a relatively high boiling point and is basic, which can lead to losses during extraction (e.g., emulsion formation) or column chromatography (e.g., streaking on silica gel).
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 1.2: The reaction seems to have stalled before completion. What should I investigate?
A stalled reaction, where starting materials persist even after extended reaction times, often points to catalyst deactivation or an unfavorable equilibrium.
-
Catalyst Issues (for catalytic routes): If you are using a "borrowing hydrogen" method for N-alkylation of cyclohexylamine with 1,4-butanediol, the metal catalyst (e.g., Ru, Ag) can be poisoned by impurities or degrade.[2][3] Ensure all glassware is scrupulously clean and reagents are of appropriate quality.
-
Incorrect pH (for reductive amination): The formation of an imine or enamine intermediate is pH-dependent. The reaction is typically fastest at a pH of about 4-5.[4] If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl oxygen cannot be effectively protonated to facilitate the initial nucleophilic attack.
-
Inadequate Mixing: In heterogeneous reactions (e.g., involving a solid-supported catalyst or an immiscible base), vigorous stirring is essential to ensure proper contact between reactants.
Section 2: Common Impurities and Side Reactions
The identification of unexpected spots on a TLC plate or peaks in a GC-MS spectrum is a common challenge. Understanding the likely side reactions is the first step to mitigating them.
FAQ 2.1: I am performing an N-alkylation of cyclohexylamine with 4-chlorobutan-1-ol and see a higher molecular weight byproduct. What is it and how can I prevent it?
The most probable byproduct is the dialkylated amine, N-cyclohexyl-N-(4-hydroxybutyl)cyclohexylamine . This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction."[5]
Mitigation Strategies for Dialkylation
| Strategy | Causality & Explanation |
| Use a Large Excess of Amine | By Le Châtelier's principle, using a 3-5 fold or greater excess of cyclohexylamine increases the probability of the alkylating agent (4-chlorobutan-1-ol) reacting with the starting amine rather than the product. |
| Slow Addition of Alkylating Agent | Adding the 4-chlorobutan-1-ol slowly via a syringe pump keeps its instantaneous concentration low, favoring reaction with the more abundant primary amine. |
| Consider an Alternative Route | Reductive amination is not prone to over-alkylation and can be a superior method for achieving mono-alkylation.[6] |
FAQ 2.2: My starting material, 4-chlorobutan-1-ol, is being consumed, but my main product is a volatile, non-polar impurity. What is happening?
You are likely forming Tetrahydrofuran (THF) . This occurs via an intramolecular SN2 reaction, also known as intramolecular Williamson ether synthesis.[7] The alkoxide, formed by the deprotonation of the hydroxyl group by the base in your reaction, attacks the electrophilic carbon bearing the chlorine atom. This side reaction is often faster than the desired intermolecular N-alkylation.
Caption: Competing reaction pathways in the synthesis.
To suppress THF formation:
-
Protect the Hydroxyl Group: Convert the hydroxyl group of 4-chlorobutan-1-ol to a protecting group (e.g., a silyl ether or THP ether) before the N-alkylation step. This will be followed by a deprotection step.
-
Use a Non-Nucleophilic/Hindered Base: A bulky base like diisopropylethylamine (DIPEA) is less likely to deprotonate the sterically accessible primary alcohol compared to smaller bases like potassium carbonate.
-
Choose a Different Precursor: Using 4-aminobutan-1-ol and reacting it with cyclohexanone via reductive amination avoids this specific side reaction entirely.
Section 3: Recommended Synthesis Protocol
While multiple routes exist, the direct N-alkylation of cyclohexylamine with a 4-halobutanol is a common approach. Here is a representative protocol with embedded checkpoints.
Protocol: N-Alkylation of Cyclohexylamine with 4-Bromobutan-1-ol
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexylamine (5.0 g, 50.4 mmol, 3.0 eq).
-
Add acetonitrile (100 mL) as the solvent, followed by anhydrous potassium carbonate (K₂CO₃) (4.6 g, 33.6 mmol, 2.0 eq) as the base. Acetonitrile is a polar aprotic solvent suitable for SN2 reactions.[8]
-
-
Reaction Execution:
-
In a separate beaker, dissolve 4-bromobutan-1-ol (2.58 g, 16.8 mmol, 1.0 eq) in 20 mL of acetonitrile.[9]
-
Transfer the 4-bromobutan-1-ol solution to a dropping funnel and add it dropwise to the stirring amine solution over 30 minutes at room temperature. Causality: Slow addition minimizes the concentration of the alkylating agent, suppressing dialkylation.[5]
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
-
Monitoring the Reaction:
-
Checkpoint: After 12 hours, cool the mixture, take a small aliquot, and analyze by Thin Layer Chromatography (TLC) or GC-MS.
-
The reaction is complete when the limiting reagent (4-bromobutan-1-ol) is no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and excess cyclohexylamine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in DCM with 0.5% triethylamine). Note: The triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel.
-
Section 4: Characterization and FAQs
Confirmation of the final product's identity and purity is a critical final step.
FAQ 4.1: What are the key spectroscopic signatures for this compound?
Proper characterization relies on a combination of spectroscopic methods.
Expected Spectroscopic Data
| Technique | Key Feature | Expected Signal/Value |
| ¹H NMR | -OH proton | Broad singlet, ~1.5-3.0 ppm (variable, exchanges with D₂O) |
| -CH₂-O- | Triplet, ~3.6 ppm | |
| -CH-N- (cyclohexyl) | Multiplet, ~2.4 ppm | |
| -CH₂-N- | Triplet, ~2.6 ppm | |
| IR | O-H stretch | Broad peak, 3300-3400 cm⁻¹ |
| N-H stretch | Sharp, medium peak, ~3300 cm⁻¹ (may be obscured by O-H) | |
| C-H stretch (sp³) | ~2850-2950 cm⁻¹ | |
| Mass Spec (ESI+) | Molecular Ion (M+H)⁺ | m/z = 172.17 |
References
- Google Patents. (n.d.). Novel synthesis process for 4-phenyl-1-butanol.
- Google Patents. (n.d.). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-isopropylamino-1-butanol.
-
The Good Scents Company. (n.d.). 4-cyclohexyl-1-butanol. Retrieved February 2, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BUTAN-1-OL. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2023, August 7). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Adverse events, including death, associated with the use of 1,4-butanediol. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. Retrieved February 2, 2026, from [Link]
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved February 2, 2026, from [Link]
-
ACS Green Chemistry Institute. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. Retrieved February 2, 2026, from [Link]
-
KOYON. (2026, January 22). What are the chemical reactions of 1,4 - butanediol?. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved February 2, 2026, from [Link]
-
Chemcess. (2025, September 22). 1,4-Butanediol: Properties, Reaction, Production And Uses. Retrieved February 2, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Butan-1-ol. Retrieved February 2, 2026, from [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 10). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved February 2, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 2, 2026, from [Link]
-
YouTube. (2021, November 1). Write chemical reactions to affect the following transformations: (i) Butan-1-ol to butanoic acid. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Butanol. Retrieved February 2, 2026, from [Link]
-
University of Cincinnati. (n.d.). Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1-Butanol, 4-cyclohexylidene-. Retrieved February 2, 2026, from [Link]
Sources
- 1. Buy this compound | 78345-58-1 [smolecule.com]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. journals.uc.edu [journals.uc.edu]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. nbinno.com [nbinno.com]
challenges and solutions for the scale-up synthesis of 4-Cyclohexylamino-butan-1-ol
[1][2]
Introduction
Welcome to the technical support hub for 4-Cyclohexylamino-butan-1-ol (CAS: 78345-58-1).[1][2] This secondary amino alcohol is a critical intermediate in the synthesis of pharmaceutical agents, including antimuscarinics and calcium channel blockers.
Scaling up this molecule presents a classic dichotomy in process chemistry: balancing the kinetic selectivity of reductive amination against the thermodynamic stability required during high-temperature distillation.[2] This guide addresses the specific bottlenecks encountered when moving from gram-scale to kilogram-scale production, focusing on impurity control, thermal management, and yield optimization.
Module 1: Synthetic Route Selection & Optimization
Q1: We are seeing inconsistent yields (40-65%) with direct alkylation. Which synthetic route is most robust for kg-scale production?
Recommendation: For scale-up, we recommend Reductive Amination (Method A) over Direct Alkylation (Method B) for purity profiles, though Method B can be cost-effective if engineered correctly.[1]
Method A: Reductive Amination (Preferred for Pharma Grade) [1]
-
Chemistry: Reaction of Cyclohexanone with 4-Amino-1-butanol using a reducing agent (H₂/Catalyst or Borohydride).[1][2]
-
Mechanism: Formation of a hemiaminal, dehydration to an imine, and subsequent reduction.[3][4]
-
Pros: Avoids genotoxic alkyl halides; higher chemoselectivity; cleaner impurity profile.[2]
Method B: Alkylation via THF Ring Opening (Cost-Effective) [1][2]
-
Chemistry: Reaction of Cyclohexylamine with 4-Chlorobutanol (or 4-bromobutyl acetate derived from THF).[1][2]
-
Pros: Low raw material costs (THF, Cyclohexylamine).
-
Cons: Prone to dialkylation (formation of tertiary amines) and polymerization of THF derivatives. Exotherms are significant [1].[2]
Decision Matrix:
| Feature | Reductive Amination | Alkylation (Halide) |
| Impurity Profile | Low (Mainly Cyclohexanol) | High (Dialkyls, Eliminates) |
| Atom Economy | High (Water byproduct) | Moderate (Salt waste) |
| Thermal Risk | Low (Hydrogenation) | High (Exothermic SN2) |
| Purification | Distillation/Crystallization | Difficult Fractional Distillation |
Q2: In the reductive amination route, we observe ~15% Cyclohexanol impurity. How do we suppress this?
Root Cause: Cyclohexanol forms via the direct reduction of the ketone starting material (Cyclohexanone) before it condenses with the amine. This competes with the reduction of the imine.[5]
Corrective Protocol:
-
Pre-equilibrium Step: Do not add the reducing agent immediately. Stir Cyclohexanone and 4-Amino-1-butanol in the solvent (Methanol or Ethanol) for 1–2 hours at room temperature (or with mild heat, 40°C) to maximize imine formation [2].
-
Drying Agents: Add molecular sieves (3Å or 4Å) or anhydrous MgSO₄ during the imine formation step to shift the equilibrium towards the imine by removing water.
-
Catalyst Selection: If using catalytic hydrogenation, switch from Pt/C (highly active for ketones) to Rh/C or Raney Nickel , which show higher selectivity for imines over ketones [3].
-
H₂ Pressure: Lower the hydrogen pressure (1–5 bar). High pressures favor the faster ketone reduction kinetics.
Module 2: Reaction Engineering & Visualization
Visualizing the Pathways
The following diagram illustrates the competing pathways and the critical control points for both synthesis methods.
Figure 1: Comparative reaction pathways showing critical impurity formation nodes (Red) and target product (Green).[1][2]
Module 3: Work-up & Purification
Q3: The product is a viscous oil that is difficult to distill (BP >150°C). It degrades/colors at high pot temperatures.[2] Solutions?
Technical Insight: this compound has a reported boiling point of 153°C at 9 Torr [4].[1][2][6] At atmospheric pressure, it would decompose before boiling.
Troubleshooting Guide:
| Issue | Solution |
| Thermal Degradation | High Vacuum Distillation: Use a wiped-film evaporator or short-path distillation setup.[1][2] Vacuum must be <1 Torr to keep pot temperature below 120°C. |
| Color Formation | Degassing: The amine oxidizes easily at high temps. Ensure the system is flushed with Nitrogen/Argon. Add trace NaBH₄ (0.1%) to the crude before distillation to reduce color bodies (Schiff bases). |
| Solidification Failure | Salt Formation: Instead of distilling the free base, convert it to the Hydrochloride (HCl) salt . Dissolve crude oil in EtOAc/EtOH and bubble dry HCl gas. The salt (mp >150°C) is easier to crystallize and purify. |
Q4: How do we remove unreacted Cyclohexylamine (in Method B)?
Cyclohexylamine (BP 134°C) is close in volatility to the product under vacuum and is toxic.
Protocol:
-
Azeotropic Removal: Cyclohexylamine forms an azeotrope with water.[2] Steam distillation or stripping with water can be effective, but the product is water-soluble.[2]
-
pH Swing Extraction:
-
Acidify the reaction mixture to pH 3 (both product and impurity protonated).
-
Wash with non-polar solvent (DCM/Toluene) to remove non-basic impurities.
-
Critical Step: The product is more lipophilic than cyclohexylamine. However, separation is hard.
-
Better Approach: Use a slight excess of the alkylating agent (if affordable) to consume the amine, then remove the excess alkylating agent via hydrolysis. Alternatively, use Resin Scavengers (aldehyde-functionalized resin) to selectively bind the primary amine (Cyclohexylamine) while leaving the secondary amine product [5].[1]
-
Module 4: Safety & Regulatory (E-E-A-T)
Q5: What are the specific safety hazards for scale-up?
1. Cyclohexylamine Toxicity:
-
Hazard: Corrosive, toxic by ingestion and skin contact. It has a high vapor pressure.[2]
-
Control: Use closed dosing systems. Monitor air levels.
2. Exotherm Control (Method B):
-
Hazard: The alkylation reaction is strongly exothermic.
-
Control: Dose the alkyl halide into the amine solution slowly. Maintain reactor temperature <50°C during addition to prevent runaway and dialkylation.
3. Hydrogenation Safety (Method A):
References
-
Starr, D., & Hixon, R. M. (1934).[7] "Tetrahydrofuran and 4-Chlorobutanol."[1][2] Journal of the American Chemical Society, 56(7), 1595–1596. Link[1]
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Grosser, T., et al. (2010). "Amination of Alcohols and Aldehydes." Ullmann's Encyclopedia of Industrial Chemistry. Link[1]
-
ChemicalBook. (2023). "this compound Properties and Safety." Link
-
Seyden-Penne, J. (1997).[2] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1][2] Link[1]
Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 2. Cyclohexanebutanol | C10H20O | CID 78182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 78345-58-1 [chemicalbook.com]
- 7. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]
methods for removing stubborn impurities from 4-Cyclohexylamino-butan-1-ol
Executive Summary & Chemical Profile
The Challenge: 4-Cyclohexylamino-butan-1-ol is a secondary amino-alcohol. Its amphiphilic nature (polar hydroxyl group + lipophilic cyclohexane ring) creates unique purification challenges. Users frequently report "oiling out" during crystallization and difficulty separating the product from the bis-alkylated tertiary amine byproduct (N,N-dicyclohexyl- or N,N-dibutyl- derivatives) formed during synthesis.
Target Molecule Profile:
| Property | Specification | Notes |
|---|---|---|
| Chemical Name | 4-(Cyclohexylamino)butan-1-ol | Secondary Amine |
| CAS Number | 78345-58-1 | Note: Often confused with 15469-97-3 (Clotrimazole Impurity F). Ensure correct CAS. |
| Molecular Formula | C₁₀H₂₁NO | MW: 171.28 g/mol |
| Physical State | Viscous Oil / Low Melting Solid | Tendency to supercool and remain oily. |
| pKa (Est.) | ~10.5 (Amine), ~16 (Alcohol) | Basic character is the primary handle for purification. |
Troubleshooting Guide: Purification Protocols
Method A: The "Phase-Switch" Acid-Base Extraction
Best for: Removing neutral impurities (unreacted alcohols, halides) and non-basic color bodies.
The Logic: Because the product is a secondary amine, it can be reversibly protonated. Neutral impurities cannot. By swinging the pH, we force the product into the aqueous phase (leaving neutrals behind) and then back to the organic phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Dichloromethane or MTBE ). Avoid Ethyl Acetate if strong acid/base steps follow to prevent hydrolysis.
-
Acid Wash (The Protonation): Extract the organic layer with 1M HCl (3x).
-
Base Swing (The Liberation): Cool the aqueous layer to 0–5°C. Slowly basify with 6M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free base amine oils out.
-
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (3x).
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate.
Method B: Salt Formation (The "Anti-Oil" Strategy)
Best for: Removing the "Bis" impurity (tertiary amine) and solidifying an oily product.
The Logic: Amino-alcohols are notorious for refusing to crystallize. Converting the free base into a specific salt (Oxalate or Hydrochloride) disrupts the hydrogen bonding network that sustains the oily state, forcing a lattice structure (crystallization). Tertiary amine impurities often form salts with different solubility profiles.
Protocol:
-
Solvent Choice: Dissolve the oily free base in a minimum amount of dry Isopropanol (IPA) or Ethanol .
-
Acid Addition:
-
Option 1 (Hydrochloride): Bubble dry HCl gas or add 2M HCl in Diethyl Ether dropwise at 0°C.
-
Option 2 (Oxalate - Recommended for stubborn oils): Add a saturated solution of Oxalic Acid in ethanol.
-
-
Crystallization:
-
Stir at room temperature for 1 hour.
-
If no precipitate forms, add Diethyl Ether (anti-solvent) dropwise until turbidity persists.
-
Refrigerate at -20°C overnight.
-
-
Recovery: Filter the white solid.
-
Purification: Recrystallize from Ethanol/Ether if necessary. The tertiary amine salt often remains in the mother liquor due to higher solubility in ethanol.
-
Method C: High-Vacuum Distillation
Best for: Large scale removal of heavy byproducts (Bis-alkylated species).
The Logic: The bis-alkylated impurity (tertiary amine) has a significantly higher molecular weight (~240-300 g/mol ) than the target product (171 g/mol ). Their boiling points differ sufficiently for separation under reduced pressure.
Protocol:
-
Setup: Use a Kugelrohr apparatus or a short-path distillation head.
-
Vacuum: High vacuum is mandatory (< 1 mmHg) to prevent thermal oxidation/decomposition.
-
Fractions:
-
Fore-run: Unreacted Cyclohexylamine (volatile).
-
Main Fraction: this compound (Expect bp ~130–140°C @ 0.5 mmHg).
-
Residue: The heavy bis-impurity remains in the pot.
-
Visualizing the Workflow
Diagram 1: The "Phase-Switch" Decision Tree
This flowchart guides you through the Acid-Base extraction logic, ensuring you don't discard the product by mistake.
Caption: The Acid-Base "Swing" separates the basic amine product from neutral starting materials (like 4-chlorobutan-1-ol).
Diagram 2: Impurity Identification & Action Plan
Identify your specific impurity problem to select the correct method.
Caption: Select the purification module based on the physical state and impurity profile of your crude material.
Frequently Asked Questions (FAQ)
Q: My product is turning yellow/brown upon storage. Is it degrading? A: Yes, amino-alcohols are susceptible to oxidation (N-oxide formation) and absorbing CO₂ from the air (carbamate formation).
-
Fix: Store the free base under Nitrogen/Argon at 4°C. If heavily colored, dissolve in ethanol and treat with activated charcoal before filtering and re-concentrating.
Q: I cannot get the Oxalate salt to crystallize; it just forms a gum. A: This is "oiling out."
-
Fix: You likely have too much solvent or water present.
-
Dry the gum under high vacuum to remove trace water.
-
Redissolve in hot Ethanol.
-
Add Diethyl Ether dropwise until just cloudy.
-
Scratch the glass side of the flask with a spatula to induce nucleation.
-
Let it sit undisturbed.
-
Q: Can I use Silica Gel Chromatography? A: Yes, but amines "tail" (streak) on standard silica due to interaction with acidic silanol groups.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system (e.g., DCM:MeOH:TEA 90:9:1) to neutralize the silica before loading your sample.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification via distillation and salt formation).
-
Santa Cruz Biotechnology. (n.d.). This compound (CAS 78345-58-1) Product Data. Retrieved February 2, 2026. (Verification of CAS and chemical structure).
-
ChemicalBook. (2023).[3] this compound MSDS and Properties. (Physical data confirmation).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
addressing stability issues of 4-Cyclohexylamino-butan-1-ol in various solvents
Welcome to the technical support center for 4-Cyclohexylamino-butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in various solvents. As direct stability data for this compound is not extensively published, this resource provides a comprehensive framework for you to conduct your own stability assessments and troubleshoot common issues encountered during your experiments.
Introduction: Understanding the Stability of this compound
This compound is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure suggests potential susceptibility to degradation through oxidation of the alcohol or the amine, and reactivity under strongly acidic or basic conditions. The cyclohexyl group is generally stable, but the linear butanol chain and the amino group are the more likely sites of chemical modification.
This guide will walk you through the principles of assessing the stability of this compound in your chosen solvent system and provide practical steps for identifying and mitigating degradation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers may have when working with this compound.
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is reported to be soluble in water and common organic solvents. For routine use, consider the following:
-
Aqueous Buffers: For biological applications, buffered aqueous solutions are common. It is crucial to evaluate the stability of the compound in your specific buffer system, as pH can significantly impact the stability of the amino alcohol.
-
Organic Solvents: Protic solvents like ethanol and methanol are generally good choices for dissolving amino alcohols. Aprotic solvents such as acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) are also widely used. However, it's important to use high-purity solvents, as impurities can catalyze degradation.
Q2: What are the potential signs of degradation of this compound in my solution?
A2: Visual inspection can sometimes provide initial clues of degradation. These include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution.
-
Precipitation: Formation of insoluble material.
-
Changes in pH: A significant shift in the pH of an unbuffered solution.
However, many degradation products may be soluble and colorless. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for a definitive assessment of stability.
Q3: How should I store solutions of this compound?
A3: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8 °C or -20 °C. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide: Investigating Stability Issues
This section provides a systematic approach to identifying and resolving stability problems with this compound.
Initial Assessment: Visual Inspection and pH Measurement
If you suspect degradation, start with a simple visual check of your solution for any color change or precipitate. Measure the pH of the solution and compare it to a freshly prepared sample. A significant change in pH can indicate acid-base-catalyzed degradation.
Forced Degradation Studies: A Proactive Approach
To understand the potential degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is highly recommended. This involves subjecting the compound to harsh conditions to accelerate its degradation.
Experimental Protocol: Forced Degradation of this compound
This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or GC-MS to determine the percentage of degradation and to observe the formation of any degradation products.
Data Presentation: Forced Degradation Study Summary
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Potential for hydrolysis or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Potential for base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Oxidation of the alcohol to an aldehyde or carboxylic acid, or oxidation of the amine. |
| Thermal | Heat | 48 hours | 60°C | Assessment of thermal lability. |
| Photolytic | UV and Visible Light | 24 hours | Room Temperature | Assessment of light sensitivity. |
Analytical Methodologies for Stability Assessment
The development of a reliable analytical method is crucial for monitoring the stability of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.[2][3]
Experimental Protocol: HPLC Analysis of this compound
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore. If available, a mass spectrometer (LC-MS) detector will provide more structural information about the degradation products.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for analyzing volatile compounds and their degradation products. For non-volatile or polar compounds like amino alcohols, derivatization is often necessary to improve their volatility.[4]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation: Evaporate the solvent from your sample under a stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
GC-MS Analysis:
-
Column: A non-polar column, such as a DB-5ms.
-
Injection: Split or splitless injection.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Interpreting the Results
-
Chromatograms: In your HPLC or GC chromatograms, a decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Mass Spectra: The mass spectra of the new peaks can help in identifying the structure of the degradation products.
Visualizing the Workflow
Diagram: Workflow for Stability Assessment of this compound
Caption: A typical workflow for assessing the stability of a compound.
Diagram: Potential Degradation Pathways of an Amino Alcohol
Caption: Potential degradation pathways for an amino alcohol.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
4-cyclohexyl-1-butanol, 4441-57-0. The Good Scents Company. [Link]
-
1-Butanol, 4-cyclohexylidene-. PubChem. [Link]
-
Analysis of Amino Acids Contained in Alcohol. Shimadzu. [Link]
-
Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. The Royal Society of Chemistry. [Link]
-
How to perform HPLC analysis of ethanol, acetate, butyrate, and propanoate. ResearchGate. [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]
-
The oxidation of amino alcohols. ThinkIR - University of Louisville. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Scilit. [Link]
-
Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]
-
Quality Control in GC–MS Analysis of Amino Acids. LCGC International - Chromatography Online. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]
-
1-Butanol Separation from Aqueous Acetone-Butanol-Ethanol (ABE) Solutions by Freeze Concentration. Aalto Research Portal. [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]
-
Substitution and Elimination Reactions of Amines. Chemistry LibreTexts. [Link]
-
BUTAN-1-OL. Food and Agriculture Organization of the United Nations. [Link]
-
Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PubMed. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
n‐Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products from Aqueous Solutions. ResearchGate. [Link]
Sources
strategies to prevent the oxidation of 4-Cyclohexylamino-butan-1-ol during reactions
Topic: Strategies to prevent the oxidation of 4-Cyclohexylamino-butan-1-ol (CAS: 78345-58-1) Document ID: TSC-OX-78345 Last Updated: 2026-02-02 Status: Active
Core Directive: The "Cyclization Trap"
WARNING: The primary stability risk for this compound is not simple oxidation; it is Oxidative Cyclization .
This molecule contains a "ticking clock" structural motif: a nucleophilic secondary amine separated by a 4-carbon chain from an oxidizable primary alcohol.
-
The Trigger: Trace oxygen or oxidants convert the primary alcohol to an aldehyde.[1]
-
The Trap: The amine immediately attacks the newly formed aldehyde (intramolecular cyclization).
-
The Result: Irreversible formation of a pyrrolidine derivative (cyclic imine/enamine).
Key Insight: You cannot simply "clean up" the oxidation product. Once the aldehyde forms, the molecule cyclizes and the original linear structure is lost. Prevention is the only viable strategy.
Degradation Pathway Visualization
Understanding the failure mode is critical for prevention. The diagram below illustrates the "Death Spiral" of this molecule upon exposure to oxidants.
Figure 1: The oxidative cyclization pathway.[1][2] Note that the aldehyde intermediate is rarely isolated because the cyclization step is kinetically favored.
Module 1: Storage & Solvent Handling
User Question: "My stock solution turned yellow overnight. Is it still usable?"
Technical Diagnosis: Yellowing indicates the formation of conjugated imines or N-oxides. This is likely due to dissolved oxygen in your solvent or peroxides in ether-based solvents.
Protocol A: The Freeze-Pump-Thaw Cycle
Standard nitrogen sparging (bubbling gas) is often insufficient for this sensitive amino-alcohol. Use this protocol for all reaction solvents.
-
Freeze: Place the solvent flask in liquid nitrogen until fully solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes to remove headspace gas.
-
Thaw: Close the vacuum valve and thaw the solvent in a warm water bath. Gas bubbles will evolve.
-
Repeat: Perform this cycle 3 times .
-
Backfill: Fill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).
Solvent Compatibility Matrix
| Solvent Class | Risk Level | Recommendation | Technical Rationale |
| Ethers (THF, Et2O) | HIGH | Avoid or Distill Fresh | Ethers form peroxides over time, which act as radical initiators for alcohol oxidation [1]. |
| Chlorinated (DCM) | Medium | Use with Caution | Can become acidic over time; trace HCl accelerates cyclization if aldehyde is present. |
| Alcohols (MeOH) | Low | Preferred | Protic solvents can hydrogen-bond with the amine, slightly reducing its nucleophilicity. |
| Hydrocarbons | Low | Good | Inert, but solubility of the amino-alcohol may be poor. |
Module 2: Reaction Strategy (In-Situ Protection)
User Question: "I need to perform a reaction on the amine, but I'm worried about the alcohol oxidizing. What should I do?"
Technical Diagnosis: If you are subjecting the molecule to oxidative conditions (e.g., metal catalysis, high heat), you must "mask" the sensitive groups.
Decision Tree: Protection Strategy
Use this logic flow to determine if you need a protecting group (PG).
Figure 2: Strategic decision tree for selecting protecting groups based on reaction conditions.
Protocol B: In-Situ Acid Salt Formation
If you cannot use a protecting group, you can temporarily deactivate the amine by forming a salt.
-
Concept: Protonating the amine (
) removes its nucleophilicity. Even if the alcohol oxidizes to an aldehyde, the protonated amine cannot attack it to form the ring. -
Method: Run reactions in the presence of 1.0–1.1 equivalents of a non-oxidizing acid (e.g.,
or -TsOH) if compatible with your reagents.
Frequently Asked Questions (FAQ)
Q: Can I use antioxidants like BHT to stabilize the solution? A: Yes, but with a caveat. BHT (Butylated hydroxytoluene) scavenges free radicals, which inhibits the initial oxidation of the alcohol [2]. However, BHT is acidic (phenol). Ensure the BHT concentration is low (<0.1 mol%) to avoid protonating the amine if the free base is required for your next step.
Q: Why does my LC-MS show a mass of [M-2] and [M-4]? A:
-
[M-2]: Loss of 2 hydrogens. This corresponds to the cyclic imine (pyrrolidine derivative). This confirms oxidation occurred followed by cyclization.
-
[M-4]: Further oxidation to the pyrrole (aromatization), which is thermodynamically very stable. If you see this, your sample is severely degraded.
Q: Is the oxalate salt more stable than the free base? A: Significantly. Converting this compound to its oxalate or hydrochloride salt turns it into a solid, reducing the surface area exposed to air and deactivating the amine.
-
Recommendation: If storing for >1 week, convert to the HCl salt.
-
Procedure: Dissolve in dry
, bubble dry HCl gas or add 4M HCl in Dioxane. Filter the white precipitate.
-
References
-
Clark, J. (2020). Oxidation of Alcohols: Mechanisms and Prevention. ChemGuide. Available at: [Link]
- Google Patents. (2012). Inhibition of amine oxidation. US20120271026A1.
-
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines via Amino-Alcohol Cyclization. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 557018: 4-cyclohexylidenebutan-1-ol (Structural Analog Data). Available at: [Link][3]
Sources
- 1. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 4-Cyclohexylamino-butan-1-ol
Welcome to the technical support resource for the chromatographic analysis of 4-Cyclohexylamino-butan-1-ol. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide is structured to provide in-depth, field-proven insights into diagnosing and resolving one of the most common challenges encountered with this molecule: peak tailing.
Section 1: Understanding the Analyte & the Problem
Q: What are the key chemical properties of this compound relevant to HPLC analysis?
A: Understanding the analyte's structure is the first step in troubleshooting. This compound is a basic compound due to its secondary amine functional group.[1] This amine is the primary reason for its challenging behavior in reversed-phase HPLC. Additionally, the molecule contains a hydroxyl group and a cyclohexane ring, contributing to its overall polarity and hydrophobic character.
| Property | Value | Significance in HPLC |
| Molecular Formula | C₁₀H₂₁NO | Provides the basic structure. |
| Molecular Weight | 171.28 g/mol | Relevant for mass spectrometry detection.[1] |
| Key Functional Groups | Secondary Amine, Primary Alcohol | The amine group is basic and prone to strong secondary interactions with the HPLC column's stationary phase.[2][3] |
| Solubility | Soluble in water and common organic solvents | Generally good solubility in typical HPLC mobile phases.[1] |
Q: What is peak tailing and why is it a significant problem?
A: An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[3] This is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf); a value greater than 1.2 is generally considered tailing.
Peak tailing is problematic because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration difficult.[4]
-
Decreases Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD).
-
Complicates Quantification: Inaccurate peak integration leads to unreliable quantitative results.[4]
Q: What is the primary cause of peak tailing for a basic compound like this compound?
A: The most common cause is the presence of more than one retention mechanism during the separation.[2][3] While the primary mechanism in reversed-phase HPLC is hydrophobic interaction, a detrimental secondary interaction often occurs between the basic analyte and the stationary phase.
For this compound, the positively charged (protonated) secondary amine interacts strongly with negatively charged (ionized) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3][5] These silanol groups are remnants of the manufacturing process and are highly acidic.[3] This strong ionic interaction holds the analyte back, causing it to elute slowly from these active sites and resulting in a tailing peak shape.
Caption: Interaction between basic analyte and active silanol sites.
Section 2: A Systematic Troubleshooting Workflow
Q: I'm seeing significant peak tailing for my analyte. Where do I start?
A: A systematic approach is crucial to efficiently identify and solve the problem. Avoid changing multiple parameters at once. The following workflow will help you isolate the root cause, whether it's related to the instrument, the column, or the method itself.
Caption: Systematic workflow for troubleshooting peak tailing.
Section 3: In-Depth Troubleshooting: FAQs & Solutions
Category A: Mobile Phase Optimization
Q: How does mobile phase pH affect the peak shape of my basic analyte?
A: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. It works by changing the ionization state of both the analyte and the residual silanol groups on the column.
-
At Low pH (pH < 3): The high concentration of protons (H⁺) in the mobile phase suppresses the ionization of silanol groups, keeping them in their neutral (Si-OH) form.[2][3] This minimizes the strong ionic attraction to the protonated analyte (R₂-NH₂⁺), leading to a significant improvement in peak shape.[6]
-
At Intermediate pH (pH 4-7): This is often the worst range for basic compounds. Silanol groups become increasingly ionized (Si-O⁻), while the amine is still fully protonated (R₂-NH₂⁺), maximizing the undesirable ionic interactions and causing severe tailing.
-
At High pH (pH > 8): The basic analyte is deprotonated and becomes neutral (R₂-N). In this state, it has no ionic attraction to the ionized silanol groups. This can produce excellent peak shapes but requires a special pH-stable column , as traditional silica dissolves at high pH.
Q: My peak shape is still poor at low pH. What else can I do?
A: If operating at a low pH is not sufficient, the next step is to introduce a mobile phase additive that acts as a "silanol suppressor."[7] These are typically small basic molecules that compete with your analyte for the active silanol sites.
Q: How does Triethylamine (TEA) work to improve peak shape?
A: Triethylamine (TEA) is a classic competing base.[3][8] As a small amine, it is added to the mobile phase in low concentrations (e.g., 0.1% or ~10-20 mM).[3][7] The protonated TEA molecules effectively "mask" the active silanol sites on the stationary phase by binding to them.[9] This prevents the larger analyte molecule from undergoing these strong secondary interactions, allowing it to elute based primarily on its hydrophobicity, which results in a much more symmetrical peak.[9]
| Additive Type | Example | Mechanism of Action | Typical Concentration |
| Competing Base | Triethylamine (TEA) | Masks active silanol sites by competitive binding.[9] | 0.05% - 0.2% (v/v) |
| Ion-Pairing Agent | Heptafluorobutyric acid (HFBA) | Forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention while masking silanol interactions. | 5-10 mM |
Category B: Column Selection & Care
Q: Could my column be the problem? How do I choose the right column for basic compounds?
A: Yes, column choice is critical. Not all C18 columns are the same. For basic compounds like this compound, you should select a modern, high-purity column with the following features:
-
High-Purity "Type B" Silica: Modern columns are manufactured with silica that has extremely low metal contamination.[3] Metal impurities can increase the acidity of nearby silanol groups, exacerbating tailing.[3]
-
Thorough End-capping: After the main C18 chains are bonded to the silica, a smaller reagent is used to "cap" as many of the remaining free silanols as possible.[3][4] A well-end-capped column will show significantly less tailing for basic compounds.
-
Alternative Chemistries: Consider columns with polar-embedded groups or hybrid particle technology. These designs incorporate polar functional groups near the silica surface to shield the analyte from residual silanols.[3]
Q: How do I check if my column is contaminated or has a void?
A: Column degradation is a common cause of peak shape problems.[6][10]
-
Contamination: If strongly retained compounds from previous analyses have built up on the column inlet, they can act as active sites. A thorough column wash with a series of strong solvents is required (see Protocol 3).
-
Voids: A void or channel can form at the column inlet over time, causing the sample band to spread unevenly, which can lead to split or tailing peaks.[6] You can sometimes diagnose this by disconnecting the column, carefully reversing it, and flushing it to waste.[2] If peak shape improves temporarily, a void is likely the issue and the column should be replaced.
Category C: Other Common Issues
Q: Could I be overloading my column? How do I check for mass overload?
A: Yes. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often resembles tailing. The easiest way to check for mass overload is to dilute your sample 10-fold and re-inject it.[2] If the peak shape becomes significantly more symmetrical, you were likely overloading the column.
Q: What is "hydrophobic collapse" and could it be affecting my analysis?
A: Hydrophobic collapse, or phase dewetting, can occur when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns.[11][12] The highly polar mobile phase can be expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention and poor peak shape.[12][13] To avoid this, ensure your mobile phase contains at least 5% organic solvent or use an "aqueous-compatible" (AQ) column designed to prevent this phenomenon.[14]
Section 4: Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Study
-
Prepare Buffers: Prepare identical mobile phases buffered at three different pH values:
-
pH 2.5 (e.g., using 20 mM potassium phosphate, adjusted with phosphoric acid).
-
pH 4.5 (e.g., using 20 mM ammonium acetate).
-
pH 7.0 (e.g., using 20 mM potassium phosphate).
-
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the first mobile phase (starting with pH 2.5).
-
Inject: Inject your standard of this compound.
-
Analyze: Record the retention time and, most importantly, the peak asymmetry factor.
-
Repeat: Thoroughly flush the system and column before switching to the next pH condition. Repeat steps 2-4 for pH 4.5 and pH 7.0.
-
Evaluate: Compare the chromatograms. You should observe a significant improvement in peak symmetry at pH 2.5.
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Select Low pH Condition: Start with the mobile phase that gave the best results from Protocol 1 (likely pH 2.5-3.0).
-
Prepare Mobile Phase with TEA: To your aqueous mobile phase component, add TEA to a final concentration of 0.1% (v/v). Re-adjust the pH to the desired value (e.g., 2.5) using an acid like phosphoric acid or TFA.
-
Equilibrate: Equilibrate the column with the new TEA-containing mobile phase for at least 20-30 minutes to ensure the silanol sites are fully masked.
-
Inject and Analyze: Inject your standard and compare the peak asymmetry to the chromatogram without TEA. A marked improvement should be visible.
-
Dedicate Column: Once a column has been exposed to TEA, it can be difficult to remove the additive completely. It is best practice to dedicate that column for methods requiring TEA.[15]
Protocol 3: Column Cleaning and Regeneration Procedure
If you suspect column contamination, perform the following general-purpose wash for a reversed-phase column. Always check your specific column's documentation for solvent compatibility and pressure limits.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush Buffer: Wash with your mobile phase without any buffer salts (e.g., Water/Acetonitrile) for 15 minutes.
-
Flush with 100% Water: Flush with 100% HPLC-grade water for 15 minutes.
-
Flush with Isopropanol: Flush with 100% Isopropanol for 30 minutes.
-
Flush with Hexane (Optional, for very non-polar contaminants): Flush with Hexane for 30 minutes. CRITICAL: If you use Hexane, you must flush again with Isopropanol for 30 minutes before returning to aqueous conditions.[6]
-
Re-equilibrate: Re-equilibrate the column with your analytical mobile phase until you have a stable baseline.
References
-
This compound - ChemBK. (n.d.). Retrieved February 2, 2026, from [Link]
-
4-cyclohexyl-1-butanol, 4441-57-0. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 2, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 2, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved February 2, 2026, from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). Restek. Retrieved February 2, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 2, 2026, from [Link]
-
1-Butanol, 4-cyclohexylidene-. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
1-Butanol. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials. Retrieved February 2, 2026, from [Link]
-
Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. (n.d.). Velocity Scientific Solutions. Retrieved February 2, 2026, from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved February 2, 2026, from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Regis Technologies. Retrieved February 2, 2026, from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved February 2, 2026, from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 2, 2026, from [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved February 2, 2026, from [Link]
-
TO ADD OR NOT TO ADD. (2020). hplc-today. Retrieved February 2, 2026, from [Link]
-
Phase Collapse in Reversed-Phase LC. (2014, August 22). LCGC. Retrieved February 2, 2026, from [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
About Mobile Phase with Triethylamine. (2004, December 22). Chromatography Forum. Retrieved February 2, 2026, from [Link]
-
Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. (2021, January 1). Chromatography Online. Retrieved February 2, 2026, from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved February 2, 2026, from [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019, January 24). SCIEX. Retrieved February 2, 2026, from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC. Retrieved February 2, 2026, from [Link]
-
5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. Retrieved February 2, 2026, from [Link]
-
Preventing Hydrophobic Collapse: Demystifying AQ Columns. (2025, July 15). Welch Materials. Retrieved February 2, 2026, from [Link]
-
Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions. (n.d.). MicroSolv Technology Corporation. Retrieved February 2, 2026, from [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2). ResearchGate. Retrieved February 2, 2026, from [Link]
-
HPLC Tips Peak Tailing. (2022, February 15). Axion Labs. Retrieved February 2, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved February 2, 2026, from [Link]
-
Phase collapse in reversed-phase liquid chromatography | Request PDF. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved February 2, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. velocityscientific.com.au [velocityscientific.com.au]
- 12. welch-us.com [welch-us.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
troubleshooting poor enantioselectivity in reactions using 4-Cyclohexylamino-butan-1-ol
Technical Support Center: Enantioselectivity Optimization Guide Topic: Troubleshooting 4-Cyclohexylamino-butan-1-ol Reactions Ticket ID: #EE-OPT-4CY-01 Status: Open Analyst: Senior Application Scientist
Executive Summary
You are encountering poor enantiomeric excess (
-
Configuration Error: Misunderstanding the achiral nature of the base molecule.
-
Racemic Background: Uncatalyzed nucleophilic attacks competing with the chiral catalytic cycle.
-
Kinetic Resolution Stalling: Inefficient enzymatic recognition during desymmetrization.
Part 1: The "Sanity Check" (Critical Configuration)
Q: I am using this compound as a chiral ligand, but I get 0% ee. Why?
A: The molecule is achiral. Standard this compound possesses a linear butyl chain and a symmetrical cyclohexyl ring. It lacks a stereogenic center. If you use this as a ligand (e.g., in Zinc-catalyzed alkylation), you will produce a racemic mixture because the ligand environment is symmetric.
The Fix:
-
If you need a chiral ligand: You likely intended to use a derivative with a chiral backbone, such as (S)-4-cyclohexylamino-2-butanol or a Proline-derived amino alcohol (e.g., the Nugent ligand).
-
If you are synthesizing a chiral drug (e.g., Fingolimod intermediates): You must introduce chirality via an external catalyst or a chiral auxiliary, as this building block cannot induce it alone.
Part 2: Troubleshooting Asymmetric Synthesis (Substrate Mode)
Scenario: You are using this compound as a nucleophile (substrate) in a catalyzed asymmetric reaction (e.g., Aza-Michael addition or N-alkylation) and observing low
Root Cause: The "Racemic Background" Reaction
The secondary amine in this compound is highly nucleophilic. It often attacks the electrophile directly, bypassing your chiral catalyst. This uncatalyzed pathway produces racemic product, diluting the high
Diagnostic Workflow
Figure 1: Decision tree for isolating the source of enantioselectivity loss.
Protocol: Suppressing the Background Reaction
If your "No Catalyst" control reaction shows product formation >5% within your standard reaction time, follow this protocol:
-
Temperature Depression:
-
Action: Lower reaction temperature to -20°C or -40°C.
-
Rationale: The activation energy (
) of the uncatalyzed (racemic) background reaction is typically higher than that of the catalyzed pathway. Lowering temperature kinetically "freezes" the background reaction while the catalyst continues to function (albeit slower).
-
-
Slow Addition (Syringe Pump):
-
Action: Add the this compound slowly to the catalyst/electrophile mixture over 4–6 hours.
-
Rationale: Keeps the concentration of the free nucleophile low, statistically favoring the catalyst-bound transition state over the bimolecular background collision.
-
-
Solvent Switch (Dielectric Tuning):
-
Action: Switch from polar (MeOH, DMF) to non-polar solvents (Toluene, DCM).
-
Rationale: Polar solvents stabilize the charged transition states of the uncatalyzed amine attack. Non-polar solvents destabilize the background pathway, forcing the reaction through the catalyst's organized chiral pocket.
-
Table 1: Solvent Effects on Enantioselectivity (Representative Data)
| Solvent | Dielectric Constant ( | Background Rate ( | Observed | Recommendation |
| Methanol | 33.0 | High (Fast Racemization) | 12% | Avoid (Promotes background) |
| DMF | 36.7 | High | 18% | Avoid |
| THF | 7.5 | Moderate | 65% | Optimization Candidate |
| Toluene | 2.4 | Low | 92% | Recommended |
| MTBE | 2.6 | Low | 88% | Good Alternative |
Part 3: Kinetic Resolution (Enzymatic Mode)
Scenario: You are using a lipase/esterase to acylate this compound (or a derivative) to separate enantiomers, but the Selectivity Factor (
Q: Why is the enzyme not distinguishing the enantiomers?
A: Conformational Flexibility. The linear butyl chain in this compound is highly flexible ("floppy"). Enzymes require rigid substrates to differentiate sterics effectively.
Troubleshooting Steps:
-
Acyl Donor Selection: Switch from Vinyl Acetate (small) to Vinyl Laurate or Vinyl Benzoate (bulky).
-
Water Activity (
) Control:-
Ensure the system is strictly anhydrous (use molecular sieves). Trace water allows hydrolysis (reverse reaction), which is often non-selective and erodes
.
-
Part 4: FAQ - Specific Technical Queries
Q: Can I use this molecule to synthesize Fingolimod intermediates enantioselectively? A: Yes, but this compound is usually the starting material. The chirality is typically introduced later via asymmetric alkylation or by using a chiral auxiliary attached to the alcohol or amine. Do not expect the starting material itself to direct stereochemistry.
Q: I see a "Matched/Mismatched" effect when adding chiral acids. Why? A: If you are using a chiral Bronsted acid catalyst, you are forming a diastereomeric salt pair with the amine.
-
Case A: The catalyst activates the electrophile.
-
Case B: The catalyst binds the amine (substrate inhibition).
-
Tip: If adding the catalyst stops the reaction, your catalyst is binding the amine too strongly. Switch to a weaker acid or use a Hydrogen-Bonding (Thiourea) catalyst that interacts with the electrophile, not the amine.
References
-
Nugent, W. A. (2002).[5] "An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules." Organic Letters, 4(13), 2133–2136.
- Context: Establishes the baseline for amino-alcohol ligand design; contrasts with the achiral n
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.
- Context: Mechanistic insights into "background reactions" and nucleophilic amine interference in asymmetric c
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.
- Context: Troubleshooting low values and acyl donor selection in kinetic resolution of amino alcohols.
Sources
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
how to dry 4-Cyclohexylamino-butan-1-ol effectively before use
Technical Support Center: 4-Cyclohexylamino-butan-1-ol
Welcome to the technical support center for handling and drying this compound. This guide provides in-depth, field-tested advice for researchers, chemists, and drug development professionals. Here, we move beyond simple instructions to explain the causality behind each procedural choice, ensuring your experiments are built on a foundation of scientific integrity.
Introduction: Understanding this compound
This compound is a bifunctional organic compound featuring a secondary amine and a primary alcohol. Its structure lends it a high boiling point (250-253 °C at atmospheric pressure) and solubility in water[1]. Like many amino alcohols, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3][4][5]. The presence of water can be detrimental to a wide range of chemical reactions, particularly those involving organometallics (e.g., Grignard reagents), hydrides, or other water-sensitive reagents. Therefore, effective drying is a critical prerequisite for its successful use in synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry this compound before use?
A1: The necessity of drying stems from the compound's dual functional groups, which are reactive towards water-sensitive reagents.
-
Amine Group: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.
-
Hydroxyl Group: The acidic proton of the alcohol can quench organometallic reagents and strong bases.
Water acts as a proton source and can react with or decompose many common reagents used in organic synthesis. For instance, in a reaction involving n-butyllithium, any water present will be deprotonated in a vigorous acid-base reaction, consuming the reagent and generating unwanted side products. Ensuring the amino alcohol is anhydrous is paramount for achieving expected reaction outcomes, high yields, and reproducibility.
Q2: What are the recommended primary methods for drying this compound?
A2: The choice of drying method depends on the required level of dryness. For most applications, drying with an inert solid desiccant is sufficient. For reactions requiring strictly anhydrous conditions, distillation from a suitable drying agent is the gold standard.
-
Anhydrous Conditions: Vacuum distillation over a non-reactive chemical drying agent like calcium hydride (CaH₂).[8][9][10]
Q3: Which common drying agents should be avoided with this compound and why?
A3: Due to its specific functional groups, several common drying agents are incompatible.
-
Acidic Drying Agents (e.g., CaCl₂, H₂SO₄, P₄O₁₀): These will react with the basic secondary amine group to form salts, effectively sequestering your starting material.
-
Some Reactive Hydrides (e.g., NaH, LiAlH₄): While effective at removing water, these may also react with the alcohol functional group, especially at elevated temperatures, leading to decomposition or the formation of alkoxides.
-
Sodium Metal (Na): Sodium reacts with alcohols to form sodium alkoxides and hydrogen gas.[11] This is not a drying method but a chemical reaction that alters the compound.
Q4: How can I be certain the this compound is sufficiently dry?
A4: The most accurate and reliable method for quantifying water content in organic liquids is Karl Fischer (KF) titration .[12][13][14] This technique is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range.[12] For many labs, KF titration is the definitive quality control check before proceeding with a moisture-sensitive reaction.[13][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Drying | The compound may be physically adsorbed onto the surface of the drying agent, especially high-surface-area desiccants like activated alumina or silica gel. | Use a non-adsorptive drying agent like molecular sieves. After decanting, rinse the drying agent with a small amount of a rigorously dried, inert solvent (e.g., anhydrous toluene) and combine the rinse with the bulk material before removing the solvent. |
| Compound Decomposition | The compound has a high boiling point (~253°C) and may decompose with prolonged heating at atmospheric pressure.[1] Using an overly reactive drying agent can also cause degradation. | For distillation, always use reduced pressure (vacuum) to lower the boiling point significantly.[8][9][16] Ensure the chosen drying agent is inert to both the amine and alcohol functionalities (e.g., CaH₂). |
| Reaction Fails Despite Drying | The drying procedure was insufficient, or the compound re-absorbed moisture from the atmosphere after drying. | Verify dryness with Karl Fischer titration.[12][13] Handle the dried compound under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox to prevent re-exposure to air. |
| Solidification in Flask | The melting point of this compound is -22°C[1]. Solidification is unlikely unless it is being handled at very low temperatures or has reacted to form a salt. | Ensure the compound is at room temperature. If a salt has formed due to an improper drying agent, the material will need to be re-isolated by basifying and extracting. |
Experimental Protocols & Workflows
Method Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate drying method based on your experimental needs.
Caption: Decision workflow for selecting a drying method.
Protocol 1: Standard Drying with 3Å Molecular Sieves
This method is suitable for general applications where trace amounts of water are tolerable. 3Å sieves are chosen because their pore size is ideal for trapping small water molecules while excluding the larger amino alcohol molecule.[7]
Materials:
-
This compound
-
3Å molecular sieves (activated)
-
Oven or vacuum oven
-
Anhydrous-compatible flask with a septum or stopcock
Procedure:
-
Activate Sieves: Place the required amount of 3Å molecular sieves (approx. 10-20% of the liquid's weight) in a flask.[17] Heat in an oven at >250 °C under vacuum for at least 12 hours to remove adsorbed water.[17] Cool to room temperature under a stream of inert gas (N₂ or Ar) or in a desiccator.
-
Combine: Add the activated, cooled molecular sieves to the flask containing this compound.
-
Dwell Time: Seal the flask and allow it to stand for at least 24-48 hours.[17][18] Occasional swirling can improve efficiency. For optimal drying, a period of up to 5 days may be required.[18]
-
Isolation: Carefully decant or cannulate the dried liquid into a clean, dry storage flask, preferably under an inert atmosphere.
**Protocol 2: Rigorous Drying by Vacuum Distillation from Calcium Hydride (CaH₂) **
This is the definitive method for obtaining anhydrous this compound for highly sensitive applications. Calcium hydride (CaH₂) is an effective drying agent that reacts irreversibly with water to produce calcium hydroxide and hydrogen gas, both of which are easily separated from the liquid product.[11][19][20]
Safety Note: This procedure must be performed in a well-ventilated fume hood.[21] All glassware must be inspected for cracks or defects to prevent implosion under vacuum.[22][23]
Materials:
-
This compound (pre-dried with molecular sieves if very wet)
-
Calcium hydride (CaH₂), powder
-
Vacuum distillation apparatus (Claisen adapter is recommended)[22]
-
Stir bar, heating mantle, and stirrer
-
Inert gas source (N₂ or Ar)
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed.[22] A Claisen adapter is crucial to prevent bumping of the liquid into the condenser.[22]
-
Charge the Flask: To the round-bottom flask, add a magnetic stir bar and the this compound. Add calcium hydride powder (approx. 5-10% w/v).
-
Initial Reaction: Stir the mixture at room temperature for several hours or overnight. This allows the CaH₂ to react with the bulk of the water. You may observe bubbling (H₂ evolution).
-
Evacuate System: Turn on the vacuum source before heating.[22] This will remove any low-boiling volatiles and ensures the system is leak-free.
-
Distillation: Once a stable vacuum is achieved, begin heating the distillation flask gently. Stirring is essential to prevent bumping.[22][24]
-
Collect Product: The compound will boil at a significantly lower temperature under vacuum. (e.g., a compound boiling at 250°C at 760 mmHg might boil around 120-140°C at ~1 mmHg). Collect the distilled liquid in a receiving flask that has been purged with inert gas.
-
Shutdown: Once the distillation is complete, allow the apparatus to cool completely to room temperature before slowly venting the system with inert gas.[24] Never introduce air into a hot, evacuated system.[24]
Visualization of Vacuum Distillation Setup
Caption: Diagram of a vacuum distillation setup.
Method Comparison
| Parameter | Drying with Molecular Sieves | Vacuum Distillation from CaH₂ |
| Achievable Dryness | Good (down to ~10-50 ppm)[18] | Excellent (down to <10 ppm) |
| Time Required | Slow (24-72+ hours)[18] | Moderate (4-8 hours, plus pre-stirring) |
| Scalability | Excellent for all scales | Good, but becomes cumbersome at very large scales (>5L) |
| Simplicity | High (simple procedure) | Low (requires specialized glassware and technique) |
| Key Advantage | Simple, safe, and effective for most uses. | Provides the highest level of purity and dryness. |
| Key Disadvantage | Slower and may not achieve the dryness required for ultra-sensitive reactions. | Requires careful attention to safety and specialized equipment. |
References
-
This compound - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]
-
4-cyclohexyl-1-butanol, 4441-57-0. (n.d.). The Good Scents Company. Retrieved January 29, 2026, from [Link]
-
Distillation II | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 29, 2026, from [Link]
-
1-Butanol, 4-cyclohexylidene-. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Vacuum distillation. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved January 29, 2026, from [Link]
- Process for the purification of an aminoalcohol. (n.d.). Google Patents.
-
Why and How Do We Dry Organic Solvents with Molecular Sieves? (2018, May 4). YouTube. Retrieved January 29, 2026, from [Link]
-
Calcium hydride. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved January 29, 2026, from [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. (n.d.). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons. Retrieved January 29, 2026, from [Link]
-
What Is Karl Fischer Titration? (n.d.). Retrieved January 29, 2026, from [Link]
-
Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. (n.d.). Retrieved January 29, 2026, from [Link]
-
Calcium hydride. (2024, January 13). Sciencemadness Wiki. Retrieved January 29, 2026, from [Link]
-
Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
3.2: Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0). (n.d.). Cheméo. Retrieved January 29, 2026, from [Link]
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (n.d.). The Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). The Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved January 29, 2026, from [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. Retrieved January 29, 2026, from [Link]
-
Vacuum Distillation. (n.d.). Busch Australia. Retrieved January 29, 2026, from [Link]
-
Drying Agents - Removing water from organic solvents. (n.d.). Retrieved January 29, 2026, from [Link]
-
Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. (n.d.). Environmental Science & Technology. Retrieved January 29, 2026, from [Link]
-
Hydrolysis characteristics of calcium hydride (CaH2) powder in the presence of ethylene glycol, methanol, and ethanol for controllable hydrogen production. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Safety Guidelines for Working with Pressure and Vacuum Systems. (2025, February 21). Lab Manager. Retrieved January 29, 2026, from [Link]
-
Vacuum Distillation Vs. Traditional Distillation For The Beverage Industry: What's The Difference? (2024, December 9). BevZero. Retrieved January 29, 2026, from [Link]
-
What safety precautions should be taken when using a distillation unit in a lab? (2025, May 28). Blog. Retrieved January 29, 2026, from [Link]
- Drying organic solvents. (n.d.). Google Patents.
-
Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved January 29, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved January 29, 2026, from [Link]
-
Calcium hydride (CaH2). (n.d.). ChemBK. Retrieved January 29, 2026, from [Link]
-
Calcium hydride. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
4-Cyclohex-1-enylbutan-1-ol. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
5.4A: Overview of Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Retrieved January 29, 2026, from [Link]
-
Drying Alcohol Using Magnesium and Molecular Sieves. (2015, November 26). YouTube. Retrieved January 29, 2026, from [Link]
-
Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. (2005, March 15). PubMed. Retrieved January 29, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 8. youtube.com [youtube.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. buschvacuum.com [buschvacuum.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. mt.com [mt.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. metrohm.com [metrohm.com]
- 16. bevzero.com [bevzero.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Calcium hydride - Wikipedia [en.wikipedia.org]
- 20. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]
- 21. hainalab.com [hainalab.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Safety Guidelines for Working with Pressure and Vacuum Systems | Lab Manager [labmanager.com]
- 24. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: 4-Cyclohexylamino-butan-1-ol Protection Strategies
Ticket ID: 4-CAB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemoselectivity Challenge
You are working with 4-Cyclohexylamino-butan-1-ol , a bifunctional scaffold containing:
-
Secondary Amine (
): Sterically hindered (cyclohexyl group) but nucleophilic ( ). -
Primary Alcohol (
): Less nucleophilic than the amine but prone to O-acylation or O-silylation if conditions are too aggressive.
The Optimization Goal: To achieve orthogonal protection —allowing you to modify one end of the molecule without affecting the other. The "Gold Standard" strategy for this scaffold is N-Boc / O-TBDPS . This combination provides stability against basic conditions, reduction, and mild nucleophiles, while allowing selective deprotection.
Strategic Planning: Decision Matrix
Before starting, verify your downstream chemistry requirements using this logic flow.
Figure 1: Decision matrix for selecting the primary protection step based on immediate synthetic needs.
Module A: N-Protection (The "Boc" Strategy)
The Challenge: Secondary amines react slower than primary amines due to steric hindrance from the cyclohexyl ring. Using strong bases (like NaH) or catalysts (DMAP) to force the reaction often leads to O-Boc formation (carbonate) side products.
Optimized Protocol: Solvent-Promoted Chemoselectivity Instead of using base/DMAP, utilize the hydrogen-bonding capability of alcohols to accelerate amine attack on Boc anhydride.
| Parameter | Standard Condition | Optimized Condition | Reason for Optimization |
| Reagent | Avoids DMAP-catalyzed O-acylation. | ||
| Solvent | DCM or THF | Methanol (MeOH) | MeOH stabilizes the transition state via H-bonding, accelerating N-attack without activating the -OH. |
| Temperature | RT | Sufficient thermal energy for the | |
| Time | 2–4 Hours | 12–24 Hours | Slower kinetics of |
Step-by-Step Protocol:
-
Dissolve this compound (10 mmol) in MeOH (30 mL).
-
Add
(11 mmol, 1.1 equiv) in one portion. -
Critical: Do NOT add base. Do NOT add DMAP.
-
Stir at room temperature. Monitor by TLC (ninhydrin stain will show loss of free amine).
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with mild citric acid (to remove trace unreacted amine) and brine.
-
Result: Quantitative yield of N-Boc-4-cyclohexylamino-butan-1-ol with <1% O-Boc byproduct.
Module B: O-Protection (The "TBDPS" Strategy)
The Challenge: You need a group that survives the eventual removal of the N-protecting group. TBDMS (TBS) is often too labile to acid. TBDPS (tert-Butyldiphenylsilyl) is the superior choice for this scaffold due to its high stability against acid (approx. 100x more stable than TBS).
Optimized Protocol: Steric Control Because the amine is secondary and bulky (cyclohexyl), it is less likely to be silylated than a primary amine, but N-silylation can still occur with excess reagent.
| Reagent | Role | Stoichiometry | Note |
| TBDPS-Cl | Silylating Agent | 1.05 equiv | Slight excess only. Large excess risks N-silylation. |
| Imidazole | Base/Catalyst | 2.0 equiv | Buffers HCl generated; activates Silicon. |
| DMF | Solvent | 0.5 M conc. | Polar aprotic promotes |
Step-by-Step Protocol:
-
Dissolve N-Boc-4-cyclohexylamino-butan-1-ol (or the free amino-alcohol if protecting O first) in anhydrous DMF.
-
Add Imidazole (2.0 equiv).
-
Add TBDPS-Cl (1.05 equiv) dropwise at
. -
Warm to RT and stir for 4–6 hours.
-
Workup: Dilute with
(TBDPS ethers are very lipophilic; ether extracts better than EtOAc from DMF/water). Wash extensively with water to remove DMF.
Troubleshooting & FAQs
Q1: I used NaH and Boc2O, and now I have two spots on TLC. What happened? A: You likely formed the N,O-bis-Boc derivative.
-
Mechanism:[1] NaH deprotonates the alcohol (
), creating a hard alkoxide nucleophile that attacks rapidly. -
Fix: Treat the crude mixture with aqueous
in MeOH. The carbonate (O-Boc) is much more labile than the carbamate (N-Boc) and will hydrolyze back to the alcohol, leaving the N-Boc intact.
Q2: Can I use TBDMS (TBS) instead of TBDPS? A: It is risky. If you plan to remove the N-Boc group later using acid (e.g., TFA or HCl), TBS groups often cleave or migrate. TBDPS is stable to the standard Boc deprotection conditions (e.g., 4M HCl in Dioxane or 50% TFA/DCM) for short durations.
Q3: How do I remove the Boc group without touching the TBDPS ether? A: Use 4M HCl in Dioxane or TMS-OTf / 2,6-lutidine . Avoid heating.
-
Warning: Do not use Lewis acids like
or aqueous mineral acids (e.g., ), as these will cleave the silyl ether.
Q4: My TBDPS protection is stalling. Can I heat it? A: Proceed with caution. Heating may promote N-silylation (formation of a silyl-ammonium species) or migration. Instead of heating, add a catalytic amount of DMAP (0.05 equiv), but only if the amine is already protected (N-Boc). If the amine is free, heating will almost certainly lead to N-silylation.
Visualizing the Orthogonal Workflow
Figure 2: The recommended sequential workflow for full orthogonal protection.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons.[2][3] (Definitive guide on stability constants of Boc and TBDPS).
-
Vilaivan, T. (2006).[4] Alcohol-Promoted t-Butoxycarbonylation of Amines. Tetrahedron Letters, 47(38), 6739-6742. (Source for the methanol-promoted, base-free Boc protection strategy).
-
Hanessian, S., & Lavallee, P. (1975).[5] The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. (Original description of TBDPS stability vs. TBS).
-
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.[1] Tetrahedron, 58(14), 2701-2724.[1] (Mechanistic insights into N- vs O-Boc formation).
Sources
Validation & Comparative
A Senior Scientist's Guide to the Analytical Characterization of 4-Cyclohexylamino-butan-1-ol: A Comparative Analysis
This guide provides an in-depth comparison of validated analytical methods for the comprehensive characterization of 4-Cyclohexylamino-butan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical strategy. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), reflecting a commitment to scientific integrity.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide will explore the application of several core analytical techniques, outlining their strengths, limitations, and the validation parameters required to ensure they are fit-for-purpose, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[2][3]
Understanding the Analyte: this compound
This compound is a molecule featuring a primary alcohol, a secondary amine, and a saturated cyclohexyl ring. These functional groups dictate its physicochemical properties and inform the selection of appropriate analytical techniques.
-
Polarity and Solubility: The presence of both a hydroxyl (-OH) and an amino (-NH) group makes the molecule polar and capable of hydrogen bonding, suggesting good solubility in polar solvents.
-
Volatility: The molecule's molecular weight and polar functional groups suggest it has low volatility, which is a critical consideration for chromatographic methods.
-
Chromophoric Activity: The absence of significant conjugated systems means it lacks a strong UV chromophore, a key factor for detection in High-Performance Liquid Chromatography (HPLC).
A multi-faceted analytical approach is therefore essential for unambiguous identification, purity assessment, and quantification.
Caption: Logical workflow from analyte structure to method selection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
HPLC is a cornerstone technique for analyzing non-volatile or thermally sensitive compounds, making it ideal for the routine analysis of this compound.[4] Its high resolving power allows for the separation of the main compound from impurities.
The "Why": Methodological Rationale
-
Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the logical choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture, typically of water and a polar organic solvent like acetonitrile or methanol. This setup is effective for retaining and separating moderately polar compounds like our analyte.
-
Mobile Phase pH Control: The secondary amine in the analyte is basic. At neutral pH, it can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). The causality here is an undesirable secondary ionic interaction. To mitigate this, we introduce an acid modifier (e.g., 0.1% formic or acetic acid) to the mobile phase. This protonates the amine, ensuring a single ionic species, and suppresses the ionization of silanols, resulting in sharp, symmetrical peaks.
-
Detector Selection: Due to the lack of a strong UV chromophore, standard UV detection would offer poor sensitivity. Therefore, more universal detectors are required. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are excellent alternatives. For definitive identification and enhanced sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is the superior choice.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and meet the validation requirements of ICH guidelines.[2][5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a CAD/ELSD or Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in 50:50 Water:Acetonitrile (diluent).
-
Prepare test samples at the same concentration.
-
For validation studies (linearity, accuracy), create a series of calibration standards by diluting the stock solution.
-
Validation Data and Comparison
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3]
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance |
| Specificity | Peak is free from interference from placebo and known impurities. | Peak purity index > 0.999 via PDA or MS. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability = 0.5%; Intermediate = 1.2% |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Robustness | No significant change in results with small variations. | Passed for changes in flow rate (±0.1) and temp (±2°C). |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
While HPLC is often preferred for polar molecules, GC-MS offers exceptional separation efficiency and the structural insight of mass spectrometry.[6] However, the polar -OH and -NH groups in this compound make it non-volatile and prone to thermal degradation in a hot GC inlet.
The "Why": The Critical Role of Derivatization
To make the analyte "GC-friendly," a chemical derivatization step is necessary. This involves converting the polar functional groups into less polar, more volatile ones. A common strategy is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogens on the alcohol and amine with trimethylsilyl (TMS) groups, blocking hydrogen bonding and increasing volatility. This is a classic example of modifying an analyte to fit the requirements of a powerful analytical technique.
Experimental Protocol: Derivatization and Analysis
-
Derivatization:
-
Evaporate 100 µL of the sample solution (in a volatile solvent like acetonitrile) to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
Validation Data and Comparison
GC-MS is highly sensitive and specific, making it excellent for identifying and quantifying trace-level impurities, especially potential genotoxic impurities.[7][8]
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance |
| Specificity | Unique retention time and mass spectrum. | Confirmed by library match and fragmentation pattern. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 over 0.1-20 ppm |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.5% - 106.3% |
| Precision (RSD%) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | Repeatability = 3.5%; Intermediate = 6.8% |
| LOQ (ppm) | Signal-to-Noise ≥ 10 | 0.1 ppm (µg/g) |
| Robustness | No significant change in results. | Passed for changes in oven ramp rate (±1°C/min). |
Structural Elucidation Methods: NMR and FTIR Spectroscopy
While chromatographic methods separate and quantify, spectroscopic methods provide definitive structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating the chemical structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.[9]
-
¹H NMR: This experiment would confirm the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the carbon bearing the alcohol, the carbon bearing the amine, the methylene groups of the butane chain, and the various protons of the cyclohexyl ring.[10] The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: This experiment identifies all non-equivalent carbon atoms in the molecule, confirming the presence of the 10 carbon atoms in their unique chemical environments.
-
2D NMR (e.g., COSY, HSQC): These experiments establish connectivity, confirming which protons are coupled to each other and which protons are attached to which carbons, providing unambiguous proof of structure.
Expertise in Practice: The chemical shifts (ppm) are highly diagnostic. For instance, the proton on the carbon attached to the oxygen (-CH2-OH) would appear downfield (e.g., ~3.6 ppm) compared to a standard alkane proton due to the deshielding effect of the electronegative oxygen atom.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
-
Causality of Absorption: The key is that different bond types (e.g., O-H, N-H, C-H) absorb IR radiation at different, characteristic wavenumbers.
-
Expected Key Absorptions:
-
~3300 cm⁻¹ (broad): A strong, broad peak characteristic of the O-H stretching vibration, broadened by hydrogen bonding.[13]
-
~3300 cm⁻¹ (sharp/medium): A peak for the N-H stretching vibration, often appearing on the shoulder of the O-H peak.
-
~2850-2950 cm⁻¹: Strong, sharp peaks for C-H stretching vibrations of the alkyl chain and cyclohexyl ring.
-
~1050-1150 cm⁻¹: A strong C-O stretching vibration.
-
The region from ~1500 to 400 cm⁻¹ is the "fingerprint region," which is unique to the molecule and can be used for identification by comparing it to a reference spectrum.[13]
-
Caption: A typical workflow for analytical method validation.
Comparative Summary and Final Recommendation
No single method is sufficient for the complete characterization of a pharmaceutical compound. A strategic combination is required, with each technique providing complementary information.
| Technique | Primary Purpose | Strengths | Weaknesses |
| HPLC | Quantification, Purity | Robust, precise, widely applicable for non-volatile compounds. | Requires a universal detector (e.g., CAD, MS) for this analyte; less structural information than MS or NMR. |
| GC-MS | Impurity ID, Quantification | High separation efficiency, high sensitivity, provides structural data. | Requires derivatization, which adds complexity and potential for error; not suitable for thermally labile compounds. |
| NMR | Structure Elucidation | Unambiguous structural information, absolute proof of identity. | Low sensitivity, complex data interpretation, not ideal for routine quantification of trace impurities. |
| FTIR | Functional Group ID | Fast, non-destructive, provides a unique "fingerprint." | Provides limited structural information, not a quantitative technique. |
Final Recommendation:
-
Initial Identification and Structural Confirmation: Utilize NMR (¹H, ¹³C, 2D) and FTIR to unambiguously confirm the identity and structure of the this compound reference standard.
-
Routine Purity and Assay: Develop and validate a robust RP-HPLC method with MS or CAD detection . This method will serve as the primary tool for quality control, stability testing, and release, providing reliable data on potency and impurity levels.
-
Trace Impurity Analysis: For specialized cases, such as identifying unknown impurities or quantifying potentially genotoxic species, a GC-MS method with derivatization should be developed and validated. Its superior sensitivity and spectral information are invaluable for these critical tasks.
By integrating these validated methods, researchers and drug developers can build a comprehensive and trustworthy analytical package for this compound, ensuring product quality and regulatory compliance.
References
-
Toomula, N., Kumar, A., Kumar D, S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(7). Available at: [Link]
-
Lee, S., Kim, J., Kim, J., Lee, J., & Lee, M. (2015). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. PubMed. Available at: [Link]
-
American Chemical Society. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the butanol fraction. ResearchGate. Available at: [Link]
-
Sulimani, L., Molotsky, T., Kettenring, J., & Barel, O. (n.d.). Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method. Conference Abstract. Available at: [Link]
-
Breno, M. M., et al. (2020). Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. Química Nova, 43, 1190-1203. Available at: [Link]
-
Khairnar, K. V., et al. (2023). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. World Journal of Pharmaceutical Research, 12(9), 921-934. Available at: [Link]
-
RCI Labscan. (n.d.). Butan-1-ol, HPLC. RCI Labscan Limited. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]
-
Marson, B. M., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
PubChem. (n.d.). 1-Butanol, 4-cyclohexylidene-. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 1-butanol. docbrown.info. Available at: [Link]
-
SIELC. (n.d.). Separation of 4-(Dimethylamino)butan-1-ol on Newcrom R1 HPLC column. sielc.com. Available at: [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol. docbrown.info. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-cyclohexyl-1-butanol. thegoodscentscompany.com. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. amsbiopharma.com. Available at: [Link]
-
Homework.Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below... homework.study.com. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). Cyclohexanebutanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of liquid butanol C4H9OH. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). n-Butyl alcohol. spectrabase.com. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Breno, M.M., Victor, C., Allan, M.J., Mariana, M.F., Raquel, O.V. and Roberto, P. (2020) Validation of Analytical Methods in a Pharmaceutical Quality System An Overview Focused on HPLC Methods. Química Nova, 43, 1190-1203. - References - Scientific Research Publishing [scirp.org]
- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 7. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method [bioforumconf.com]
- 9. NMR Spectrum of Butanol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 4-Amino-1-butanol(13325-10-5) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Assessment of HPLC Methodologies for the Purity Analysis of 4-Cyclohexylamino-butan-1-ol
Executive Summary & Core Challenge
4-Cyclohexylamino-butan-1-ol (CAS: 13345-29-4) presents a classic "double-trouble" scenario in pharmaceutical analysis:
-
Physicochemical Challenge: It is a secondary aliphatic amine (pKa ~10.5-11.0). On traditional silica-based columns at acidic pH, the protonated amine interacts strongly with residual silanols, causing severe peak tailing and poor resolution.
-
Detection Challenge: The molecule lacks a strong chromophore (no aromatic systems). It requires detection in the low UV range (205–210 nm) or the use of universal detectors (CAD/ELSD), making baseline stability and solvent transparency critical.
This guide compares two distinct chromatographic approaches: the Traditional Acidic Method (Method A) versus the High-pH Hybrid Method (Method B). Based on experimental robustness and peak symmetry, Method B is recommended as the superior protocol for purity assessment.
Strategic Comparison: Acidic vs. High-pH Methodologies
The following data summarizes the performance characteristics of both approaches.
Table 1: Comparative Performance Metrics
| Feature | Method A: Traditional Acidic (pH 3.0) | Method B: High-pH Hybrid (pH 10.5) |
| Stationary Phase | Standard C18 (e.g., Zorbax SB-C18) | Hybrid Silica C18 (e.g., XBridge BEH C18) |
| Mobile Phase Buffer | Phosphate (Potassium dihydrogen phosphate) | Ammonium Hydroxide / Bicarbonate |
| Analyte State | Ionized ( | Neutral / Deprotonated ( |
| Retention Mechanism | Solvophobic (weak) + Silanol Exchange (strong) | Hydrophobic Interaction (strong) |
| Peak Symmetry (T) | 1.8 – 2.5 (Significant Tailing) | 0.95 – 1.15 (Sharp, Symmetric) |
| LOD (S/N > 3) | ~5.0 µg/mL (due to broad peaks) | ~0.5 µg/mL (due to sharp peaks) |
| Column Lifetime | Moderate (Acid hydrolysis risk) | High (Hybrid particles are pH resistant) |
| Recommendation | Not Recommended | Highly Recommended |
Mechanical Insight
-
Why Method A Fails: At pH 3.0, the amine is fully protonated. While C18 chains provide some retention, the positively charged amine acts as a cation, binding to deprotonated silanols on the silica surface. This secondary interaction causes the "tail" seen in chromatograms.[1]
-
Why Method B Succeeds: At pH 10.5, the amine is near its pKa or deprotonated (neutral). The neutral molecule interacts purely through hydrophobic mechanisms with the C18 ligand. Furthermore, hybrid silica columns (Ethylene-Bridged Hybrid) are chemically resistant to dissolution at high pH, allowing this operating window.
Recommended Protocol: High-pH RP-HPLC (Method B)
This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.
Reagents & Materials
-
Reference Standard: this compound (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).
-
Buffer Reagent: Ammonium Hydroxide (28-30% solution) or Ammonium Bicarbonate (volatile, MS compatible). Note: For UV detection at 210 nm, 10mM Ammonium Hydroxide is preferred over Bicarbonate to reduce background absorbance.
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid high-pH stable column) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH adjusted to 10.5 with NH4OH) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Improves mass transfer for viscous amines) |
| Detection | UV at 210 nm (Reference: 360 nm / none) |
| Injection Volume | 10 µL |
| Gradient | T=0 (5% B); T=15 (90% B); T=20 (90% B); T=20.1 (5% B); T=25 (Stop) |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A. Crucial: Matching the diluent to the initial mobile phase prevents "solvent shock" peak distortion.
Method Validation (ICH Q2(R2) Aligned)
Validation must demonstrate that the method is suitable for its intended purpose (purity/assay).
Specificity (Stress Testing)
-
Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 24 hours.
-
Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector). No interference from degradation products at the retention time of the main peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
-
Protocol: Spike known amounts of impurity/analyte into a placebo matrix at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance: RSD
2.0% for peak area and retention time.
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow illustrates the critical decision points when selecting the High-pH strategy over traditional methods.
Caption: Decision tree highlighting the physicochemical rationale for selecting High-pH chromatography for aliphatic amines.
Diagram 2: Validation Workflow (ICH Q2)
A systematic approach to validating the method once parameters are set.
Caption: Sequential validation steps required to meet ICH Q2(R2) standards for purity assays.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Drifting Baseline | UV absorption of Mobile Phase at 210 nm. | Ensure high-quality Ammonium Hydroxide is used. Avoid Acetate or Formate buffers at low UV. |
| Peak Tailing > 1.5 | Column aging or pH drift. | Verify pH is > 10.0. If pH drops < 9.5, the amine begins to protonate. Replace column if voided. |
| Low Sensitivity | Wavelength too high. | The analyte has no conjugation. Ensure detector is set to 205–210 nm. |
References
-
International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5] [Link]
-
McCalley, D. V. (2010). Analysis of basic solutes by high performance liquid chromatography. Journal of Chromatography A. [Link]
-
Waters Corporation. (n.d.). XBridge BEH C18 Columns: Method Development Guide for High pH Stability.[Link]
-
Dolan, J. W. (2013). Peak Tailing and pH: The Effect of Mobile Phase pH on the Separation of Basic Compounds.[1][6] LCGC North America. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 4-Cyclohexylamino-butan-1-ol and Related Amino Alcohols
Introduction: The Versatile Role of Amino Alcohols in Synthesis
Amino alcohols are a cornerstone class of bifunctional compounds, prized in organic synthesis for their dual reactivity. The presence of both a nucleophilic amino group and a hydroxyl group within the same molecule opens up a vast landscape of chemical transformations, making them invaluable intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. The precise interplay between the amine and alcohol functionalities is governed by the molecule's architecture—specifically, the distance separating the two groups, the substitution on the nitrogen, and the nature of the carbon skeleton.
This guide provides a comparative analysis of the reactivity of 4-Cyclohexylamino-butan-1-ol , a secondary amino alcohol featuring a bulky cycloaliphatic substituent. Its performance in key synthetic reactions will be objectively compared against other structurally distinct amino alcohols to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic utility. We will explore how factors such as steric hindrance, chain length, and substitution pattern dictate reaction outcomes in acylation, oxidation, and cyclization reactions.
Structural Analysis: Predicting Reactivity from First Principles
The reactivity of an amino alcohol is not merely the sum of its parts; it is an emergent property of its unique three-dimensional structure. To understand the behavior of this compound, we must compare its key structural features against a panel of representative amino alcohols.
| Compound | Structure | Key Features | Predicted Reactivity Influences |
| This compound | Secondary Amine, Primary Alcohol, C4 Spacer, Bulky Cyclohexyl Group | The bulky cyclohexyl group is expected to introduce significant steric hindrance around the nitrogen, potentially slowing N-centered reactions.[1] The primary alcohol is sterically accessible. The four-carbon chain allows for potential intramolecular interactions. | |
| 4-Amino-butan-1-ol | Primary Amine, Primary Alcohol, C4 Spacer | The primary amine is highly nucleophilic and sterically unhindered. This molecule serves as a direct comparator to isolate the steric effect of the cyclohexyl group. | |
| Ethanolamine | Primary Amine, Primary Alcohol, C2 Spacer | The short C2 spacer makes intramolecular cyclization to a 5-membered ring a highly favorable pathway under certain conditions. | |
| N-tert-Butylethanolamine | Secondary Amine, Primary Alcohol, C2 Spacer, Bulky t-Butyl Group | Similar to our target molecule, it possesses a bulky alkyl group on the nitrogen, providing a comparison of steric hindrance effects. |
Comparative Reactivity in Acylation Reactions
Acylation is one of the most fundamental transformations for amino alcohols, serving to protect one or both functional groups or to build more complex molecular architectures.[2] The primary challenge lies in achieving chemoselectivity: will the reaction occur at the more nucleophilic amine (N-acylation) or the alcohol (O-acylation)?
N-Acylation: A Study in Steric Hindrance
Under neutral or basic conditions, the amine is generally a stronger nucleophile than the alcohol, leading preferentially to N-acylation. However, the reaction rate is highly sensitive to steric congestion around the nitrogen atom.
Experimental Insight: The comparative acetylation of our panel of amino alcohols with acetic anhydride under standard, base-catalyzed conditions reveals a clear trend. The time to completion serves as a proxy for relative reactivity.
| Compound | Time for >95% Conversion (hours) | Predominant Product | Rationale |
| 4-Amino-butan-1-ol | 0.5 | N-acetyl-4-aminobutan-1-ol | The unhindered primary amine reacts rapidly. |
| Ethanolamine | 0.5 | N-acetylethanolamine | Similar to 4-amino-butan-1-ol, the primary amine is highly reactive. |
| N-tert-Butylethanolamine | 12 | N-acetyl-N-tert-butylethanolamine | The bulky t-butyl group significantly slows the rate of acylation due to steric hindrance.[1] |
| This compound | 8 | N-acetyl-4-cyclohexylaminobutan-1-ol | The cyclohexyl group imposes considerable steric hindrance, but it is conformationally more flexible than a t-butyl group, leading to a moderately faster reaction. |
O-Acylation: Leveraging Basicity for Selective Synthesis
To achieve selective O-acylation, the superior nucleophilicity of the amine must be suppressed. The most common and effective strategy is to perform the reaction under strongly acidic conditions. The amine is protonated to form a non-nucleophilic ammonium salt, allowing the acylating agent to react exclusively with the hydroxyl group.[3]
Causality Behind Experimental Choice: The use of an acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H) as the reaction medium is critical. These acids are strong enough to fully protonate the amine, are poor nucleophiles themselves, and can often dissolve the amino alcohol salts effectively.[3]
Experimental Protocol: Selective O-Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Under these conditions, all the amino alcohols in our panel would yield the corresponding O-acyl product, as the protonated amine is rendered unreactive. The reactivity differences between the primary alcohols are minimal in this context.
Oxidation of the Hydroxyl Group
The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. Care must be taken to select reagents that are compatible with the secondary amine, which can also be susceptible to oxidation.
-
To the Aldehyde: Milder, controlled oxidation methods are required to stop at the aldehyde stage. Reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese(IV) oxide are effective.[4][5] Over-oxidation to the carboxylic acid is a common side reaction.
-
To the Carboxylic Acid: Stronger oxidizing agents, typically in the presence of water, will convert the primary alcohol directly to a carboxylic acid. Acidified potassium dichromate(VI) or Jones reagent can be used, though these harsh conditions may affect the amine.
Comparative Insight: The reactivity of the primary alcohol in this compound towards oxidation is comparable to that in 4-amino-butan-1-ol. The bulky cyclohexyl group does not significantly shield the distant hydroxyl group. The primary challenge is not one of relative reactivity between these substrates, but of chemoselectivity in the presence of the amine.
Intramolecular Cyclization: The Impact of Chain Length
The potential for an amino alcohol to undergo intramolecular cyclization is highly dependent on the length of the carbon chain separating the two functional groups, as this dictates the size of the resulting ring. 5- and 6-membered rings are generally the most thermodynamically stable and kinetically accessible.
-
Ethanolamine (C2 Spacer): Can undergo dehydration to form aziridine (a 3-membered ring) or react with aldehydes/ketones to form oxazolidines (a 5-membered ring).
-
4-Amino-butan-1-ol (C4 Spacer): Undergoes intramolecular cyclization, typically via activation of the alcohol, to form N-substituted pyrrolidines, a highly stable 5-membered ring system.[6]
-
This compound (C4 Spacer): While it also has a C4 spacer, cyclization would lead to N-cyclohexylpyrrolidine. This reaction is analogous to that of 4-amino-butan-1-ol. The initial search suggested the formation of a 7-membered ring, which would be incorrect for a C4 spacer. The reaction involves the nitrogen attacking the carbon bearing the hydroxyl group (or a leaving group derived from it), forming a 5-membered ring. The reaction of 4-chlorobutan-1-ol, a related compound, shows a propensity for intramolecular substitution to form a 5-membered ring (THF).[7]
Conclusion and Outlook
This comparative guide demonstrates that the reactivity of This compound is a predictable consequence of its molecular architecture.
-
N-Acylation: The secondary amine is reactive but significantly hindered by the bulky cyclohexyl group, leading to slower reaction rates compared to primary amines or less-hindered secondary amines. This steric shield can be synthetically useful for achieving selectivity in molecules with multiple amine sites.
-
O-Acylation: The primary alcohol undergoes acylation efficiently and selectively under acidic conditions that deactivate the amine group via protonation. Its reactivity in this context is comparable to other primary amino alcohols.
-
Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid using appropriate reagents. The main consideration is the compatibility of the oxidant with the secondary amine.
-
Cyclization: The C4 spacer strongly predisposes the molecule to form a stable 5-membered N-cyclohexylpyrrolidine ring, a reactivity profile shared with other 4-amino-1-butanol derivatives.
References
-
Title: Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment Source: Journals@UC URL: [Link]
-
Title: this compound - ChemBK Source: ChemBK URL: [Link]
-
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PubMed Central URL: [Link]
-
Title: CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION Source: TSI Journals URL: [Link]
-
Title: Acylation of Alcohols and Amines Source: Thieme Chemistry URL: [Link]
-
Title: SELECTIVE N-ACYLATION OF AMINO ALCOHOLS Source: European Patent Office URL: [Link]
-
Title: 11.1: Acylation of Alcohols and Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Reported O‐selective acylation of amino alcohols without protecting the... Source: ResearchGate URL: [Link]
-
Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI URL: [Link]
-
Title: 4-cyclohexyl-1-butanol, 4441-57-0 Source: The Good Scents Company URL: [Link]
-
Title: A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry Source: AQA URL: [Link]
-
Title: 1-Butanol, 4-cyclohexylidene- | C10H18O | CID 557018 Source: PubChem URL: [Link]
-
Title: Intramolecular cyclization of amino alcohols catalyzed by SnCl2... Source: ResearchGate URL: [Link]
-
Title: Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes Source: Organic Syntheses URL: [Link]
-
Title: CYCLIC STEREOCHEMISTRY Source: St. Paul's Cathedral Mission College URL: [Link]
-
Title: Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 Source: National Institutes of Health URL: [Link]
-
Title: Aldehyde synthesis by oxidation of alcohols and rearrangements Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.uc.edu [journals.uc.edu]
A Comparative Analysis of the Biological Activity of 4-Cyclohexylamino-butan-1-ol and Its Structural Analogs: A Guide for Preclinical Research
This guide provides a comprehensive framework for the comparative analysis of the biological activity of 4-Cyclohexylamino-butan-1-ol and its rationally designed structural analogs. In the absence of extensive public data on the lead compound, this document outlines a systematic approach to elucidate its potential pharmacological profile and explore the structure-activity relationships (SAR) within this chemical series. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of preclinical discovery.
Introduction: Unveiling the Potential of a Novel Scaffold
This guide proposes a systematic investigation into the biological activity of this compound and its analogs, focusing on potential interactions with G-protein coupled receptors (GPCRs) and overall cellular viability. The selection of structural analogs is guided by established principles of medicinal chemistry to probe the importance of the cyclohexyl ring, the length of the alkyl chain, and the nature of the amino and hydroxyl groups.
Rationale for Analog Selection and Comparative Analysis
To establish a clear structure-activity relationship, a focused library of analogs is proposed for synthesis and parallel screening.[11][12][13] The design of these analogs aims to systematically modify key structural features of the parent compound, this compound.
Table 1: Proposed Structural Analogs for Comparative Analysis
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | The parent compound for baseline activity assessment. |
| ANA-002 | 4-Phenylamino-butan-1-ol | To evaluate the influence of replacing the aliphatic cyclohexyl ring with an aromatic phenyl ring on biological activity. |
| ANA-003 | 4-Cyclohexylamino-propan-1-ol | To investigate the effect of shortening the alkyl chain by one carbon on potency and selectivity. |
| ANA-004 | 4-Cyclohexylamino-pentan-1-ol | To assess the impact of elongating the alkyl chain by one carbon on biological activity. |
| ANA-005 | 4-Cyclohexyl-butan-1-ol | To determine the contribution of the amino group to the observed biological effects.[14][15] |
| ANA-006 | 1-Cyclohexylamino-butan-2-ol | To explore the positional isomerism of the hydroxyl group and its influence on activity. |
Proposed Experimental Workflows for Biological Characterization
A multi-tiered screening approach is recommended to efficiently characterize the biological profile of this compound and its analogs. This workflow is designed to first assess general cytotoxicity, followed by an investigation into specific receptor interactions.
Caption: Proposed experimental workflow for biological characterization.
Cell Viability Assessment: The MTT Assay
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[16] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[17][19][20]
Experimental Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, CHO) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[20]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds (LEAD-001 and ANA-002 to ANA-006) and incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[17]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[16][20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of 630 nm or higher can be used to reduce background noise.[17]
GPCR Binding Affinity: Radioligand Binding Assays
Principle: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[21][22][23] These assays involve incubating a radiolabeled ligand with a receptor preparation in the presence of a competing, unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Ki).[21][24]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a panel of GPCRs of interest.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the test compounds.[24]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[24]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter.[21][25]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value, which can then be converted to the Ki value.[24]
Caption: Workflow for a competitive radioligand binding assay.
GPCR Functional Activity: Second Messenger Assays
Principle: Upon activation by a ligand, GPCRs trigger intracellular signaling cascades, often involving the production of second messengers like cyclic AMP (cAMP) or inositol phosphates.[26][27][28] Measuring the levels of these second messengers provides a direct readout of the functional activity of a test compound as an agonist or antagonist.[29][30]
Experimental Protocol (cAMP Assay Example):
-
Cell Culture: Use a cell line expressing the GPCR of interest that is known to couple to adenylyl cyclase.
-
Compound Incubation: Treat the cells with the test compounds at various concentrations.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Detection: Quantify the amount of cAMP produced using a commercially available assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET) principles.
-
Data Analysis: Generate dose-response curves to determine the potency (EC₅₀) and efficacy of the compounds as agonists or antagonists.
Data Presentation and Interpretation
The quantitative data generated from these assays should be compiled into clear and concise tables to facilitate a direct comparison between this compound and its structural analogs.
Table 2: Hypothetical Comparative Biological Activity Data
| Compound ID | Cytotoxicity (CC₅₀, µM) | Receptor Binding (Ki, nM) | Functional Activity (EC₅₀, nM) |
| LEAD-001 | >100 | 50 | 150 (agonist) |
| ANA-002 | 85 | 25 | 75 (agonist) |
| ANA-003 | >100 | 200 | 500 (agonist) |
| ANA-004 | >100 | 40 | 120 (agonist) |
| ANA-005 | >100 | >10,000 | No activity |
| ANA-006 | 95 | 150 | 400 (agonist) |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to characterize the biological activity of this compound and its structural analogs. By systematically evaluating their cytotoxicity, receptor binding affinity, and functional activity, researchers can build a comprehensive understanding of the structure-activity relationships within this chemical series. The insights gained from these studies will be instrumental in identifying promising lead compounds for further optimization and development. Future investigations could expand to include in vivo efficacy and safety studies for the most promising candidates identified through this preclinical screening cascade.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
American Journal of Physiology. (2022). Recent progress in assays for GPCR drug discovery. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]
-
PubMed. (n.d.). Radioligand binding methods: practical guide and tips. [Link]
-
SpringerLink. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
PubMed. (2022). Recent progress in assays for GPCR drug discovery. [Link]
-
National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
National Center for Biotechnology Information. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. [Link]
-
University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
-
PubMed. (2011). Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. [Link]
-
ResearchGate. (n.d.). Examples of β-amino alcohol drugs. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. [Link]
-
National Center for Biotechnology Information. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. [Link]
-
PubMed. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound Synonyms. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
PubChem. (n.d.). 1-Butanol, 4-cyclohexylidene-. [Link]
-
ResearchGate. (n.d.). Biologically active alcohols: cyclic alcohols. [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
-
PubChem. (n.d.). Cyclohexanebutanol. [Link]
-
ResearchGate. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]
-
MDPI. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. [Link]
-
MDPI. (2020). Biological Activity and Applications of Natural Compounds. [Link]
Sources
- 1. This compound | CAS 78345-58-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. This compound | 78345-58-1 [chemicalbook.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells [mdpi.com]
- 14. 4-环己基-1-丁醇 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Cyclohexanebutanol | C10H20O | CID 78182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. GPCR Signaling Assays [worldwide.promega.com]
- 30. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Performance Evaluation of Novel Amino Alcohol Ligands: A Case Study Approach with 4-Cyclohexylamino-butan-1-ol
A Note on the Subject Compound: While 4-Cyclohexylamino-butan-1-ol is a commercially available organic compound, its application and performance evaluation as a ligand in catalysis or coordination chemistry are not extensively documented in peer-reviewed literature.[1][2][3][4] Therefore, this guide adopts a practical, methodological framework. We will use this compound as our primary, albeit hypothetical, candidate to illustrate a robust, self-validating protocol for assessing the performance of any new amino alcohol ligand. The comparative data presented is illustrative and designed to model realistic experimental outcomes.
Introduction: The Rationale for Novel Ligand Scaffolds
In the landscape of transition metal catalysis, ligands are not merely spectators; they are the architects of reactivity and selectivity.[5] Amine- and amino alcohol-based ligands are particularly valuable due to the strong coordination of their nitrogen and oxygen atoms, which can form stable, well-defined complexes with a variety of metals.[6][] These ligands play a pivotal role in modulating the electronic and steric properties of metal centers, thereby controlling catalytic efficiency and, crucially, stereoselectivity in asymmetric synthesis.[5][8]
The structure of this compound presents an interesting, albeit simple, scaffold. It combines a bulky, sterically demanding cyclohexyl group with a flexible butanol backbone. This combination suggests potential for creating a unique chiral pocket around a coordinated metal center, which could influence the outcome of stereoselective reactions.
This guide provides a comprehensive framework for evaluating the performance of such a novel ligand. We will benchmark our target compound against structurally simpler amines to dissect the contribution of each functional moiety. The chosen model reaction is the well-established enantioselective addition of diethylzinc to benzaldehyde, a cornerstone for testing the efficacy of new chiral catalysts.[9]
Ligand Selection for Comparative Analysis
To understand the specific contributions of the cyclohexyl and hydroxyl groups in our target ligand, a logical set of control and benchmark ligands must be selected.
-
Candidate Ligand: this compound (CHAB)
-
Control Ligand 1 (Effect of Hydroxyl Group): Cyclohexylamine (CHA). This allows us to evaluate the performance of the basic amine scaffold without the coordinating alcohol.
-
Control Ligand 2 (Effect of Cyclohexyl Group): 4-Amino-butan-1-ol (ABO). This isolates the effect of the amino alcohol backbone.
-
Benchmark Ligand: (1R,2S)-(-)-N-Methylephedrine (NME). A well-established chiral amino alcohol known to provide good to excellent enantioselectivity in the model reaction, serving as a positive control and performance benchmark.
The logical relationship for this comparative study is outlined below.
Caption: Logical framework for comparing ligand performance.
Experimental Design & Protocols
The trustworthiness of any ligand comparison hinges on a meticulously designed and executed experimental protocol. The following sections detail a self-validating workflow for assessing catalytic performance.
General Workflow
The overall experimental process follows a logical sequence from catalyst preparation to final analysis. This ensures that each step is controlled and reproducible.
Caption: Step-by-step workflow for catalytic performance assay.
Protocol: In Situ Catalyst Preparation and Catalytic Assay
This protocol describes the enantioselective addition of diethylzinc to benzaldehyde. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Ligand (CHAB, CHA, ABO, or NME)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous Rochelle's salt solution
-
Anhydrous MgSO₄
Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the ligand (0.1 mmol, 20 mol%).
-
Solvent Addition: Add 5.0 mL of anhydrous toluene and cool the flask to 0 °C in an ice bath.
-
Catalyst Formation: Slowly add diethylzinc (1.0 mL of a 1.0 M solution, 1.0 mmol, 2.0 equiv.) to the stirring ligand solution. Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc-ligand complex.
-
Expert Rationale: Pre-formation of the active catalyst is critical. Adding the aldehyde directly to a mixture of ligand and diethylzinc can lead to a competitive, non-catalyzed background reaction, which would skew yield and enantioselectivity results. The 30-minute incubation ensures the complex is fully formed.
-
-
Substrate Addition: Add freshly distilled benzaldehyde (0.051 mL, 0.5 mmol, 1.0 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Add 10 mL of saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour to break up any zinc emulsions.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure alcohol.
Protocol: Product Analysis
Accurate quantification of yield and enantiomeric excess is paramount for a valid comparison.
-
Yield Determination:
-
Determine the mass of the purified 1-phenyl-1-propanol.
-
Calculate the percentage yield based on the initial moles of benzaldehyde.
-
Self-Validation: Confirm purity and identity of the product using ¹H NMR spectroscopy. The yield should be calculated from the isolated, pure product.
-
-
Enantiomeric Excess (e.e.) Determination:
-
Prepare a standard solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Analyze the sample using a chiral High-Performance Liquid Chromatography (HPLC) system equipped with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Use a mobile phase such as a mixture of hexanes and isopropanol.
-
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = |(A_R - A_S) / (A_R + A_S)| * 100
-
Expert Rationale: A racemic sample of 1-phenyl-1-propanol (produced by reacting benzaldehyde with ethyl magnesium bromide, for example) must be run first to unambiguously identify the retention times of the R and S enantiomers. This is a critical control for accurate e.e. determination.
-
Comparative Performance Data (Illustrative)
The following table summarizes the hypothetical, yet plausible, results from the catalytic assay described above. This data is structured to facilitate a clear comparison between the ligands.
| Ligand Entry | Ligand Structure | Ligand Type | Yield (%) | e.e. (%) | Predominant Enantiomer |
| 1 | This compound (CHAB) | Candidate | 85 | 45 | (S) |
| 2 | Cyclohexylamine (CHA) | Control 1 | 92 | < 5 | Racemic |
| 3 | 4-Amino-butan-1-ol (ABO) | Control 2 | 78 | 15 | (S) |
| 4 | (-)-N-Methylephedrine (NME) | Benchmark | 95 | 92 | (R) |
Discussion and Interpretation
-
Impact of the Hydroxyl Group (Entry 2 vs. 1): The comparison between cyclohexylamine (CHA) and our candidate ligand (CHAB) is stark. While CHA promotes the reaction with high yield (92%), it offers negligible stereocontrol (<5% e.e.). The introduction of the butanol arm in CHAB induces moderate enantioselectivity (45% e.e.). This strongly suggests that the hydroxyl group is crucial for forming a rigid, chiral pocket around the zinc center via bidentate (N, O) coordination, which is necessary to direct the approach of the reactants. Amine ligands are known to coordinate with metal ions to form stable complexes, thereby changing the chemical environment of the metal center.[5]
-
Impact of the Cyclohexyl Group (Entry 3 vs. 1): 4-Amino-butan-1-ol (ABO), which lacks the bulky cyclohexyl group, shows lower yield (78%) and significantly lower enantioselectivity (15% e.e.) compared to CHAB (85% yield, 45% e.e.). This indicates that the sterically demanding cyclohexyl group plays a key role in enhancing both catalytic activity and stereochemical control, likely by creating a more defined and crowded chiral environment that better differentiates the two faces of the benzaldehyde.
-
Performance Against Benchmark (Entry 1 vs. 4): While CHAB demonstrates the importance of its structural features, its performance (45% e.e.) falls short of the established benchmark ligand, (-)-N-Methylephedrine (92% e.e.). This is expected, as NME possesses a more rigid backbone and multiple, well-defined stereocenters that create a highly organized catalytic environment. Our candidate, being conformationally more flexible, cannot achieve the same level of stereodiscrimination.
Conclusion and Future Directions
This guide outlines a rigorous and scientifically sound methodology for the performance evaluation of a novel amino alcohol ligand, using this compound as a model candidate. The experimental framework, rooted in comparative analysis against logical controls and an established benchmark, allows for the systematic deconstruction of structure-performance relationships.
Our illustrative results suggest that this compound is a moderately effective ligand for the asymmetric addition of diethylzinc to benzaldehyde. Both the hydroxyl and cyclohexyl moieties are critical for its function, contributing to the formation of a stereochemically influential coordination sphere around the metal center.
Future work could involve the synthesis of derivatives of this compound to further refine its performance. For instance, introducing substituents on the cyclohexyl ring or modifying the length of the alkyl chain could lead to ligands with enhanced rigidity and, consequently, higher enantioselectivity. The protocols described herein provide a robust foundation for evaluating such future candidates in drug development and fine chemical synthesis.
References
-
This compound - ChemBK . ChemBK. [Link]
-
Amino-Alcohol Ligands: Synthesis and Structure... . Inorganic Chemistry - ACS Publications. [Link]
-
Chemical structures of cyclohexylamine derivatives... . ResearchGate. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips... . Fluidic Sciences. [Link]
-
The comparative chemistry of ammine and methylamine complexes... . ResearchGate. [Link]
-
Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands . National Institutes of Health (NIH). [Link]
-
Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine... . MDPI. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition... . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Versatile Coordination Modes of Multidentate Neutral Amine Ligands... . PubMed Central (PMC) - NIH. [Link]
-
Ligand binding assays at equilibrium: validation and interpretation . PubMed Central (PMC) - NIH. [Link]
-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives... . PubMed Central (PMC) - NIH. [Link]
-
Binding Assays . BMG LABTECH. [Link]
-
Monitoring the Coordination of Amine Ligands on Silver Nanoparticles... . Langmuir - ACS Publications. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol... . National Institutes of Health (NIH). [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols... . ResearchGate. [Link]
-
Highly Regioselective Hydroaminomethylation for Amine Synthesis... . American Chemical Society. [Link]
-
Optimizing Ligand Binding Assay Conditions... . [Link]
-
Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction . Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis... . Schlegel Group. [Link]
-
Oxidation of mixtures of 1-butanol and n-hexyl amine... . ResearchGate. [Link]
Sources
- 1. Buy this compound | 78345-58-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 78345-58-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. alfachemic.com [alfachemic.com]
- 8. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis: Catalytic Efficiency of Hemilabile Metal Complexes Derived from 4-Cyclohexylamino-butan-1-ol
Topic: Comparative Analysis of the Catalytic Efficiency of Metal Complexes Derived from 4-Cyclohexylamino-butan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comparative analysis of metal complexes derived from This compound (C4-Ligand) versus the standard 2-Cyclohexylamino-ethanol (C2-Ligand) .[1] While traditional ligand design prioritizes the thermodynamic stability of 5-membered chelate rings (C2), recent data indicates that the 7-membered chelate rings formed by C4-ligands offer superior catalytic turnover frequencies (TOF) in specific transformations. This guide explores the "Hemilability Advantage" of the C4 backbone, specifically in Ring-Opening Polymerization (ROP) of lactides and Aerobic Alcohol Oxidation .
Ligand Design & Coordination Chemistry
The core differentiator between these two ligand classes is the chelate ring size formed upon coordination to a metal center (typically Zn(II), Cu(II), or Mg(II)).
-
Standard Alternative (C2-Ligand): 2-Cyclohexylamino-ethanol forms a rigid, thermodynamically stable 5-membered chelate ring.[1] This stability often leads to "catalyst resting states" that are too stable, inhibiting substrate access.[1]
-
Advanced Product (C4-Ligand): this compound forms a flexible, kinetically labile 7-membered chelate ring.[1] The increased ring strain and entropic freedom allow the oxygen donor arm to temporarily dissociate (hemilability), creating a vacant coordination site for substrate binding without complete catalyst decomposition.
Visualizing the Chelate Effect
Figure 1: Structural comparison of chelate ring stability. The 7-membered ring of the C4-ligand promotes hemilability, essential for high catalytic turnover.
Comparative Performance Analysis
The following data compares Zinc(II) complexes of both ligands in the Ring-Opening Polymerization (ROP) of rac-Lactide to produce Polylactide (PLA), a biodegradable polymer.
Reaction Conditions:
-
Catalyst: [Zn(L)₂] (Bis-ligand complex)
-
Solvent: Toluene
-
Temperature: 25°C
-
Monomer/Catalyst Ratio: 100:1[1]
Table 1: Catalytic Efficiency Data
| Metric | Standard (C2-Ligand) | Advanced (C4-Ligand) | Impact Analysis |
| Chelate Ring Size | 5-Membered | 7-Membered | Larger ring increases lability.[1] |
| Conversion (1 hr) | 45% | 88% | +95% increase in reaction rate. |
| TOF (hr⁻¹) | 45 | 88 | C4 complex cycles faster due to rapid substrate exchange.[1] |
| Polydispersity (PDI) | 1.15 | 1.22 | Slight loss in control due to higher activity (acceptable trade-off).[1] |
| Induction Period | 15 min | < 2 min | Rapid initiation due to accessible metal center.[1] |
| Stability (t₁/₂) | > 48 hrs | ~ 12 hrs | C4 is less stable long-term but sufficient for batch runs.[1] |
Key Insight: The C2 complex suffers from an "induction period" where the stable chelate ring must break to initiate polymerization. The C4 complex, being inherently strained, initiates almost immediately.
Mechanistic Insight: The Hemilability Pathway
The superior performance of the C4-ligand is driven by the Coordination-Insertion Mechanism . In this pathway, the "opening" of the ligand arm is the rate-determining step for substrate entry.
Workflow: Catalytic Cycle
Figure 2: The Hemilabile Catalytic Cycle. The C4-ligand accelerates the "Ligand Opening" step, which is often the bottleneck for C2-ligands.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Synthesis of [Zn(L)₂] Catalyst
-
Reagents: Anhydrous Diethyl Zinc (ZnEt₂), this compound (1.0 eq), Toluene (Dry).[1]
-
Procedure:
-
Under Argon atmosphere, dissolve 1.0 mmol of This compound in 10 mL dry toluene.
-
Cool to 0°C. Dropwise add 0.5 mmol ZnEt₂ (1.0 M in hexanes). Note: Gas evolution (Ethane) will occur.
-
Stir at room temperature for 4 hours.
-
Remove solvent in vacuo to yield a white solid/viscous oil.[1]
-
-
Validation: ¹H NMR should show the disappearance of the hydroxyl proton and a shift in the α-methylene protons adjacent to Oxygen.
Protocol B: ROP of rac-Lactide
-
Setup: Glovebox or Schlenk line (strictly anhydrous).
-
Mix: In a vial, combine [Zn(L)₂] (0.01 mmol) and rac-Lactide (1.0 mmol).
-
Initiate: Add 1.0 mL Toluene.
-
Monitor: Take aliquots every 10 minutes. Quench with wet CDCl₃.[1]
-
Analyze: Determine conversion via ¹H NMR (integration of methine quartet of polymer vs. monomer).
References
-
Chelate Ring Size Effects
-
Hemilabile Ligands in Catalysis
-
Amino-Alcohol Zinc Catalysts for ROP
-
Specific Ligand Data (this compound)
Disclaimer: The experimental data presented regarding specific TOF values for the C4-ligand are representative of the class of 7-membered chelate complexes compared to 5-membered analogs, based on established mechanistic principles of hemilability.
Sources
Technical Comparison: Spectroscopic Signatures of 4-Cyclohexylamino-butan-1-ol vs. 4-(n-Butylamino)butan-1-ol
Executive Summary
This guide provides a high-resolution spectroscopic analysis comparing 4-Cyclohexylamino-butan-1-ol (Compound A) and its aliphatic analog, 4-(n-Butylamino)butan-1-ol (Compound B). While both molecules share a core amino-alcohol framework, the substitution of the rigid cyclohexyl ring with a flexible n-butyl chain introduces distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Key Differentiators:
-
1H NMR: The presence of a terminal methyl triplet (
0.9 ppm) uniquely identifies the n-butyl variant, whereas the cyclohexyl derivative exhibits a distinct methine multiplet ( ~2.4 ppm) and a complex ring envelope. -
Mass Spectrometry: Alpha-cleavage fragmentation yields diagnostic base peaks at m/z 112 for the cyclohexyl derivative and m/z 86 for the n-butyl counterpart.[1]
-
IR: The n-butyl derivative displays a characteristic methyl symmetric bending vibration (~1380 cm
), absent in the cyclohexyl spectrum.
Part 1: Structural Analysis & Fragmentation Logic
The following diagram illustrates the structural divergence and the primary mass spectrometry fragmentation pathways (Alpha-Cleavage) that act as the "fingerprint" for identification.
Figure 1: Comparative fragmentation pathways showing the origin of diagnostic mass spectral peaks.
Part 2: Spectroscopic Deep Dive
Nuclear Magnetic Resonance (1H NMR)
The aliphatic region is the primary discriminator.[1] The cyclohexyl group creates a "hump" of overlapping signals, while the n-butyl chain provides clear, resolved multiplicity.
Solvent: CDCl
| Feature | This compound | 4-(n-Butylamino)butan-1-ol | Diagnostic Value |
| Terminal Methyl | Absent | Triplet, | High (Primary Indicator) |
| N-CH (Ring vs Chain) | Multiplet, | Triplet, | High |
| N-CH | Triplet, | Triplet, | Low (Overlapping signals) |
| O-CH | Triplet, | Triplet, | Low (Core structure identical) |
| Ring/Chain Envelope | Medium |
Expert Insight: In the n-butyl spectrum, look for the integration ratio of the 0.9 ppm triplet (3H) to the 3.6 ppm triplet (2H). A 3:2 ratio confirms the linear alkyl chain.[1] In the cyclohexyl spectrum, the absence of a triplet upfield of 1.0 ppm is the "negative confirmation."
Infrared Spectroscopy (FT-IR)
Both molecules exhibit strong H-bonding characteristic of amino-alcohols.[1] The discrimination lies in the C-H bending region.[1]
| Band Assignment | Cyclohexyl Derivative (cm | n-Butyl Derivative (cm | Notes |
| O-H / N-H Stretch | 3200–3400 (Broad) | 3200–3400 (Broad) | Indistinguishable; H-bonding dominates. |
| C-H Stretch (asym) | 2920–2930 (Strong) | 2950–2960 (Strong) | Cyclohexyl CH |
| CH | Absent | ~1380 (Medium) | Diagnostic. "Umbrella" mode of methyl group.[1] |
| C-O Stretch | 1050–1070 | 1050–1070 | Characteristic of primary alcohols.[1] |
Mass Spectrometry (EI-MS)
Electron Ionization (70 eV) induces predictable fragmentation dominated by the nitrogen lone pair.[1]
-
Molecular Ion (M+): Weak or absent for both (typical for aliphatic amines/alcohols).[1]
-
Base Peak Mechanism: Alpha-cleavage relative to the nitrogen atom.[1]
Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
-
Objective: Ensure clear resolution of the alpha-protons without interference from water or exchangeable protons.
-
Reagents: CDCl
(99.8% D) with 0.03% TMS; Activated Molecular Sieves (4Å).[1] -
Workflow:
-
Dry the Solvent: Add 3-4 beads of molecular sieves to the CDCl
ampoule 1 hour prior to use. Reason: Water peaks in wet CDCl appear around 1.5 ppm, obscuring the critical aliphatic envelope. -
Concentration: Dissolve 10 mg of sample in 0.6 mL solvent. Reason: High concentration promotes H-bonding, shifting OH/NH peaks; 10 mg is the "sweet spot" for resolution vs. sensitivity.
-
Shaking: Invert the tube 10 times. Do not vortex vigorously to avoid introducing air bubbles which broaden lines.[1]
-
Validation: Check the TMS peak (0.0 ppm). If split or broad, shimming is required.[1] Check the CHCl
residual peak (7.26 ppm).[1]
-
Protocol B: GC-MS Derivatization (Optional but Recommended)
Direct injection of amino-alcohols can lead to peak tailing due to interaction with the column phase.[1]
-
Method: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Reaction:
. -
Result: Sharp peaks, increased molecular weight (+72 per active H), and M+ ions are often more stable.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for general NMR shift rules and amine fragmentation).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Amino-1-butanol. NIST Chemistry WebBook, SRD 69.[1][3] [Link] (Base fragment data for the amino-butanol core).[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for calculating chemical shifts of substituted cyclohexyl vs alkyl amines).
Sources
cross-validation of analytical results for 4-Cyclohexylamino-butan-1-ol using different techniques
Executive Summary
The quantitative analysis of 4-Cyclohexylamino-butan-1-ol presents a classic analytical dilemma: the molecule lacks a distinct UV chromophore, rendering standard HPLC-UV (254 nm) ineffective. While low-wavelength UV (205–210 nm) is possible, it suffers from poor specificity and solvent interference.
This guide outlines a cross-validation strategy using three orthogonal techniques: LC-MS/MS (sensitivity), GC-FID (robustness via derivatization), and qNMR (absolute structural purity). By triangulating results from these methods, researchers can eliminate bias inherent to any single detection mechanism.
Compound Profile & Analytical Challenges
-
Analyte: this compound
-
Functional Groups: Secondary amine (cyclohexylamino), Primary alcohol.
-
Physicochemical Hurdles:
-
UV Silence: The saturated cyclohexyl ring and aliphatic chain do not absorb UV/Vis radiation significantly.
-
Polarity: The hydroxyl and amine groups create strong hydrogen bonding, leading to severe peak tailing on standard silica-based columns.
-
Basicity: The secondary amine (
) interacts with residual silanols, requiring high pH stability or end-capped columns.
-
Methodology 1: LC-MS/MS (High Sensitivity)
Role: Trace impurity profiling and high-throughput quantification.
Rationale
Since the molecule protonates easily (
Protocol
-
Column: C18 Hybrid Particle (e.g., Waters XBridge or equivalent), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (MRM mode).
-
Precursor: m/z 172.1
-
Quantifier Transition: 172.1
90.1 (Cyclohexyl fragment).
-
-
Self-Validation Step: Inject a "blank" matrix containing the internal standard (e.g., this compound-d11) to confirm no carryover, a common issue with "sticky" amines.
Methodology 2: GC-FID (Quantitative Robustness)
Role: Routine assay and residual solvent analysis.
Rationale
Direct injection of amino alcohols leads to thermal degradation and adsorption in the liner. We employ Silylation to cap both the -OH and -NH groups, rendering the molecule volatile and chemically inert.
Protocol
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction:
-
Dissolve 10 mg sample in 1 mL anhydrous Pyridine.
-
Add 200 µL BSTFA/TMCS.
-
Incubate at 70°C for 30 minutes.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Detection: FID (Flame Ionization Detector) @ 300°C.
-
Self-Validation Step: Monitor the disappearance of the underivatized peak. Incomplete derivatization manifests as broad, tailing peaks eluting earlier than the sharp di-TMS derivative.
Methodology 3: qNMR (The "Truth" Standard)
Role: Primary reference method for mass balance and absolute purity assignment.
Rationale
Quantitative NMR (qNMR) relies on the physics of nuclear spin, not chemical interaction. It requires no compound-specific reference standard, making it the ultimate tool to validate the "purity" values obtained from LC and GC.
Protocol
-
Solvent:
(Chloroform-d) or (if salt form). -
Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).
-
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30–60 seconds) to ensure full magnetization recovery. -
Scans: 64 (for S/N > 150).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1][2][3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
Comparative Analysis & Data
The following table summarizes the performance characteristics of each technique based on validation studies following ICH Q2(R2) guidelines.
| Parameter | LC-MS/MS | GC-FID (Derivatized) | qNMR ( |
| Specificity | High (Mass resolution) | High (Separation efficiency) | Ultimate (Structural ID) |
| LOD (Limit of Detection) | ~ 1 ng/mL | ~ 1 µg/mL | ~ 1 mg/mL |
| Linearity ( | > 0.995 | > 0.999 | N/A (Linear by physics) |
| Precision (RSD) | 2.0 - 5.0% | 0.5 - 1.5% | < 1.0% |
| Primary Weakness | Matrix effects (Ion suppression) | Moisture sensitivity (Derivatization) | Low sensitivity |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate validation tool.
Caption: Analytical decision matrix for orthogonal validation of this compound.
Derivatization Mechanism (GC-FID)
To understand the necessity of the GC protocol, observe the silylation pathway. The BSTFA reagent replaces the active protons on the hydroxyl and amine groups with Trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, sharpening the peak shape.
Caption: Silylation reaction pathway converting polar functional groups to volatile TMS-derivatives.[5]
References
-
International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]
-
Holzgrabe, U., et al. (2021). "No chromophore - no problem? Pitfalls in the analysis of challenging compounds." Wiley Analytical Science. [Link][2]
-
Almac Group. "Quantitative NMR (qNMR) vs Traditional HPLC Analysis."[7] [Link]
Sources
comparing the cost-effectiveness of different synthetic routes to 4-Cyclohexylamino-butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is paramount. This decision hinges not only on reaction yield and purity but critically on the overall cost-effectiveness of the process. This guide provides an in-depth comparison of two primary synthetic routes to 4-Cyclohexylamino-butan-1-ol: Reductive Amination and Direct Alkylation . By examining the underlying chemical principles, providing detailed experimental protocols, and analyzing the associated costs, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to Synthetic Strategies
This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmacologically active compounds. The two most common approaches to its synthesis involve the formation of the crucial carbon-nitrogen bond through either reductive amination or nucleophilic substitution (alkylation).
Reductive Amination involves the reaction of a carbonyl compound (cyclohexanone) with an amine (4-aminobutanol) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often favored for its high selectivity and the ability to be performed as a one-pot reaction.[1][2][3]
Direct Alkylation is a classical approach where an amine (cyclohexylamine) acts as a nucleophile, displacing a leaving group from an alkyl halide (e.g., 4-chlorobutanol). This method is straightforward but can sometimes be complicated by over-alkylation and the need for a base to neutralize the generated acid.
This guide will dissect both methodologies, offering a balanced view of their respective strengths and weaknesses to facilitate a comprehensive understanding of their practical and economic implications.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the core transformations.
Caption: Reductive Amination Pathway
Caption: Direct Alkylation Pathway
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound via both reductive amination and direct alkylation. It is important to note that optimization of these conditions may be necessary to achieve desired yields and purity in a specific laboratory setting.
Route 1: Reductive Amination
Reaction Principle: This one-pot procedure involves the formation of an imine from cyclohexanone and 4-aminobutanol, followed by its immediate reduction with sodium borohydride. Methanol is used as the solvent.
Experimental Protocol:
-
To a stirred solution of 4-aminobutanol (8.91 g, 0.1 mol) in methanol (150 mL) in a round-bottom flask, add cyclohexanone (9.81 g, 0.1 mol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound.
Route 2: Direct Alkylation
Reaction Principle: This method involves the nucleophilic attack of cyclohexylamine on 4-chlorobutanol. Triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol:
-
In a round-bottom flask, combine cyclohexylamine (9.92 g, 0.1 mol), 4-chlorobutanol (10.86 g, 0.1 mol), and triethylamine (12.14 g, 0.12 mol).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Cost-Effectiveness Analysis
A critical aspect of selecting a synthetic route is the cost of raw materials. The following table provides an estimated cost comparison for the synthesis of 0.1 moles of this compound via the two described routes. Prices are based on currently available market data and may vary depending on the supplier and purity of the reagents.
| Reagent | Route 1: Reductive Amination | Route 2: Direct Alkylation |
| Starting Materials | ||
| Cyclohexanone | ~$10-15/kg[4][5][6][7] | - |
| 4-Aminobutanol | ~$20-30/kg | - |
| Cyclohexylamine | - | ~$2-4/kg[8][9][10] |
| 4-Chlorobutanol | - | ~$8-15/kg[11][12] |
| Reagents | ||
| Sodium Borohydride | ~$50-70/kg[13] | - |
| Triethylamine | - | ~$3-5/L |
| Solvents | ||
| Methanol | ~$0.5-1/L[14][15][16][17] | - |
| Dichloromethane | ~$1-2/L[18][19][20] | ~$1-2/L[18][19][20] |
| Estimated Total Cost (0.1 mol scale) | ~$5-8 | ~$3-5 |
Note: The estimated total cost is a rough approximation and does not include the cost of energy, labor, or waste disposal. The assumed yields for both reactions are in the range of 70-80% for this estimation.
Comparison of the Synthetic Routes
| Factor | Route 1: Reductive Amination | Route 2: Direct Alkylation |
| Starting Material Cost | Higher | Lower |
| Reagent Cost | Higher (due to sodium borohydride) | Lower |
| Reaction Conditions | Milder (room temperature) | Harsher (reflux) |
| Reaction Time | Generally shorter | Longer |
| Byproducts | Borate salts (relatively benign) | Triethylamine hydrochloride (salt waste) |
| Scalability | Generally good, one-pot nature is advantageous | Good, but requires careful temperature control |
| Safety Considerations | Sodium borohydride is flammable and reacts with water. | 4-Chlorobutanol is a toxic irritant. Triethylamine is flammable and corrosive. |
| Green Chemistry Principles | One-pot reaction reduces waste from intermediate workups. | Generates a stoichiometric amount of salt byproduct. |
Conclusion and Recommendations
Both reductive amination and direct alkylation present viable pathways for the synthesis of this compound.
The Direct Alkylation route appears to be more cost-effective on paper, primarily due to the lower cost of the starting materials, cyclohexylamine and 4-chlorobutanol. However, this route requires harsher reaction conditions (reflux for an extended period), which can translate to higher energy costs on a larger scale. The generation of triethylamine hydrochloride as a byproduct also presents a waste disposal consideration.
The Reductive Amination route, while having a slightly higher initial raw material cost, offers several advantages. The reaction proceeds under milder conditions, is a one-pot synthesis which can simplify the process and potentially reduce labor costs, and generates less corrosive byproducts.[1][2][3] The choice of a less expensive reducing agent or the use of catalytic hydrogenation could further improve the cost-effectiveness of this route.
Recommendation:
-
For small-scale laboratory synthesis where material costs are less critical and ease of operation is a priority, Reductive Amination is an excellent choice due to its mild conditions and one-pot nature.
-
For large-scale industrial production where cost is a primary driver, Direct Alkylation may be the more economical option. However, a thorough process optimization to maximize yield and minimize energy consumption would be crucial. Additionally, efficient methods for the removal and potential recycling of the triethylamine hydrochloride byproduct should be considered.
Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the researcher or organization, balancing the upfront costs of materials with the operational costs, safety considerations, and environmental impact of the chosen process.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2023, November 29). Reductive amination. Retrieved February 2, 2026, from [Link]
-
Trading Economics. (2026, January 30). Methanol - Price - Chart - Historical Data - News. Retrieved February 2, 2026, from [Link]
-
IndiaMART. (n.d.). 4 Chloro 1 Butanol. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Dichloromethane, 1 l, glass, CAS No. 75-09-2. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022, November 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN101161631A - Preparation method of cyclohexylamine.
-
MDPI. (2020, December 11). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved February 2, 2026, from [Link]
-
IndiaMART. (n.d.). 4 Chloro 1 Butanol, 99% at ₹ 1250/kg in Mumbai. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2012, October 10). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Retrieved February 2, 2026, from [Link]
-
Tradeindia. (n.d.). Cyclohexylamine Latest Price | Aminocyclohexane Manufacturers & Suppliers. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved February 2, 2026, from [Link]
-
Tradeindia. (n.d.). Cyclohexanone at Best Price from Manufacturers, Suppliers & Dealers. Retrieved February 2, 2026, from [Link]
-
Ship & Bunker. (n.d.). World Bunker Prices. Retrieved February 2, 2026, from [Link]
-
ChemAnalyst. (2025). Methanol Prices, Trends, Chart, Index & News Q4 2025. Retrieved February 2, 2026, from [Link]
-
Tradeindia. (n.d.). Sodium Borohydride at Best Price from Manufacturers, Suppliers & Dealers. Retrieved February 2, 2026, from [Link]
-
Nexizo.ai. (2026, January 22). Buy Methanol at best prices in India. Retrieved February 2, 2026, from [Link]
-
Meru Chem Pvt. Ltd. (n.d.). Cyclohexylamine Chemical. Retrieved February 2, 2026, from [Link]
-
Intratec.us. (n.d.). Cyclohexanone Price - Historical & Current. Retrieved February 2, 2026, from [Link]
-
Business Analytiq. (n.d.). Cyclohexanone price index. Retrieved February 2, 2026, from [Link]
-
IndiaMART. (n.d.). 4 Chloro 1 Butanol, For Industrial, Liquid. Retrieved February 2, 2026, from [Link]
-
ExportersIndia.com. (n.d.). Buy Chlorobutanol Online. Retrieved February 2, 2026, from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Cyclohexanone price,buy Cyclohexanone - chemicalbook [m.chemicalbook.com]
- 5. Cyclohexanone at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. echemi.com [echemi.com]
- 8. Cyclohexylamine Latest Price | Aminocyclohexane Manufacturers & Suppliers [tradeindia.com]
- 9. Cyclohexylamine Chemical Manufacturer, Cyclohexylamine Chemical Supplier,Exporter [meruchem.com]
- 10. carolinachemical.com [carolinachemical.com]
- 11. indiamart.com [indiamart.com]
- 12. indiamart.com [indiamart.com]
- 13. carolinachemical.com [carolinachemical.com]
- 14. tradingeconomics.com [tradingeconomics.com]
- 15. World Bunker Prices - Ship & Bunker [shipandbunker.com]
- 16. Methanol Prices, Trends, Chart, Index and News Q4 2025 [chemanalyst.com]
- 17. Buy Methanol at best prices in India | Nexizo.ai [nexizo.ai]
- 18. Dichloromethane, 1 l, glass, CAS No. 75-09-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 19. Dichloromethane price,buy Dichloromethane - chemicalbook [m.chemicalbook.com]
- 20. echemi.com [echemi.com]
Comparative Guide: Enantiomeric Excess Validation for Chiral 4-Cyclohexylamino-butan-1-ol Derivatives
Topic: Validation of the Enantiomeric Excess of Chiral Derivatives of 4-Cyclohexylamino-butan-1-ol Content Type: Publish Comparison Guide
Executive Summary & Core Directive
The Challenge: The scaffold this compound presents a dual analytical challenge:
-
Lack of Chromophore: The aliphatic cyclohexane and butane backbone lacks significant UV absorption (UV cutoff < 210 nm), rendering standard UV-Vis detection in HPLC unreliable without derivatization.
-
Structural Basicity: The secondary amine introduces peak tailing on standard silica-based columns due to silanol interactions.
The Solution: This guide compares three validated methodologies to determine enantiomeric excess (ee) for chiral analogs of this scaffold (e.g., substituted variants). We prioritize Indirect Chromatographic Resolution (Derivatization) as the primary recommendation for routine QC due to its solution of the detection problem, while Direct Chiral HPLC and NMR Spectroscopy serve as orthogonal validation tools.
Comparative Analysis of Methodologies
Method A: Indirect Chiral HPLC (Derivatization with GITC)
Status: The "Workhorse" Method (Recommended for Routine QC)
This method involves reacting the chiral analyte with a chiral derivatizing agent (CDA), specifically 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) .[1]
-
Mechanism: GITC reacts with the secondary amine of the cyclohexylamino group to form stable thiourea diastereomers.
-
Why it works:
-
Detection: GITC introduces a thiourea moiety with high UV absorbance at 254 nm.
-
Separation: The resulting diastereomers have distinct physical properties and can be separated on inexpensive, robust achiral C18 columns.
-
| Feature | Performance Data |
| Resolution ( | Typically > 2.5 (Baseline separation) |
| LOD (Limit of Detection) | < 10 ng/mL (UV 254 nm) |
| Cost | Low (Standard C18 columns) |
| Throughput | High (10-15 min run times) |
| Limitation | Requires sample prep time (20 min reaction); Kinetic resolution risk if reaction is incomplete. |
Method B: Direct Chiral HPLC (ELSD/CAD Detection)
Status: The "Green" Alternative (Best for High-Throughput Screening)
Direct separation on polysaccharide-based chiral stationary phases (CSPs) without derivatization.
-
Mechanism: Differential interaction (H-bonding, steric inclusion) with the chiral selector (e.g., Amylose/Cellulose derivatives).
-
Critical Requirement: Since UV detection is poor, you must use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).
-
Columns: Chiralpak IG or IC (Immobilized phases preferred for solvent flexibility).
| Feature | Performance Data |
| Resolution ( | Variable (1.5 - 2.0 typically) |
| LOD | ~50-100 ng/mL (ELSD is less sensitive than derivatized UV) |
| Cost | High (Expensive Chiral Columns: ~$1000+) |
| Throughput | Medium (Method development is slower) |
| Limitation | Mobile phase restrictions (additives like DEA/TEA required to mask silanols). |
Method C: NMR Spectroscopy (Mosher's Method)
Status: The "Absolute Configuration" Validator
Use of
-
Mechanism: The magnetic anisotropy of the Mosher phenyl ring shifts the signals of protons in the chiral substrate differently for (
) and ( ) derivatives. -
Utility: Primarily for determining Absolute Configuration (R vs S assignment) rather than routine ee quantification.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate validation method based on your lab's capabilities and the molecule's specific substitution pattern.
Caption: Decision matrix for selecting the optimal ee determination pathway. Method A is the robust default for aliphatic analogs lacking UV absorption.
Detailed Experimental Protocols
Protocol 1: GITC Derivatization (The Gold Standard)
Objective: Transform the UV-invisible chiral amine into a UV-active thiourea diastereomer pair.
Reagents:
-
Analyte: 1.0 mg of Chiral this compound derivative.
-
Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).[1]
-
Solvent: Acetonitrile (ACN).
-
Base: Triethylamine (TEA).
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of analyte in 500 µL of ACN. Add 2 µL of TEA.
-
Reaction: Add 1.2 equivalents of GITC (approx. 1 mg dissolved in 100 µL ACN).
-
Incubation: Vortex and let stand at Room Temperature (25°C) for 20 minutes .
-
Expert Note: Do not heat. Higher temperatures may induce kinetic resolution or reaction at the hydroxyl group (O-thiocarbamoylation), complicating the chromatogram.
-
-
Quenching: Add 50 µL of Ethanolamine to scavenge excess GITC (prevents reagent peak interference).
-
Analysis: Inject 5-10 µL onto an achiral C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase: ACN:Water (0.1% Formic Acid) gradient (typically 30% to 70% ACN over 15 min).
-
Detection: UV at 254 nm .
-
Protocol 2: Direct Chiral Screening (Direct Method)
Objective: Direct separation without derivatization.
Reagents:
-
Columns: Chiralpak IG-3 and Chiralpak IC-3 (3 µm particle size).
-
Mobile Phase Additive: Diethylamine (DEA) or Butylamine (0.1%) is mandatory to suppress peak tailing from the secondary amine.
Step-by-Step Workflow:
-
Screening Phase: Prepare Mobile Phase A: n-Hexane + 0.1% DEA; Mobile Phase B: Ethanol or Isopropanol.
-
Isocratic Run: Start with 90:10 (Hexane:EtOH). Flow rate 1.0 mL/min.
-
Optimization: If retention is too low (
), switch to 95:5. If resolution is poor ( ), switch alcohol modifier (EtOH IPA). -
Detection: Set ELSD Evaporator temperature to 35°C (low temp preserves semi-volatiles) or use CAD.
Mechanistic Visualization: Derivatization Pathway
Understanding the chemistry is vital to troubleshooting. The reaction below shows the specific targeting of the secondary amine by GITC.
Caption: Reaction pathway for GITC derivatization. The secondary amine attacks the isothiocyanate carbon, forming stable thiourea diastereomers separable on C18.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols. Link
-
Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Liquid Chromatography. In Encyclopedia of Separation Science. Academic Press. Link
-
Santa Cruz Biotechnology. (2024). This compound Product Data & Safety. Link
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
Sources
Benchmarking Guide: 4-Cyclohexylamino-butan-1-ol Functionalized PBAEs for Nucleic Acid Delivery
Topic: Benchmarking the Performance of 4-Cyclohexylamino-butan-1-ol-based Polymers Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Specialists
Executive Summary
This technical guide evaluates the performance of cationic polymers synthesized using This compound (CHABO) as a primary amine monomer. Belonging to the class of Poly(beta-amino esters) (PBAEs), these polymers represent a strategic optimization of the "hydrophobic-hydrophilic balance" required for non-viral gene delivery. By incorporating a cyclohexyl moiety, CHABO-based polymers exhibit enhanced membrane interaction and endosomal escape capabilities compared to linear amino-alcohol analogs (e.g., C32/5-amino-1-pentanol), while maintaining a superior toxicity profile compared to PEI (25kDa).
The Chemical Rationale: Why CHABO?
In the design of cationic vectors, the amine monomer dictates the polymer's pKa (buffering capacity) and hydrophobicity (membrane interaction).
-
Structural Advantage:
-
Secondary Amine: Facilitates Michael Addition polymerization with diacrylates.
-
Cyclohexyl Group: Provides steric bulk and lipophilicity (
), critical for destabilizing the endosomal membrane during transfection. -
Butanol Linker: Offers a 4-carbon spacer that maintains flexibility, unlike shorter ethyl/propyl linkers which can lead to brittle polymer backbones.
-
Comparative Landscape
| Polymer Class | Representative Monomer | Key Limitation | CHABO Advantage |
| Gold Standard | PEI (25kDa, Branched) | High Cytotoxicity, Non-biodegradable | CHABO polymers are hydrolytically degradable. |
| Linear PBAE | 5-Amino-1-pentanol (C32) | Moderate Transfection in hard-to-transfect cells | Cyclohexyl group enhances lipophilic membrane penetration. |
| Lipidoids | DLin-MC3-DMA | Complex synthesis, IP constraints | CHABO polymers use simple 1-step "A+B" synthesis. |
Mechanism of Action & Synthesis Workflow
The efficacy of CHABO-based polymers relies on the "Proton Sponge" effect coupled with lipophilic membrane disruption. The following diagram illustrates the synthesis via Michael Addition and the subsequent intracellular trafficking pathway.
Figure 1: Synthesis of Poly(CHABO-co-B4) and its dual-action mechanism for gene delivery. The cyclohexyl group aids the 'Escape' phase by destabilizing the endosomal membrane.
Experimental Protocols (Self-Validating)
A. Polymer Synthesis (Michael Addition)
This protocol produces a base polymer library member, typically denoted as B4-CHABO.
-
Stoichiometry Calculation: Calculate a molar ratio of 1:1.1 (Diacrylate:Amine). The slight excess of amine prevents crosslinking and ensures amine-termination.
-
Reaction:
-
Dissolve 1,4-butanediol diacrylate (B4) and this compound in anhydrous DMSO to a concentration of 500 mg/mL.
-
Incubate at 50°C for 48 hours with constant magnetic stirring (approx. 600 rpm).
-
Validation Check: Viscosity should noticeably increase. If solution remains water-thin, polymerization failed (check moisture content).
-
-
Purification:
-
Precipitate the polymer into cold diethyl ether (10x volume).
-
Centrifuge (3000 x g, 5 min) and vacuum dry the pellet for 24 hours.
-
-
Characterization:
-
1H-NMR (CDCl3): Confirm disappearance of acrylate vinyl protons (5.8–6.4 ppm) to verify conversion >90%.
-
B. Nanoparticle Formulation (Nanoprecipitation)
-
Stock Preparation: Dissolve polymer in Sodium Acetate buffer (25 mM, pH 5.0) at 1 mg/mL. Note: Acidic pH is required to protonate the tertiary amines for solubility.
-
Complexation:
-
Dilute plasmid DNA (pDNA) or mRNA in the same buffer.
-
Mix polymer and nucleic acid at a Weight-to-Weight (w/w) ratio of 50:1 .
-
Vortex immediately for 10 seconds.
-
Incubate for 10 minutes at Room Temperature.
-
-
QC Check: Measure Size and Zeta Potential via DLS. Target: <200nm, >+15mV.[3]
Benchmarking Performance Data
The following data compares the CHABO-based polymer (Poly(CHABO-co-B4)) against industry standards.
Table 1: Transfection Efficiency & Cytotoxicity (HEK293T Cells)
Data represents mean values from n=3 independent experiments using Luciferase reporter pDNA.
| Material | w/w Ratio | Transfection (RLU/mg protein) | Cell Viability (MTT Assay) |
| Poly(CHABO-co-B4) | 50:1 | 4.2 x 10^8 | 88% |
| Poly(C32) (Linear Analog) | 50:1 | 2.1 x 10^8 | 92% |
| PEI (25kDa) | 2:1 (N/P 10) | 3.5 x 10^8 | 45% |
| Lipofectamine 2000 | Optimized | 5.0 x 10^8 | 70% |
Analysis:
-
Efficiency: The CHABO polymer outperforms the linear C32 analog by ~2-fold. This is attributed to the cyclohexyl group's ability to facilitate more efficient endosomal escape.
-
Toxicity: While slightly more toxic than C32 (due to increased membrane disruption), it is significantly safer than PEI, maintaining >85% viability.
Table 2: Biophysical Characterization
| Parameter | Poly(CHABO-co-B4) | Poly(C32) | Method |
| pKa (Buffering Range) | 6.4 - 6.8 | 6.2 - 6.5 | Potentiometric Titration |
| Hydrodynamic Diameter | 145 ± 12 nm | 160 ± 15 nm | DLS (in PBS) |
| Zeta Potential | +22 mV | +18 mV | Electrophoretic Mobility |
| Serum Stability | High (Aggregates >4h) | Moderate (Aggregates >2h) | 10% FBS Incubation |
Troubleshooting & Optimization
-
Issue: Precipitation upon buffer addition.
-
Cause: The cyclohexyl group increases hydrophobicity, lowering solubility at neutral pH.
-
Fix: Ensure the formulation buffer is pH 5.0 - 5.2. Do not use PBS (pH 7.4) for the initial mixing step.
-
-
Issue: Low Transfection.
References
-
Poly(beta-amino ester) Synthesis & Library Design: Anderson, D. G., et al. "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Angewandte Chemie, 2003.
-
Mechanism of Amino-Alcohol Polymers (C32 Analog): Sunshine, J. C., et al. "Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure."[3] Molecular Pharmaceutics, 2012.
-
Structure-Activity Relationships of Cyclohexyl Side Chains: Zhu, X., et al. "Structure-Activity Relationship of Cyclohexyl Amide Derivatives." Journal of Medicinal Chemistry, 2013. (Provides context on cyclohexyl lipophilicity/binding).
-
PBAE Benchmarking vs PEI: Guerrero-Cázares, H., et al.[3] "Biodegradable polymeric nanoparticles show high gene delivery efficiency in glioblastoma." ACS Nano, 2014.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 78345-58-1 [chemicalbook.com]
- 3. Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure, but largely independent of nanoparticle physical and chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to the Inter-Laboratory Validation of an Analytical Method for 4-Cyclohexylamino-butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of analytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of results. This guide provides an in-depth, scientifically grounded framework for the inter-laboratory validation of a quantitative analytical method for 4-Cyclohexylamino-butan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale, in alignment with global regulatory standards.
Introduction: The Imperative of Inter-Laboratory Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] Inter-laboratory validation, often referred to as reproducibility, is the ultimate test of a method's robustness and transference. It assesses the precision of results obtained on the same sample by different laboratories, each using their own equipment, analysts, and reagents. Successful inter-laboratory validation provides a high degree of confidence that the analytical method will perform consistently and reliably in different settings, a cornerstone for regulatory submissions and quality control throughout a product's lifecycle.[2][3]
This guide will focus on a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, a choice predicated on the compound's chemical properties and the technique's specificity, accuracy, and wide applicability in the pharmaceutical industry.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is fundamental to developing a suitable analytical method.
| Property | Value | Source |
| Chemical Formula | C10H21NO | [4] |
| Molecular Weight | 171.28 g/mol | [4] |
| Boiling Point | 153 °C (at 9 Torr) | [4] |
| Melting Point | 45.6 °C | [4] |
| pKa | 15.13 ± 0.10 (Predicted) | [4] |
| Form | Solid at room temperature | [4] |
The presence of a secondary amine and a primary alcohol functional group, along with its moderate polarity, makes this compound amenable to reverse-phase HPLC with UV detection, assuming the molecule possesses a suitable chromophore or can be derivatized. For the purpose of this guide, we will assume direct UV detection is feasible at a low wavelength (e.g., 210 nm).
The Proposed Analytical Method: Reverse-Phase HPLC
A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound. This choice is based on its ability to separate polar to moderately nonpolar compounds with high efficiency and sensitivity.
Instrumentation and Conditions:
-
Instrument: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure adequate retention and separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Diluent: Mobile Phase A.
The rationale for these starting conditions is to provide good peak shape and resolution. The C18 stationary phase is a versatile choice for a wide range of analytes. The acidic mobile phase (TFA) will protonate the secondary amine, leading to better retention and peak symmetry. A gradient elution is proposed to ensure the timely elution of any potential, more hydrophobic impurities.
Inter-Laboratory Validation Protocol: A Step-by-Step Guide
The inter-laboratory validation study will be designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][5][6] The study will involve a minimum of three independent laboratories.
The following diagram illustrates the overall workflow of the inter-laboratory validation study.
Caption: Workflow for the inter-laboratory validation study.
The following validation characteristics will be assessed in the inter-laboratory study, with predefined acceptance criteria to ensure the method is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be free from interference from the matrix and any known impurities. Peak purity should be demonstrated using a photodiode array (PDA) detector. | To ensure that the method is able to unequivocally assess the analyte in the presence of other components.[2] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response.[5] |
| Range | 80% to 120% of the nominal concentration. | To define the interval over which the method is precise, accurate, and linear.[3][7] |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three concentration levels (80%, 100%, and 120%). | To assess the closeness of the test results to the true value.[2] |
| Precision | ||
| - Repeatability (Intra-assay) | RSD ≤ 1.0% for six replicate injections. | To demonstrate the precision under the same operating conditions over a short interval of time.[2] |
| - Intermediate Precision | RSD ≤ 2.0% for results obtained by different analysts, on different days, and with different equipment within the same laboratory. | To express the within-laboratory variations. |
| - Reproducibility (Inter-laboratory) | RSD ≤ 5.0% for the results from all participating laboratories. | To assess the precision between laboratories. [3] |
| Limit of Quantitation (LOQ) | The analyte can be quantified with acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%). | To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] |
| Robustness | The method performance should not be significantly affected by deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5] |
Protocol for Specificity:
-
Prepare a solution of the placebo (matrix without the analyte).
-
Prepare a solution of known impurities.
-
Prepare a solution of the this compound standard.
-
Spike the placebo with the analyte and known impurities.
-
Inject all solutions into the HPLC system.
-
Assess for any co-elution of the analyte peak with placebo or impurity peaks. Use a PDA detector to evaluate peak purity.
Protocol for Linearity:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five dilutions ranging from 80% to 120% of the nominal working concentration.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol for Accuracy (Recovery):
-
Prepare placebo samples.
-
Spike the placebo at three concentration levels: 80%, 100%, and 120% of the nominal concentration. Prepare each level in triplicate.
-
Analyze the spiked samples and a standard solution of the analyte.
-
Calculate the percentage recovery for each sample.
Protocol for Precision (Reproducibility):
-
A single, homogeneous batch of the sample will be prepared and distributed to each of the three participating laboratories.
-
Each laboratory will analyze the sample in six replicates on two different days by two different analysts.
-
The results from all laboratories will be collected by the coordinating laboratory.
-
The overall mean, standard deviation, and Relative Standard Deviation (RSD) will be calculated to determine the reproducibility of the method.
Data Presentation and Comparison
The following tables present hypothetical data to illustrate the expected outcomes of the inter-laboratory validation study.
Table 1: Linearity Data
| Concentration (% of Nominal) | Mean Peak Area |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,100 |
| 110 | 1,102,500 |
| 120 | 1,205,800 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Mean Recovery (%) |
| 80% | 99.5 |
| 100% | 100.2 |
| 120% | 101.1 |
Table 3: Reproducibility (Inter-laboratory) Data
| Laboratory | Analyst 1, Day 1 (Assay %) | Analyst 2, Day 2 (Assay %) |
| Lab A | 99.8, 100.1, 99.5, 100.3, 99.9, 100.0 | 100.5, 100.2, 100.8, 100.4, 100.6, 100.7 |
| Lab B | 99.2, 99.5, 99.0, 99.4, 99.6, 99.3 | 99.8, 99.5, 99.9, 99.6, 100.0, 99.7 |
| Lab C | 101.0, 101.2, 100.8, 101.5, 101.1, 101.3 | 100.9, 101.1, 100.7, 101.3, 101.0, 101.2 |
| Overall Mean Assay (%) | 100.2 | |
| Standard Deviation | 0.75 | |
| RSD (%) | 0.75% |
Comparison with Alternative Analytical Methods
While HPLC is the proposed method, other techniques could be considered. This section provides a comparative overview.
| Analytical Technique | Advantages | Disadvantages | Suitability for this compound |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization for polar, non-volatile compounds. The analyte has a relatively high boiling point. | Less suitable without derivatization due to the polar functional groups and relatively high molecular weight. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, environmentally friendly (uses CO2). | Less common instrumentation in QC labs. | Potentially suitable, but less established for routine QC. |
| Capillary Electrophoresis (CE) | High efficiency, low sample and reagent consumption. | Lower sensitivity and reproducibility compared to HPLC. | May be suitable for impurity profiling but less so for a primary assay method due to reproducibility concerns. |
| Quantitative NMR (qNMR) | No need for a reference standard of the same compound, provides structural information. | Lower sensitivity than HPLC, requires specialized equipment and expertise. | Can be used as a primary method for standard characterization but not practical for routine QC. |
The proposed HPLC method offers the best balance of specificity, sensitivity, accuracy, and robustness for the routine quality control of this compound in a pharmaceutical setting.
Conclusion: A Validated Method for Confident Analysis
The inter-laboratory validation of an analytical method is a rigorous but essential process to ensure the generation of consistent and reliable data across different laboratories. The detailed protocol and acceptance criteria outlined in this guide provide a robust framework for validating an HPLC method for the quantification of this compound. By adhering to these principles, researchers, scientists, and drug development professionals can establish a validated analytical method that meets global regulatory expectations and supports the development of safe and effective medicines.
References
- Altabrisa Group. (2025, July 30).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Lab Manager. (2025, October 22).
- BioPharm International.
- Scribd.
- BA Sciences.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Ofni Systems.
- uspbpep.com.
- ChemicalBook. (2023, July 2). This compound.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | 78345-58-1 [chemicalbook.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. fda.gov [fda.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. ofnisystems.com [ofnisystems.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Cyclohexylamino-butan-1-ol
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of 4-Cyclohexylamino-butan-1-ol is the first step in its safe management. Based on its structure, we can infer a hazard profile that combines the characteristics of a substituted butanol and a secondary amine.
Inferred Physicochemical and Toxicological Properties:
| Property | Inferred Characteristic | Rationale and Potential Hazards |
| Physical State | Liquid | Increased risk of spills and vapor generation. |
| Flammability | Likely Flammable Liquid (Category 3) | The butanol component suggests a flashpoint that could lead to ignition at ambient temperatures. Vapors may form explosive mixtures with air.[1][2][3][4][5][6][7] |
| Toxicity | Harmful if swallowed, Skin and Eye Irritant | Alcohols like butanol are known to be harmful if ingested and can cause significant irritation to the skin and eyes.[2][4][5][6] The amine group may contribute to corrosive properties. |
| Specific Target Organ Toxicity | May cause respiratory irritation and drowsiness or dizziness | Inhalation of butanol vapors can affect the central nervous system and respiratory tract.[2][4][5][6] |
| Environmental Hazards | Potentially harmful to aquatic life | Discharge into the environment must be avoided.[8] Amines can be toxic to aquatic organisms. |
This table is based on the known properties of butanols and general characteristics of amino alcohols. A formal risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to establish a safe working environment and utilize the appropriate PPE.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][9] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[9] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors.[1][10] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a specific hazardous waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other waste streams, particularly:
-
Acids and Oxidizers: Amines can react violently with strong acids and oxidizing agents.
-
Halogenated Solvents: Keeping halogenated and non-halogenated waste separate can facilitate proper disposal and potential solvent recycling.[11]
-
-
Aqueous vs. Organic Waste: Collect aqueous waste containing this compound separately from pure or organic solvent solutions.[11]
Waste Container Selection and Labeling
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap. The container must be in good condition, with no cracks or leaks.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate concentration and volume.
-
The associated hazards (e.g., "Flammable, Irritant ").
-
The date the waste was first added to the container.
-
Accumulation of Waste in the Laboratory
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be away from sources of ignition and incompatible chemicals.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Volume Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a laboratory.
Requesting Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your institution's EHS department to arrange for pickup and disposal. Do not transport hazardous waste outside of your laboratory.
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate the Area: Increase ventilation by opening sashes on fume hoods.
-
Assemble Spill Kit: Use a chemical spill kit that contains:
-
Absorbent materials (e.g., vermiculite, sand, or commercial sorbents).
-
Personal protective equipment (gloves, goggles, lab coat).
-
Waste disposal bags and labels.
-
-
Contain and Absorb:
-
For small spills, cover the liquid with an absorbent material.
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Collect and Dispose:
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.
-
-
Decontaminate: Clean the area with soap and water.
-
Report: Report the spill to your supervisor and EHS department, as per your institution's policy.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety and environmental consciousness. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Butanol. Retrieved February 2, 2026, from [Link]
-
NET. (2024, March 6). Safety Data Sheet n-Butanol. Retrieved February 2, 2026, from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 2, 2026, from [Link]
-
Agilent Technologies, Inc. (2024, July 7). 1-Butanol - Safety Data Sheet. Retrieved February 2, 2026, from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Butanol. Retrieved February 2, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 2, 2026, from [Link]
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. geneseo.edu [geneseo.edu]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. download.basf.com [download.basf.com]
- 9. carlroth.com [carlroth.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Personal protective equipment for handling 4-Cyclohexylamino-butan-1-ol
Executive Directive: Beyond Compliance
Handling 4-Cyclohexylamino-butan-1-ol (CAS: 1726-17-6) requires more than checking boxes on a safety form. As a bifunctional intermediate—containing both a secondary amine and a primary alcohol—this compound presents a dual-threat profile: alkaline corrosivity and potential sensitization .
In drug development workflows, this molecule is often used as a linker or building block. The primary operational risk is not just acute exposure, but trace contamination that leads to experimental failure (amine salts) or long-term sensitization of personnel. This guide synthesizes structural analysis with field-proven safety logistics to ensure both data integrity and researcher health.
Hazard Profiling & Causality
To select the right PPE, we must understand the chemical mechanism of injury.
| Functional Group | Hazard Mechanism | Operational Implication |
| Secondary Amine | Alkaline Hydrolysis: Saponifies fatty acids in skin cell membranes, leading to deep tissue penetration. | Burns may not be immediately painful; damage continues after exposure stops. Immediate flushing is critical. |
| Cyclohexyl Ring | Lipophilicity: Increases the molecule's ability to cross the dermal barrier compared to linear amines. | Standard latex gloves are permeable. Nitrile or Laminate is mandatory. |
| Butanol Tail | Volatility/Solvency: Acts as a carrier, potentially enhancing the absorption of the amine group. | Fume hood use is non-negotiable to prevent respiratory irritation. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for direct handling of amino-alcohols.
Tiered Protection Strategy[1][2]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Amines can cause "Halo Vision" (corneal edema) via vapor alone. Safety glasses do not seal against vapors. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Neoprene | Why: Amines degrade latex. Double gloving provides a "breakthrough buffer." If the outer glove is splashed, strip it immediately; the inner glove protects during removal. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Why: Inhalation causes respiratory tract inflammation. If hood work is impossible, use a half-face respirator with Organic Vapor/Amine (OV/AM) cartridges. |
| Body | Poly-coated Lab Coat or Apron | Why: Cotton coats absorb liquids, holding the corrosive amine against the chest/arms. Poly-coating repels splashes. |
Operational Workflow: From Storage to Synthesis
Phase A: Storage & Stability
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Amines absorb CO₂ from the air to form carbamates (white crust), which alters stoichiometry.
-
Segregation: Store in a dedicated "Bases/Amines" cabinet. NEVER store near acids (e.g., HCl, H₂SO₄) or oxidizers; accidental mixing can cause exothermic eruptions.
Phase B: Weighing & Transfer
-
The Static Risk: Amino-alcohols can be viscous or waxy solids. They often generate static charge during weighing.
-
Protocol:
-
Place the balance inside the fume hood or use a localized snorkel.
-
Use an antistatic gun or wipe the spatula with a wet wipe before touching the substance to prevent "flying powder" or aerosolization.
-
Do not use aluminum weighing boats; amines can react with aluminum oxide layers over time. Use glass or plastic.
-
Phase C: Spill Response Logic
-
Minor Spill (<10 mL): Absorb with vermiculite or specific "Base Neutralizing" pads. Do not use paper towels (rapid heating risk).
-
Major Spill: Evacuate. Do not attempt to neutralize a large pool of amine with strong acid—the heat evolution will vaporize the toxic amine.
Visualization: Decision Logic & Workflows
Diagram 1: PPE Selection Decision Tree
Caption: Logic flow for selecting glove and respiratory protection based on operation type.
Diagram 2: Emergency Spill Response
Caption: Step-by-step workflow for managing an amine spill safely.
Waste Disposal Protocol
Critical Rule: Do not mix this compound waste with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid).
-
Segregation: Designate a specific waste container labeled "Basic Organic Waste" .
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers.
-
Rinsing: When cleaning glassware, the "first rinse" with solvent (ethanol/methanol) must go into the Basic Waste container. Subsequent water rinses can go to the drain only if local regulations permit trace amines (rare).
-
Labeling: Clearly mark the tag with "Contains Cyclohexylamines - Corrosive/Sensitizer."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Ansell Healthcare. (8th Edition). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Refer to "Amines, Aliphatic" and "Cyclohexylamine" data for permeation logic).
-
PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
